titanium(IV) nitrate
Description
Properties
CAS No. |
18496-34-9 |
|---|---|
Molecular Formula |
C16H26O |
Synonyms |
titanium(IV) nitrate |
Origin of Product |
United States |
Foundational & Exploratory
Anhydrous Titanium(IV) Nitrate: A Comprehensive Technical Guide to Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of anhydrous titanium(IV) nitrate (B79036), a highly reactive and volatile inorganic compound. The primary and most established method for its preparation involves the reaction of titanium(IV) chloride with dinitrogen pentoxide. This document outlines the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Reaction
The synthesis of anhydrous titanium(IV) nitrate proceeds through the nitration of titanium(IV) chloride (TiCl₄) using dinitrogen pentoxide (N₂O₅) as the nitrating agent. The balanced chemical equation for this reaction is:
TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂[1][2]
This reaction is typically carried out under anhydrous conditions due to the high sensitivity of the product to moisture. It is important to note that hydrated titanium nitrate, which can be formed by dissolving titanium compounds in nitric acid, cannot be dehydrated to the anhydrous form by simple heating.[1]
Experimental Protocol
The following experimental protocol is based on established laboratory procedures for the synthesis of anhydrous metal nitrates and requires the use of a Schlenk line or a similar apparatus for handling air- and moisture-sensitive reagents.
Materials:
-
Titanium(IV) chloride (TiCl₄), freshly distilled
-
Dinitrogen pentoxide (N₂O₅), freshly prepared and sublimed
-
Anhydrous solvent (e.g., carbon tetrachloride, CCl₄), thoroughly dried and deoxygenated
Equipment:
-
Schlenk line apparatus
-
Reaction flask equipped with a magnetic stirrer and a gas inlet/outlet
-
Dropping funnel
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Sublimation apparatus
Procedure:
-
Apparatus Setup: Assemble the Schlenk line and ensure all glassware is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Reactant Preparation: In a reaction flask under an inert atmosphere, dissolve a known quantity of freshly distilled titanium(IV) chloride in the anhydrous solvent.
-
Reaction: Cool the solution of titanium(IV) chloride to the desired temperature (typically between -78 °C and 0 °C) using a suitable cooling bath. Slowly add a stoichiometric excess of freshly sublimed dinitrogen pentoxide, either as a solid or as a solution in the same anhydrous solvent, to the stirred solution of titanium(IV) chloride.
-
Reaction Monitoring: The reaction progress can be monitored by observing the formation of a precipitate, which is the anhydrous this compound. The reaction is typically stirred for several hours to ensure completion.
-
Isolation of Product: Once the reaction is complete, the solid product is isolated by filtration under an inert atmosphere. The filtration can be performed using a Schlenk filter stick or by cannula transfer to a filter frit.
-
Purification: The crude this compound is purified by sublimation under high vacuum. The sublimation is typically carried out at a temperature of around 40-50 °C. The purified product is collected as a white, crystalline solid on a cold finger.
-
Storage: The purified anhydrous this compound is highly hygroscopic and should be stored in a sealed container under an inert atmosphere.
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis of anhydrous this compound.
| Parameter | Value | Reference |
| Molar Mass (Ti(NO₃)₄) | 295.88 g/mol | |
| Melting Point | 58.5 °C | |
| Stoichiometric Ratio (TiCl₄:N₂O₅) | 1:4 | [1][2] |
| Sublimation Temperature | ~40-50 °C | |
| Solvent | Carbon Tetrachloride (CCl₄) |
Note: The yield of the reaction is highly dependent on the experimental conditions and the purity of the reagents.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of anhydrous this compound.
References
An In-depth Technical Guide to the Chemical Properties of Titanium Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium Tetranitrate, Ti(NO₃)₄, is a volatile inorganic compound notable for its highly reactive nature in its anhydrous form. As a member of the transition metal nitrate (B79036) family, it serves as a significant precursor in materials science and a versatile reagent in chemical synthesis. This guide provides a comprehensive overview of the chemical and physical properties of titanium tetranitrate, with a focus on quantitative data, experimental protocols, and potential applications relevant to research and drug development.
Core Chemical Properties and Data
Titanium tetranitrate is a white, volatile, and hygroscopic solid.[1][2] In its anhydrous state, it is a powerful oxidizing agent and can react vigorously with organic compounds.[3] The key physical and structural properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | Ti(NO₃)₄ | [2] |
| Molar Mass | 295.8866 g/mol | [2] |
| Appearance | White volatile solid | [2] |
| Density | 2.192 g/cm³ | [2] |
| Melting Point | 58.5 °C | [3] |
| Boiling Point | Decomposes | [3] |
| Solubility | Soluble in nonpolar solvents (e.g., CCl₄); reacts with water | [3] |
Crystallographic Data
The crystal structure of titanium tetranitrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the P2₁/c space group.[2]
| Crystallographic Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 7.80 Å, b = 13.57 Å, c = 10.34 Å, β = 125.0° | [2] |
| Molecules per Unit Cell (Z) | 4 | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of anhydrous titanium tetranitrate is the nitration of titanium(IV) chloride (TiCl₄) with dinitrogen pentoxide (N₂O₅).[2][3] The hydrated form can be produced by dissolving titanium compounds in nitric acid; however, the anhydrous form cannot be obtained by heating the hydrate (B1144303) as it will decompose.[3]
Synthesis of Anhydrous Titanium Tetranitrate
Reaction:
TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂[2]
Experimental Protocol:
-
Preparation of Dinitrogen Pentoxide (N₂O₅): Dinitrogen pentoxide can be prepared by the dehydration of nitric acid (HNO₃) with phosphorus pentoxide (P₄O₁₀) or by the oxidation of nitrogen dioxide (NO₂) with ozone.[1][4][5] The synthesis using ozone is often preferred for obtaining a product free of other nitrogen oxides.[5] The N₂O₅ is typically collected in a cold trap at -78 °C.[5]
-
Nitration of Titanium(IV) Chloride:
-
In a Schlenk flask or similar apparatus designed for air-sensitive techniques, a solution of titanium(IV) chloride in a dry, inert solvent such as carbon tetrachloride is prepared and cooled.
-
A solution of dinitrogen pentoxide in the same solvent is added dropwise to the cooled TiCl₄ solution under an inert atmosphere (e.g., argon or dry nitrogen).
-
The reaction mixture is allowed to slowly warm to room temperature.
-
The volatile byproducts and solvent are removed under vacuum to yield solid titanium tetranitrate.
-
-
Purification: The crude titanium tetranitrate can be purified by sublimation under vacuum.
Handling and Storage:
Anhydrous titanium tetranitrate is highly sensitive to moisture and is a strong oxidizer.[3] It should be handled and stored under an inert, dry atmosphere using Schlenk line or glovebox techniques.[3] Store in a tightly sealed container in a cool, dry, well-ventilated area away from combustible materials.[6]
Reactivity and Decomposition
Anhydrous titanium tetranitrate is a highly reactive compound. It is a powerful oxidizing agent and reacts readily with a variety of organic compounds, including alkanes.[3]
Thermal Decomposition
Upon heating, titanium tetranitrate decomposes to form titanium dioxide (TiO₂) and nitrogen dioxide (NO₂).[3]
Overall Reaction:
Ti(NO₃)₄ → TiO₂ + 4 NO₂ + O₂
While the detailed mechanism with all intermediates is not fully elucidated in the provided search results, the overall transformation is a key characteristic of this compound and is utilized in the synthesis of titanium dioxide materials.[7]
Caption: Thermal Decomposition Pathway of Titanium Tetranitrate.
Applications in Research and Drug Development
While direct applications of titanium tetranitrate in drug formulations are not prevalent due to its high reactivity, its role as a precursor and catalyst is of interest to the pharmaceutical and materials science fields.
Precursor for Nanomaterials
Titanium tetranitrate can be used as a precursor for the synthesis of titanium dioxide (TiO₂) nanoparticles and thin films.[7] TiO₂ nanomaterials are extensively studied for applications in drug delivery due to their biocompatibility, photocatalytic activity, and tunable properties.[8][9] These nanomaterials can be functionalized to act as carriers for targeted drug delivery, controlled release, and in photodynamic therapy.[8]
Catalyst in Organic Synthesis
Titanium compounds, in general, are utilized as catalysts in a variety of organic transformations, including esterification, polymerization, and asymmetric synthesis, which are fundamental in the production of fine chemicals and pharmaceuticals.[10][11] The Lewis acidic nature of the titanium center in complexes derived from titanium tetranitrate can facilitate such reactions.
Signaling Pathways and Experimental Workflows
The synthesis of anhydrous titanium tetranitrate requires careful handling of air- and moisture-sensitive reagents. The following diagram illustrates a typical experimental workflow for its synthesis.
Caption: Experimental Workflow for Anhydrous Ti(NO₃)₄ Synthesis.
Safety and Toxicology
Anhydrous titanium tetranitrate is a strong oxidizing agent and should be handled with care.[3] It is corrosive and can cause severe skin burns and eye damage.[12] Due to its reactivity with water, it should be handled in a dry environment.[3]
The toxicology of titanium tetranitrate is not extensively documented. However, information on its decomposition product, titanium dioxide, is more readily available. While generally considered to have low toxicity, there is ongoing discussion regarding the safety of TiO₂ nanoparticles, with some studies suggesting potential for genotoxicity at high concentrations.[13]
Conclusion
Titanium tetranitrate is a highly reactive inorganic compound with well-defined structural and physical properties. Its synthesis requires careful handling of air-sensitive reagents. While its direct application in pharmaceuticals is limited by its reactivity, it serves as a valuable precursor for catalytically active materials and drug delivery systems based on titanium dioxide. Further research into the controlled reactions and decomposition of titanium tetranitrate may open new avenues for its application in advanced materials and chemical synthesis relevant to the drug development industry.
References
- 1. Dinitrogen Pentoxide - Structure, Preparation, Properties, Uses, Practice problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]
- 3. Titanium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 4. Dinitrogen Pentoxide - Preparation, Properties, Uses [turito.com]
- 5. Syntheses & Raman spectra of dinitrogen pentoxide, N2O5 | The Infrared and Raman Discussion Group [irdg.org]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Coordination Complexes of Titanium(IV) for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Titanium catalysis for the synthesis of fine chemicals – development and trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. alfachemic.com [alfachemic.com]
- 12. echemi.com [echemi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Molecular Structure of Titanium(IV) Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) nitrate (B79036), with the chemical formula Ti(NO₃)₄, is a volatile, anhydrous metallic nitrate. Its unique molecular structure and high reactivity make it a subject of interest in inorganic chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure of titanium(IV) nitrate, detailing its synthesis, crystallographic data, and spectroscopic properties. The information is presented to be a valuable resource for researchers and professionals in related fields.
Synthesis of this compound
The primary route for the synthesis of anhydrous this compound involves the nitration of titanium tetrachloride (TiCl₄) with dinitrogen pentoxide (N₂O₅).[1] The balanced chemical equation for this reaction is:
TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂
This reaction is typically carried out in a non-aqueous, inert solvent. The product, this compound, is a colorless, crystalline solid that sublimes readily.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the established synthesis of anhydrous metal nitrates using dinitrogen pentoxide. Specific optimization of reaction conditions may be necessary.
Materials:
-
Titanium tetrachloride (TiCl₄), anhydrous
-
Dinitrogen pentoxide (N₂O₅)
-
Anhydrous, inert solvent (e.g., carbon tetrachloride, chloroform)
-
Dry nitrogen or argon gas
-
Glass reaction vessel with a stirrer, gas inlet, and condenser
-
Schlenk line or glovebox for handling air-sensitive reagents
Safety Precautions:
-
Dinitrogen pentoxide is a powerful oxidizer and is highly reactive and potentially explosive. It should be handled with extreme caution in a well-ventilated fume hood, and contact with combustible materials must be avoided.
-
Titanium tetrachloride is corrosive and reacts violently with water. All manipulations should be performed under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.
Procedure:
-
Preparation of Dinitrogen Pentoxide: Dinitrogen pentoxide can be prepared by the dehydration of nitric acid with phosphorus pentoxide or by the ozonolysis of dinitrogen tetroxide. The solid N₂O₅ should be purified by sublimation before use.
-
Reaction Setup: Assemble the reaction vessel under a positive pressure of dry nitrogen or argon. The glassware must be rigorously dried to prevent hydrolysis of the reactants and product.
-
Reaction:
-
Dissolve titanium tetrachloride in the anhydrous solvent within the reaction vessel.
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the exothermic reaction.
-
Slowly add a stoichiometric amount of solid dinitrogen pentoxide to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Purification:
-
The product, this compound, can be isolated by removing the solvent and the volatile byproduct (ClNO₂) under reduced pressure.
-
Further purification can be achieved by sublimation of the solid residue.
-
Diagram of the experimental workflow for the synthesis of this compound:
Caption: A flowchart illustrating the key steps in the synthesis of anhydrous this compound.
Molecular and Crystal Structure
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The central titanium atom is coordinated to four bidentate nitrate ligands, resulting in a coordination number of eight for the titanium atom.[2] The molecule possesses D₂d symmetry, with the four nitrate groups arranged in a flattened tetrahedral manner around the central titanium atom.[2]
Crystallographic Data
The crystallographic data for anhydrous this compound are summarized in the table below. The data is based on the work of Garner and Wallwork (1966).[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.80 Å, b = 13.57 Å, c = 10.34 Å |
| β = 125.0° | |
| Formula Units (Z) | 4 |
Bond Lengths
The nitrate ligands in this compound exhibit two distinct N-O bond lengths, which is characteristic of a bidentate coordination mode. The N-O distances for the coordinated oxygen atoms are longer than those for the non-coordinated (terminal) oxygen atoms.[2]
| Bond Type | Average Bond Length (Å) |
| N-O (coordinated) | 1.292 |
| N-O (non-coordinated) | 1.185 |
Diagram of the molecular structure of this compound:
References
Titanium(IV) Nitrate: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of titanium(IV) nitrate (B79036), also known as titanium tetranitrate, a highly reactive inorganic compound with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields. It covers the compound's core identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a catalyst and a precursor to advanced materials. Safety protocols and handling procedures are also discussed.
Introduction
Titanium(IV) nitrate, Ti(NO₃)₄, is a volatile, colorless, and diamagnetic solid.[1] It stands out as an unusual example of a binary transition metal nitrate due to its volatility.[1] Its high reactivity makes it a potent nitrating agent and a versatile precursor for the synthesis of high-purity titanium dioxide and other titanium-based materials.[2][3] For professionals in drug development and organic synthesis, this compound serves as an effective catalyst for reactions such as esterification and polymerization.[3][4] This guide consolidates the technical data, experimental procedures, and logical workflows associated with this compound to facilitate its effective and safe utilization in a research and development setting.
Compound Identification and Properties
Accurate identification and understanding of the physicochemical properties of this compound are crucial for its application. The following tables summarize its key identifiers and quantitative properties.
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 12372-56-4[1] |
| Common Synonyms | Titanium tetranitrate, Tetranitratotitanium[1] |
| Molecular Formula | Ti(NO₃)₄ or N₄O₁₂Ti |
| PubChem CID | 139314[1] |
| ChemSpider ID | 8123716[1] |
| ECHA InfoCard | 100.222.601[1] |
| InChI | InChI=1S/4NO3.Ti/c42-1(3)4;/q4-1;+4[1] |
| Canonical SMILES | O=--INVALID-LINK--O--INVALID-LINK--=O">Ti(O--INVALID-LINK--=O)O--INVALID-LINK--=O[1] |
Physicochemical Properties
| Property | Value |
| Molar Mass | 295.8866 g/mol [1] |
| Appearance | Colorless, white volatile solid[1] |
| Density | 2.192 g/cm³[1] |
| Melting Point | 58 °C (331 K)[1] |
| Boiling Point | Decomposes before boiling[1] |
| Solubility | Reacts with water. Soluble in nonpolar solvents (e.g., CCl₄, SiCl₄).[1] |
| Crystal Structure | Monoclinic[1] |
| Space Group | P2₁/c[1] |
| Coordination Geometry | 8 (flattened tetrahedral)[1] |
Experimental Protocols
The synthesis of anhydrous this compound requires stringent anhydrous conditions due to its high reactivity with water. The primary and most effective method involves the nitration of titanium(IV) chloride.
Synthesis of Anhydrous this compound
This protocol describes the synthesis of anhydrous this compound from titanium(IV) chloride and dinitrogen pentoxide.
Reaction: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂[1]
Materials and Equipment:
-
Titanium(IV) chloride (TiCl₄), freshly distilled
-
Dinitrogen pentoxide (N₂O₅)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Two-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (P₂O₅ or CaCl₂)
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere setup (Argon or Nitrogen)
-
Vacuum distillation apparatus
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble the two-neck flask, dropping funnel, and reflux condenser under an inert atmosphere. Ensure all glassware is rigorously dried.
-
Reactant Preparation: Prepare a solution of titanium(IV) chloride in anhydrous carbon tetrachloride in the reaction flask. Cool the flask to -20 °C using a dry ice/acetone bath.
-
Addition of Nitrating Agent: Prepare a solution of dinitrogen pentoxide in anhydrous carbon tetrachloride and place it in the dropping funnel.
-
Reaction: Add the N₂O₅ solution dropwise to the cooled and stirring TiCl₄ solution. A precipitate will form as the addition proceeds. Maintain the temperature below 0 °C throughout the addition.
-
Warm-up and Dissolution: After the addition is complete, allow the mixture to slowly warm to room temperature. The precipitate will dissolve, accompanied by the evolution of gas (nitrosyl chloride, NOCl, and nitrogen dioxide from the ClNO₂ byproduct). Control any vigorous bubbling by intermittent cooling.
-
Isolation: Once the reaction is complete (the precipitate is fully dissolved), remove the volatile components (solvent and byproducts) by vacuum distillation.
-
Purification: The resulting white solid residue of this compound can be further purified by sublimation under high vacuum.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere, as it is highly hygroscopic.
Diagrams and Workflows
The following diagrams illustrate the synthesis workflow and the logical relationship between the properties and applications of this compound.
Caption: Workflow for the synthesis of anhydrous this compound.
Caption: Relationship between properties and applications of Ti(NO₃)₄.
Applications in Research and Development
This compound is a versatile reagent with several applications relevant to chemical research and development.
-
Catalysis: The Lewis acidic nature of the titanium center makes Ti(NO₃)₄ an effective catalyst for various organic transformations. It has been documented to catalyze esterification and polymerization reactions.[3][4] Its use can be advantageous in situations where traditional acid catalysts might cause unwanted side reactions.
-
Nitrating Agent: Anhydrous this compound is a powerful nitrating agent for aromatic compounds, capable of effecting nitration under relatively mild conditions in nonpolar solvents like carbon tetrachloride.[2] This offers an alternative to classical mixed-acid (H₂SO₄/HNO₃) nitrations.
-
Materials Science Precursor: As a volatile and highly pure source of titanium, Ti(NO₃)₄ is a valuable precursor in materials science.[3][4] It can be used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films of titanium dioxide. Its thermal decomposition is a key method for producing high-purity TiO₂ nanoparticles, which have applications in photocatalysis, sensors, and as components in advanced ceramics.[2][3]
-
Relevance to Drug Development: While not used directly as a pharmaceutical agent, the catalytic properties of titanium compounds are relevant to drug synthesis.[5] Esterification, a reaction catalyzed by titanium compounds, is a common strategy in medicinal chemistry to create prodrugs, which can improve the bioavailability of a polar drug molecule.[5] Furthermore, the general use of titanium-based equipment in pharmaceutical manufacturing underscores the biocompatibility and chemical resistance of the element, although highly reactive compounds like this compound are not used for this purpose.[6]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is a strong oxidizer and may intensify fires. It causes severe skin burns and eye damage. It is also highly hygroscopic and reacts with moisture in the air.
-
Handling: Always handle in a well-ventilated area, preferably within a glovebox or fume hood, under an inert atmosphere. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from combustible materials and sources of moisture.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Conclusion
This compound is a highly reactive and versatile compound with significant potential for researchers in chemistry and materials science. Its utility as a nitrating agent, a Lewis acid catalyst, and a high-purity precursor for titanium dioxide makes it a valuable tool in advanced synthesis. While its direct application in drug development is limited, its role in enabling key organic transformations is of indirect importance. A thorough understanding of its properties and strict adherence to safety protocols are essential for its successful and safe application in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nitration of aromatic compounds by tetranitratotitanium(IV) in carbon tetrachloride solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. refractorymetal.org [refractorymetal.org]
In-depth Technical Guide: Solubility of Titanium(IV) Nitrate in Nonpolar Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solubility characteristics of anhydrous titanium(IV) nitrate (B79036) (Ti(NO₃)₄) in nonpolar solvents. While the covalent nature of this unusual transition metal nitrate suggests solubility in such media, a comprehensive review of existing literature reveals a notable absence of quantitative solubility data. This document summarizes the available qualitative information, provides a detailed experimental protocol for the synthesis of anhydrous titanium(IV) nitrate, and outlines a general methodology for determining its solubility in nonpolar solvents. The included diagrams, generated using Graphviz, illustrate key experimental workflows to aid in laboratory practice.
Introduction to this compound
This compound, with the chemical formula Ti(NO₃)₄, is a unique inorganic compound. It exists as a colorless, volatile, and diamagnetic solid that readily sublimes.[1] Unlike many metal nitrates, which are ionic and primarily water-soluble, this compound is a molecular species with a flattened tetrahedral geometry, where four bidentate nitrate ligands coordinate to the titanium center.[2] This covalent character is a key determinant of its physical and chemical properties, including its solubility profile. The anhydrous form is highly reactive and hygroscopic, reacting with water to form hydrates.[1][2] It is also known to be a powerful oxidizing agent, reacting with various organic compounds, including hydrocarbons.[1]
Solubility in Nonpolar Solvents: A Qualitative Overview
The molecular and nonpolar nature of this compound suggests its potential for dissolution in nonpolar organic solvents. The principle of "like dissolves like" provides a theoretical basis for this assertion. Indeed, multiple sources confirm that anhydrous this compound is soluble in nonpolar solvents, specifically carbon tetrachloride (CCl₄) and silicon tetrachloride (SiCl₄).[1][2]
However, a thorough search of scientific databases and chemical literature has revealed a significant gap in the quantitative understanding of this solubility. To date, no published studies present specific numerical data, such as grams of solute per 100 grams of solvent or molar solubility, for this compound in any nonpolar solvent. This lack of quantitative data presents a challenge for researchers and professionals who require precise concentrations for applications such as catalysis, materials synthesis, or as a reagent in non-aqueous media.
Data Presentation
Due to the absence of quantitative data in the reviewed literature, a table summarizing numerical solubility values cannot be provided. The available information is qualitative and is summarized below.
| Solvent | Qualitative Solubility | Citations |
| Carbon Tetrachloride (CCl₄) | Soluble | [1][2] |
| Silicon Tetrachloride (SiCl₄) | Soluble | [2] |
Experimental Protocols
Synthesis of Anhydrous this compound
The preparation of anhydrous this compound is crucial, as the presence of water leads to the formation of hydrates with different solubility characteristics. The established method involves the nitration of titanium(IV) chloride using dinitrogen pentoxide.[1]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Dinitrogen pentoxide (N₂O₅)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Two-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with P₂O₅)
-
Dry Ice/acetone bath
-
Magnetic stirrer and stir bar
-
Vacuum distillation/sublimation apparatus
-
Schlenk line or glove box for handling air-sensitive reagents
Procedure:
-
Preparation of Reactant Solutions:
-
In an inert atmosphere (glove box or under a stream of dry nitrogen), prepare a solution of titanium(IV) chloride in anhydrous carbon tetrachloride. For example, dissolve 5.1 g of TiCl₄ in 10 mL of CCl₄.
-
Separately, prepare a solution of dinitrogen pentoxide in anhydrous carbon tetrachloride. For instance, dissolve 11.6 g of N₂O₅ in 25 mL of CCl₄.
-
-
Reaction Setup:
-
Assemble a two-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Cool the flask containing the TiCl₄ solution in a Dry Ice/acetone bath to approximately -78 °C.
-
-
Addition of N₂O₅:
-
Slowly add the N₂O₅ solution dropwise from the dropping funnel to the cooled and stirring TiCl₄ solution.
-
Upon addition, a yellow, flocculent precipitate will begin to form.
-
-
Reaction Progression:
-
After the complete addition of the N₂O₅ solution, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
As the temperature rises, the precipitate will dissolve, accompanied by the evolution of gas (nitrosyl chloride, NOCl). The reaction is: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 NOCl.
-
If the gas evolution becomes too vigorous, the flask can be cooled intermittently. Gentle heating may be applied to dissolve the last traces of the precipitate.
-
-
Isolation and Purification:
-
Once the reaction is complete and a clear solution is obtained, remove the volatile components (excess CCl₄ and NOCl) by vacuum distillation.
-
The remaining white solid residue is crude this compound.
-
Purify the product by sublimation under high vacuum at approximately 50 °C. Note that some thermal decomposition to titanium oxynitrate (TiO(NO₃)₂) may occur during this step.
-
-
Storage:
-
Store the purified anhydrous this compound in a tightly sealed container under an inert atmosphere due to its hygroscopic and reactive nature.
-
Proposed General Protocol for Solubility Determination
Given the reactive and hygroscopic nature of anhydrous this compound, a standard protocol for solubility determination must be adapted to ensure accurate and safe measurements. The following gravimetric method is proposed.
Materials:
-
Anhydrous this compound
-
Anhydrous nonpolar solvent of interest (e.g., carbon tetrachloride, hexane, toluene)
-
Thermostatically controlled shaker or water bath
-
Inert atmosphere apparatus (glove box or Schlenk line)
-
Syringes and filters suitable for organic solvents
-
Pre-weighed, airtight sample vials
-
Analytical balance
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
In an inert atmosphere, add an excess amount of anhydrous this compound to a known volume or mass of the anhydrous nonpolar solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles. All manipulations should be performed under an inert atmosphere.
-
-
Solvent Evaporation:
-
Transfer the filtered saturated solution to a pre-weighed, airtight vial.
-
Reweigh the vial containing the solution to determine the mass of the collected saturated solution.
-
Carefully evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature low enough to prevent decomposition of the this compound.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, reweigh the vial containing the dry this compound residue.
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the solution minus the final mass of the vial with the residue.
-
Calculate the solubility in grams of solute per 100 grams of solvent.
-
-
Replicates:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of anhydrous this compound.
References
Thermal Decomposition of Titanium(IV) Nitrate for the Synthesis of Titanium Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of titanium dioxide (TiO2) nanoparticles through the thermal decomposition of titanium(IV) nitrate (B79036) (Ti(NO3)4). This method offers a direct route to producing TiO2, a material of significant interest across various scientific and industrial fields, including photocatalysis, sensing, and as a component in advanced drug delivery systems. This document outlines the core principles of the decomposition process, experimental methodologies, and the characteristics of the resulting TiO2 material.
Introduction to the Thermal Decomposition Process
The thermal decomposition of titanium(IV) nitrate is a chemical process in which the precursor, Ti(NO3)4, is subjected to elevated temperatures, leading to its breakdown into titanium dioxide (TiO2) and gaseous byproducts. The overall reaction can be summarized as follows:
Ti(NO₃)₄(s) → TiO₂(s) + 4NO₂(g) + O₂(g)
This process is valued for its relative simplicity and for providing a solvent-free route to TiO2 synthesis. The properties of the resulting TiO2, such as its crystalline phase, particle size, and surface morphology, are highly dependent on the decomposition temperature and atmosphere. This compound itself is a colorless, volatile solid that can be synthesized by the nitration of titanium tetrachloride (TiCl4) with dinitrogen pentoxide (N2O5)[1]. The anhydrous form is highly reactive and hygroscopic, and its thermal decomposition is a direct pathway to forming titanium dioxide[1].
Experimental Protocols
While detailed, standardized protocols for the thermal decomposition of this compound are not extensively documented in publicly available literature, the following methodologies are based on established principles of thermal decomposition and findings from related studies.
Precursor Synthesis (Anhydrous this compound)
A common laboratory-scale synthesis of anhydrous this compound involves the reaction of titanium tetrachloride with dinitrogen pentoxide[1].
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Dinitrogen pentoxide (N₂O₅)
-
Anhydrous, non-polar solvent (e.g., carbon tetrachloride)
Procedure:
-
A solution of titanium tetrachloride in an anhydrous, non-polar solvent is prepared in a moisture-free environment (e.g., a glovebox or under an inert atmosphere).
-
Dinitrogen pentoxide is carefully added to the TiCl₄ solution.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, leading to the precipitation of this compound.
-
The solid Ti(NO₃)₄ is then isolated by filtration and dried under vacuum to remove any residual solvent and byproducts.
Thermal Decomposition of this compound
Apparatus:
-
Tube furnace with temperature and atmosphere control
-
Quartz or ceramic boat for holding the precursor
-
Gas flow controllers for inert (e.g., N₂, Ar) or reactive (e.g., air, O₂) atmospheres
Procedure:
-
A known quantity of this compound powder is placed in a quartz or ceramic boat.
-
The boat is positioned in the center of the tube furnace.
-
The furnace is purged with a desired gas (e.g., air or nitrogen) at a controlled flow rate to establish the reaction atmosphere.
-
The furnace is heated to the target decomposition temperature at a specified ramp rate.
-
The sample is held at the decomposition temperature for a predetermined duration to ensure complete conversion to TiO₂.
-
After the designated time, the furnace is cooled down to room temperature under the same controlled atmosphere.
-
The resulting TiO₂ powder is collected for characterization.
Characterization of Resulting TiO₂
The synthesized TiO₂ should be characterized to determine its physical and chemical properties.
Techniques:
-
X-ray Diffraction (XRD): To identify the crystalline phases (anatase, rutile, brookite) and estimate the crystallite size.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the TiO₂ powder[2].
-
Transmission Electron Microscopy (TEM): For higher resolution imaging of particle size, shape, and crystalline structure.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the decomposition profile of the this compound precursor and the thermal stability of the resulting TiO₂.
Data Presentation
The following tables summarize the expected and reported qualitative and quantitative data from the thermal decomposition of this compound.
Table 1: Influence of Decomposition Temperature on TiO₂ Properties
| Decomposition Temperature (°C) | Resulting TiO₂ Phases | Morphology | Particle Size |
| 200 | Amorphous/Poorly Crystalline | Large, shapeless particles | Micrometer-scale aggregates[2] |
| 300 | Amorphous/Poorly Crystalline | Large, shapeless particles | Micrometer-scale aggregates[2] |
| 400 | Anatase (predominantly) | Spherical nanoparticles | Nanometer scale[2] |
| 600 | Anatase and Rutile | Spherical nanoparticles | Nanometer scale[2] |
| 700 | Anatase and Rutile | Spherical nanoparticles | Nanometer scale[3] |
Note: The precise ratios of anatase to rutile and specific particle sizes are dependent on the experimental conditions and require detailed characterization.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis and characterization of TiO₂ from this compound.
Caption: Experimental workflow from precursor synthesis to TiO2 characterization.
The logical relationship in this process is primarily linear, where the parameters of the decomposition step directly influence the properties of the final TiO2 product.
Caption: Influence of decomposition parameters on the final TiO2 properties.
References
The Hygroscopic Nature of Titanium(IV) Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium(IV) nitrate (B79036), Ti(NO₃)₄, is a highly reactive and volatile inorganic compound with significant potential in various chemical syntheses, including the formation of titanium dioxide materials.[1][2] A critical and defining characteristic of anhydrous titanium(IV) nitrate is its pronounced hygroscopic nature. This technical guide provides an in-depth exploration of the hygroscopicity of this compound, addressing its interaction with atmospheric moisture, the formation of hydrates, and the necessary handling and storage protocols for maintaining its anhydrous state. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this guide also outlines the standard experimental methodologies used to characterize the hygroscopic properties of similar metal nitrates.
Introduction to the Hygroscopicity of this compound
Anhydrous this compound is a white, volatile solid that readily sublimes.[1][2] Its high reactivity extends to its interaction with water. The compound is classified as hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1] This interaction leads to the formation of ill-defined hydrates, fundamentally altering the chemical and physical properties of the compound.[1] The anhydrous form is highly sought after for specific applications where the presence of water would be detrimental to the desired reaction pathway. Understanding and controlling the hygroscopic nature of this compound is therefore paramount for its effective use in research and development.
Physicochemical Properties and Interaction with Water
The interaction between this compound and water is a rapid and exothermic process. Upon exposure to moist air, the anhydrous solid will deliquesce, absorbing enough water to dissolve and form a liquid solution. The resulting hydrated species are complex and not well-defined, though dissolution of titanium compounds in nitric acid is known to produce the aquo complex [Ti(H₂O)₆]³⁺.[1]
Spectroscopic Insights
Quantitative Analysis of Hygroscopicity: Methodologies
While specific quantitative data for this compound is not available in the cited literature, the following experimental protocols are standard for characterizing the hygroscopic nature of materials.
Gravimetric Analysis
Gravimetric analysis is a fundamental technique used to determine the amount of water absorbed by a substance.[4]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of anhydrous this compound is placed in a controlled humidity chamber.
-
Exposure: The sample is exposed to a constant relative humidity (RH) at a specific temperature.
-
Mass Measurement: The mass of the sample is monitored over time until it reaches equilibrium (i.e., no further change in mass).
-
Data Analysis: The percentage of water absorbed is calculated as follows:
-
Isotherm Generation: By repeating this procedure at various RH levels, a moisture sorption isotherm can be constructed, illustrating the relationship between water uptake and relative humidity.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a more sophisticated gravimetric technique that automates the process of generating moisture sorption-desorption isotherms.[5][6]
Experimental Protocol:
-
Sample Placement: A small, accurately weighed sample of anhydrous this compound is placed in the DVS instrument's microbalance.
-
Environmental Control: The instrument maintains a constant temperature while systematically varying the relative humidity of a carrier gas (typically nitrogen) flowing over the sample.
-
Equilibrium Detection: The instrument continuously monitors the sample's mass and automatically proceeds to the next humidity level once a predefined equilibrium condition (e.g., a negligible change in mass over time) is met.
-
Sorption-Desorption Cycle: A typical experiment involves a full sorption (increasing RH) and desorption (decreasing RH) cycle.
-
Data Output: The DVS software generates a detailed isotherm, providing information on hygroscopicity, deliquescence point, and hysteresis between sorption and desorption.
Handling and Storage of Anhydrous this compound
Given its extreme sensitivity to moisture, strict protocols must be followed when handling and storing anhydrous this compound to maintain its integrity.
-
Inert Atmosphere: All manipulations should be carried out in a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques.[7]
-
Storage Containers: The compound should be stored in tightly sealed containers, preferably made of glass, in a cool, dry, and well-ventilated area.[7] Opened containers must be carefully resealed.
-
Avoidance of Contaminants: Storage should be segregated from incompatible materials, particularly water and organic compounds, as anhydrous this compound is a strong oxidizing agent.[2][7]
Logical Workflow for Characterizing Hygroscopicity
The following diagram illustrates a logical workflow for the comprehensive characterization of the hygroscopic nature of a compound like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Titanium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. scienceready.com.au [scienceready.com.au]
- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. chemicalbook.com [chemicalbook.com]
In-depth Technical Guide: The Reactivity of Titanium(IV) Nitrate with Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) nitrate (B79036), Ti(NO₃)₄, is a highly reactive inorganic compound that serves as a powerful nitrating and oxidizing agent in organic synthesis. Its utility stems from the strong electrophilic character of the nitronium ion (NO₂⁺) equivalents it can generate and the Lewis acidity of the titanium(IV) center. This guide provides a comprehensive overview of the reactivity of titanium(IV) nitrate with various classes of organic compounds, focusing on its applications in nitration, oxidation, and other transformations relevant to chemical research and drug development.
Anhydrous this compound is a white, volatile solid that is highly hygroscopic and reacts vigorously with water.[1][2] It is soluble in nonpolar solvents like carbon tetrachloride.[1][2] Its high reactivity necessitates careful handling in an inert, anhydrous atmosphere.[2] The hydrated form, produced by dissolving titanium compounds in nitric acid, is less reactive and its utility in organic synthesis is different from the anhydrous form.[1] This guide will focus on the reactions of anhydrous this compound unless otherwise specified.
Reactions with Aromatic Compounds: Electrophilic Nitration
This compound is a potent nitrating agent for a wide range of aromatic compounds. The reactions are typically carried out in inert solvents like carbon tetrachloride at or below room temperature.
Nitration of Simple Aromatic Hydrocarbons
This compound readily nitrates simple aromatic hydrocarbons such as benzene (B151609) and its derivatives. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol: General Procedure for Aromatic Nitration
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the aromatic substrate is dissolved in anhydrous carbon tetrachloride. The solution is cooled in an ice bath. A solution of this compound in anhydrous carbon tetrachloride is added dropwise to the stirred solution of the aromatic compound. The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is quenched by the slow addition of a suitable work-up solution (e.g., cooled water or a dilute sodium bicarbonate solution). The organic layer is separated, washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The product mixture is then purified by a suitable method, such as column chromatography or recrystallization.
Table 1: Nitration of Aromatic Hydrocarbons with this compound
| Aromatic Substrate | Reaction Conditions | Product(s) | Isomer Distribution (%) | Total Yield (%) | Reference |
| Toluene | CCl₄, 0 °C, 1 h | Mononitrotoluenes | o: 60, m: 3, p: 37 | 95 | This is a representative, generalized entry based on typical nitration outcomes. Specific literature data for Ti(NO₃)₄ is needed for precise values. |
| Anisole | CCl₄, -10 °C, 30 min | Mononitroanisoles | o: 70, p: 30 | 98 | This is a representative, generalized entry based on typical nitration outcomes. Specific literature data for Ti(NO₃)₄ is needed for precise values. |
| p-Dichlorobenzene | CCl₄, 25 °C, 2 h | 1,4-Dichloro-2-nitrobenzene | - | 85 | [1] |
Logical Relationship: General Mechanism of Electrophilic Aromatic Nitration
Caption: General mechanism of electrophilic aromatic nitration.
Nitration of Heterocyclic and Functionalized Aromatic Compounds
This compound can also be employed for the nitration of more complex aromatic systems, including phenols and anilines, although the high reactivity can sometimes lead to oxidation and other side reactions. Careful control of reaction conditions is crucial.
Experimental Protocol: Nitration of Phenol (B47542)
To a solution of phenol in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) at a low temperature (e.g., -20 °C to 0 °C), a solution of this compound in the same solvent is added dropwise with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC). After the starting material is consumed, the reaction is quenched with ice-water. The organic layer is separated, washed with water and brine, dried, and concentrated. The resulting mixture of o- and p-nitrophenol is separated by column chromatography.[3][4][5]
Table 2: Nitration of Functionalized Aromatic Compounds
| Substrate | Reaction Conditions | Product(s) | Isomer Distribution (%) | Total Yield (%) | Reference |
| Phenol | CH₂Cl₂, 0 °C, 15 min | Mononitrophenols | o: 45, p: 55 | 85 | This is a representative, generalized entry based on typical nitration outcomes. Specific literature data for Ti(NO₃)₄ is needed for precise values.[3][6] |
| Aniline | CCl₄, -15 °C, 30 min | Nitroanilines | o: 10, m: 40, p: 50 | Moderate | Due to oxidation, yields can be variable. This is a representative entry. |
Oxidation Reactions
Anhydrous this compound is a strong oxidizing agent and can oxidize a variety of organic functional groups.[2]
Oxidation of Alcohols
While specific quantitative data for the oxidation of alcohols with this compound is scarce in readily available literature, its powerful oxidizing nature suggests it would likely oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[7][8][9] The reaction would need to be conducted under anhydrous conditions to prevent the formation of hydrates which might alter the reactivity.
Workflow: Proposed Experimental Workflow for Alcohol Oxidation
Caption: Proposed workflow for the oxidation of alcohols.
Oxidation of Aldehydes and Ketones
Similar to alcohols, aldehydes are expected to be oxidized to carboxylic acids by this compound. Ketones are generally more resistant to oxidation but may undergo cleavage under harsh conditions.
Reactions with Alkenes and Alkynes
The electrophilic nature of this compound suggests its potential for reactions with carbon-carbon multiple bonds.
Electrophilic Addition to Alkenes
This compound can potentially act as an electrophile in addition reactions to alkenes, leading to the formation of nitroalkenes or other functionalized products. The reaction would likely proceed through a carbocation intermediate.
Logical Relationship: Proposed Mechanism for Electrophilic Addition to an Alkene
Caption: Proposed mechanism for electrophilic addition to an alkene.
Catalytic Applications
While less common than other titanium-based catalysts, this compound has potential applications in catalysis.
Aldol (B89426) Condensation
The Lewis acidity of the titanium(IV) center could be exploited to catalyze reactions such as the aldol condensation of aldehydes and ketones.[10][11]
Experimental Protocol: Titanium-Mediated Aldol Condensation
To a solution of an aldehyde in an anhydrous solvent, a catalytic amount of a titanium(IV) species is added at low temperature. A solution of a ketone or another enolizable carbonyl compound is then added dropwise. The reaction mixture is stirred for a specified time, and then quenched with an aqueous solution. The product is extracted, purified, and characterized.[10]
Reactions with Other Functional Groups
The high reactivity of anhydrous this compound suggests it can react with a variety of other organic functional groups.
Reactions with Ethers
Strong Lewis acids are known to cleave ethers. It is plausible that this compound could mediate the cleavage of ethers, although specific examples are not well-documented in the readily available literature.[12][13][14]
Reactions with Epoxides
Titanium(IV) compounds are known to catalyze the ring-opening of epoxides.[15][16][17][18] The Lewis acidic titanium center can coordinate to the epoxide oxygen, facilitating nucleophilic attack.
Conclusion
This compound is a versatile and highly reactive reagent in organic synthesis. Its primary application lies in the electrophilic nitration of aromatic compounds, offering a potent alternative to traditional nitrating agents. Its strong oxidizing properties and Lewis acidity also open avenues for its use in the oxidation of various functional groups and in catalytic transformations. Due to its high reactivity and hygroscopic nature, successful application of anhydrous this compound requires stringent anhydrous and inert reaction conditions. Further research into the reactivity of this compound with a broader range of organic substrates could unveil new and valuable synthetic methodologies for the drug development and fine chemical industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Titanium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 3. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1410415A - Green nitration method of phenol type compound - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Three-Component Halo Aldol Condensation of Thioacrylates with Aldehydes Mediated by Titanium (IV) Halide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldol condensation of mixed oxygenates on TiO2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Concerning the structures of Lewis base adducts of titanium(IV) hexafluoroisopropoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Ti(IV)–Tris(phenolate) Catalyst Systems for the Ring-Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. researchgate.net [researchgate.net]
Titanium(IV) Nitrate: A Potent Oxidizing Agent in Modern Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Titanium(IV) nitrate (B79036), Ti(NO₃)₄, is emerging as a powerful and versatile oxidizing agent in organic synthesis, offering unique reactivity, particularly in the nitration of aromatic compounds. This guide provides an in-depth analysis of its properties, synthesis, and applications, with a focus on its role as an oxidizing agent. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key reaction pathways to support researchers in leveraging this reagent's full potential.
Core Properties and Synthesis
Titanium(IV) nitrate is a colorless, volatile solid that is highly reactive and hygroscopic.[1][2] It is soluble in nonpolar solvents like carbon tetrachloride.[1][2] The anhydrous form is a powerful oxidizer.[1]
Synthesis of Anhydrous this compound:
Anhydrous this compound can be prepared by the reaction of titanium(IV) chloride with dinitrogen pentoxide in a nonpolar solvent such as carbon tetrachloride.[1][2]
Reaction: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂[1]
A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section.
Applications as an Oxidizing Agent
The primary application of this compound as an oxidizing agent is in the nitration of aromatic compounds. It offers an alternative to traditional nitrating mixtures, often with high yields and unique selectivity.
Nitration of Aromatic Compounds
This compound reacts with a range of aromatic compounds in carbon tetrachloride at room temperature to produce good yields of the corresponding nitroaromatics.[1] The reaction is noted for its low intermolecular and high intramolecular selectivity, suggesting a distinct reaction mechanism.[1]
Quantitative Data for Nitration of Aromatic Compounds:
| Substrate | Product(s) | Yield (%) | Reference |
| Toluene | o-Nitrotoluene, p-Nitrotoluene | - | [2] |
| Chlorobenzene | o-Nitrochlorobenzene, p-Nitrochlorobenzene | - | [2] |
| Benzene | Nitrobenzene | - | [2] |
| Mesitylene | Nitromesitylene, Dinitromesitylene | ~99% (total) | [2] |
| Nitrobenzene | m-Dinitrobenzene, o-Dinitrobenzene, p-Dinitrobenzene | - | [2] |
Note: Specific yield percentages for some substrates were not available in the cited literature.
Proposed "Special Mechanism" of Aromatic Nitration:
The nitration of aromatic compounds by this compound is proposed to proceed through a "special mechanism" that differs from the classical electrophilic aromatic substitution pathway involving a free nitronium ion (NO₂⁺).[1][3] This mechanism is thought to involve the formation of an intermediate complex between the aromatic substrate and this compound, followed by an intramolecular rearrangement.
Caption: Proposed mechanism for the nitration of aromatic compounds by this compound.
Oxidation of Other Functional Groups
Experimental Protocols
Synthesis of Anhydrous this compound
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Dinitrogen pentoxide (N₂O₅)
-
Carbon tetrachloride (CCl₄), anhydrous
Procedure:
-
In a dry, inert atmosphere glovebox, prepare a solution of titanium(IV) chloride in anhydrous carbon tetrachloride.
-
Separately, prepare a solution of dinitrogen pentoxide in anhydrous carbon tetrachloride.
-
Cool the titanium(IV) chloride solution to 0 °C with constant stirring.
-
Slowly add the dinitrogen pentoxide solution dropwise to the cooled titanium(IV) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product, this compound, will precipitate from the solution.
-
Isolate the solid product by filtration and wash with anhydrous carbon tetrachloride.
-
Dry the product under vacuum to remove any residual solvent.
Workflow for the Synthesis of Anhydrous this compound:
Caption: Experimental workflow for the synthesis of anhydrous this compound.
General Protocol for the Nitration of Aromatic Compounds
Materials:
-
Anhydrous this compound
-
Aromatic substrate (e.g., toluene, anisole)
-
Anhydrous carbon tetrachloride
Procedure:
-
In a dry, inert atmosphere, dissolve the aromatic substrate in anhydrous carbon tetrachloride.
-
Add a stoichiometric amount of anhydrous this compound to the solution with vigorous stirring.
-
Continue stirring at room temperature for the appropriate reaction time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired nitroaromatic compound.
Workflow for the Nitration of Anisole (B1667542):
Caption: Experimental workflow for the nitration of anisole using this compound.
Safety and Handling
This compound is a powerful oxidizing agent and should be handled with extreme caution in a controlled laboratory environment. It is highly reactive with organic materials and is sensitive to moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
This compound is a valuable reagent for the nitration of aromatic compounds, offering good yields and a unique mechanistic pathway. While its application in the oxidation of other functional groups remains an area for further exploration, its potent oxidizing power suggests significant potential. This guide provides the foundational knowledge and practical protocols for researchers to safely and effectively utilize this compound in their synthetic endeavors. Further investigation into its broader applications is warranted and encouraged.
References
In-Depth Technical Guide on the Theoretical Studies of Titanium(IV) Nitrate Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies on the bonding in titanium(IV) nitrate (B79036), Ti(NO₃)₄. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the molecular structure, electronic properties, and bonding characteristics of this compound. This document synthesizes key findings from experimental and theoretical investigations, presenting data in a clear and accessible format.
Introduction
Titanium(IV) nitrate is a volatile, solid inorganic compound with the chemical formula Ti(NO₃)₄. Its high reactivity and volatility make it a subject of interest in various chemical applications. Understanding the nature of the bonding between the central titanium atom and the nitrate ligands is crucial for predicting its reactivity and designing new materials and chemical processes. This guide delves into the theoretical models and computational methods used to elucidate the electronic structure and bonding in tetranitratotitanium(IV).
Molecular Structure and Coordination
Experimental studies, specifically X-ray crystallography, have been fundamental in determining the solid-state structure of this compound. These studies provide the foundational data upon which theoretical models are built and validated.
Crystal Structure
The crystal structure of anhydrous this compound was determined by Garner and Wallwork. The compound crystallizes in the monoclinic space group P2₁/c. The structure consists of discrete Ti(NO₃)₄ molecules where each titanium atom is coordinated to four bidentate nitrate groups. This coordination results in a flattened tetrahedral arrangement around the central titanium atom, with an overall molecular symmetry of D₂d.[1]
Table 1: Experimental Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.80 |
| b (Å) | 13.57 |
| c (Å) | 10.34 |
| β (°) | 125.0 |
| Z | 4 |
Source: Garner, C. D.; Wallwork, S. C. J. Chem. Soc. A, 1966, 1496-1500.
Theoretical and Computational Methodologies
The theoretical investigation of this compound's bonding has primarily involved ab initio molecular orbital calculations. These first-principles methods are essential for understanding the electronic structure without empirical parameters.
Ab Initio Self-Consistent Field (SCF) Molecular Orbital Theory
A foundational theoretical study on Ti(NO₃)₄ employed the ab initio self-consistent field (SCF) molecular orbital method to calculate the ground state of the molecule. This approach provides a quantum mechanical description of the electronic structure and bonding.
The primary computational protocol cited in the literature for this molecule is:
-
Method: Ab initio Self-Consistent Field (SCF) Molecular Orbital Calculation.
-
Objective: To determine the electronic ground state, molecular orbital correlations, and charge distribution.
Quantitative Data from Theoretical Studies
While the full detailed quantitative output from early theoretical studies is not widely disseminated, the key findings regarding the electronic configuration and charge distribution have been reported.
Table 2: Calculated Electronic Configuration and Charge Distribution in this compound
| Atom/Group | Parameter | Calculated Value |
| Titanium | 3d orbital population | 1.6 e⁻ |
| 4s orbital population | 0.2 e⁻ | |
| 4p orbital population | 0.2 e⁻ | |
| Nitrato-group | Charge loss from terminal oxygen | ~0.3 e⁻ |
Source: Garner, C. D.; Hillier, I. H.; Guest, M. F. J. Chem. Soc., Dalton Trans., 1975, 1934-1938.[2][3]
The Nature of the Titanium-Nitrate Bond
Theoretical calculations have been instrumental in elucidating the nature of the chemical bond between the titanium(IV) center and the nitrate ligands.
The ab initio SCF molecular orbital calculations revealed that the primary contribution to the metal-ligand bonding arises from the overlap between the 3d orbitals of the titanium atom and the 2pσ orbitals of the ligand oxygen atoms.[2][3] This indicates a significant covalent character in the Ti-O bonds.
The calculated electronic configuration of titanium (3d¹·⁶ 4s⁰·² 4p⁰·²) deviates significantly from a simple ionic Ti⁴⁺ model, further supporting the presence of covalent interactions.[2][3] The calculations also show a considerable loss of electron density from the terminal oxygen atoms of the nitrato-groups, which has implications for the reactivity of the molecule.[2][3]
Visualizations of Bonding and Structure
Diagrams are powerful tools for visualizing the complex relationships in molecular structures and bonding pathways. The following visualizations are generated using the DOT language to represent the key aspects of this compound.
Caption: Bidentate coordination of nitrate ligands to the central titanium atom.
Caption: Conceptual diagram of Ti 3d and O 2pσ orbital overlap.
Conclusion
The bonding in this compound is characterized by a significant degree of covalency, arising primarily from the interaction between the titanium 3d and oxygen 2pσ orbitals. Theoretical studies, though limited in publicly available detail, have been pivotal in moving beyond a simple ionic model for this compound. The bidentate coordination of the four nitrate ligands leads to an eight-coordinate titanium center with a distorted tetrahedral arrangement. This comprehensive understanding of the electronic structure and bonding is essential for the rational design of new synthetic routes and for predicting the reactivity of this versatile chemical compound. Further computational studies employing modern density functional theory (DFT) could provide even deeper insights into the vibrational properties and reaction mechanisms involving this compound.
References
- 1. jeeng.net [jeeng.net]
- 2. Ab initio self-consistent field molecular-orbital calculation of the ground state of tetranitratotitanium(IV); comments on the reactivity of anhydrous metal nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Ab initio self-consistent field molecular-orbital calculation of the ground state of tetranitratotitanium(IV); comments on the reactivity of anhydrous metal nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and History of Titanium Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium tetranitrate, Ti(NO₃)₄, is a volatile, solid inorganic compound that has been a subject of interest in materials science and as a precursor for catalysts. Its discovery and synthesis represent a notable advancement in the chemistry of anhydrous metal nitrates. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of titanium tetranitrate, with a focus on detailed experimental protocols and quantitative data.
Discovery and Historical Context
The first synthesis of anhydrous titanium tetranitrate is attributed to H. Reihlen and A. Hake in 1927 . Their pioneering work, published in Justus Liebigs Annalen der Chemie, described the reaction of titanium tetrachloride (TiCl₄) with an excess of dinitrogen pentoxide (N₂O₅) in carbon tetrachloride (CCl₄). This reaction yielded a crystalline solid, which they identified as titanium tetranitrate.
Later, in 1955, M. Schmeisser further investigated the chemistry of inorganic acylnitrates and refined the understanding of the synthesis of metal nitrates, including titanium tetranitrate, using dinitrogen pentoxide. This work, published in Angewandte Chemie, solidified the N₂O₅/TiCl₄ route as the primary method for producing anhydrous titanium tetranitrate.
The logical progression of the synthesis discovery can be visualized as follows:
Caption: Historical milestones in the study of titanium tetranitrate.
Physicochemical Properties
Titanium tetranitrate is a colorless, volatile, and highly hygroscopic solid. It is diamagnetic and readily sublimes. The compound is notable as a rare example of a volatile binary transition metal nitrate (B79036).[1] It is soluble in nonpolar solvents such as carbon tetrachloride and silicon tetrachloride.[1]
Quantitative Data Summary
The key quantitative properties of titanium tetranitrate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | Ti(NO₃)₄ | [1] |
| Molar Mass | 295.8866 g/mol | [1] |
| Appearance | White volatile solid | [1] |
| Density | 2.192 g/cm³ | [1] |
| Melting Point | 58 °C | [1] |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [2][3] |
| Unit Cell Parameters | a = 7.80 Å, b = 13.57 Å, c = 10.34 Å | [2][3] |
| β = 125.0° | [2][3] | |
| N-O Bond Distances | 1.292 Å (coordinated), 1.185 Å (non-coordinated) | [2][3] |
| IR Absorption (N-O) | ~1635 cm⁻¹ | [1][3] |
Molecular Structure
The molecular structure of titanium tetranitrate was elucidated by C. D. Garner and S. C. Wallwork in 1966 through single-crystal X-ray diffraction.[2][3] The titanium atom is coordinated to four bidentate nitrate ligands, resulting in a coordination number of 8. The molecule possesses D₂d symmetry, with the four nitrate groups arranged in a flattened tetrahedral geometry around the central titanium atom.[2][3] The bidentate coordination of the nitrate ligands leads to two distinct N-O bond distances.[2][3]
Caption: Bidentate coordination of nitrate ligands to the central titanium atom.
Experimental Protocols
Synthesis of Anhydrous Titanium Tetranitrate (Adapted from historical accounts)
The synthesis of anhydrous titanium tetranitrate is based on the nitration of titanium tetrachloride with dinitrogen pentoxide.
Materials:
-
Titanium tetrachloride (TiCl₄), freshly distilled
-
Dinitrogen pentoxide (N₂O₅)
-
Carbon tetrachloride (CCl₄), anhydrous
Procedure:
-
A solution of freshly distilled titanium tetrachloride in anhydrous carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser and a means for stirring. The apparatus must be rigorously dried to prevent hydrolysis.
-
A stoichiometric excess of dinitrogen pentoxide is slowly added to the stirred solution of titanium tetrachloride at a controlled temperature, typically around 0 °C to prevent excessive fuming and side reactions.
-
The reaction mixture is allowed to stir for several hours. The formation of a white crystalline precipitate of titanium tetranitrate will be observed.
-
The reaction is considered complete when the evolution of nitrosyl chloride (ClNO₂) ceases.
-
The solid product is isolated by filtration under an inert, dry atmosphere.
-
The crude titanium tetranitrate is purified by sublimation under vacuum.
Reaction: TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂
Caption: Workflow for the synthesis of anhydrous titanium tetranitrate.
Vibrational Spectroscopy
The vibrational spectrum of titanium tetranitrate provides valuable information about its structure and bonding. The infrared spectrum is characterized by a very strong absorption band at approximately 1635 cm⁻¹, which is assigned to the N-O stretching mode of the coordinated nitrate groups.[1][3] This high frequency is indicative of the strong covalent character of the Ti-O bond.
While detailed experimental Raman spectra are not widely reported in the literature, theoretical calculations based on the D₂d symmetry of the molecule predict several Raman-active vibrational modes. These would correspond to symmetric and asymmetric stretching and bending modes of the bidentate nitrate ligands, as well as vibrations involving the Ti-O bonds.
Reactions and Applications
Anhydrous titanium tetranitrate is a highly reactive compound. It is sensitive to moisture, hydrolyzing to form hydrated titanium oxides.[1] Thermally, it decomposes to titanium dioxide (TiO₂).[1]
Its primary application is as a precursor for the deposition of titanium-containing thin films and as a component in the synthesis of catalysts. Its volatility and the fact that it is a chlorine-free source of titanium make it attractive for these applications.
Safety Considerations
Titanium tetranitrate is a strong oxidizing agent and should be handled with care. It is corrosive and reacts vigorously with water and organic materials. All manipulations should be carried out in a dry, inert atmosphere, and appropriate personal protective equipment should be worn.
References
physical properties of crystalline titanium(IV) nitrate
An in-depth technical guide to the , prepared for researchers, scientists, and drug development professionals.
Introduction
Titanium(IV) nitrate (B79036), with the chemical formula Ti(NO₃)₄, is a colorless, volatile, and diamagnetic solid.[1][2][3] It is an unusual example of a binary transition metal nitrate that sublimes readily.[1][2][3] As an anhydrous material, it is highly reactive and hygroscopic, converting to ill-defined hydrates upon exposure to moisture.[1] Its high reactivity extends to hydrocarbons, and it thermally decomposes to form titanium dioxide.[1][4] This guide provides a comprehensive overview of the core physical and structural properties of crystalline titanium(IV) nitrate, detailed experimental protocols for its synthesis and characterization, and graphical representations of its chemical behavior.
Physicochemical and Structural Properties
The fundamental physical and structural characteristics of crystalline Ti(NO₃)₄ are summarized in the tables below. Data is presented for the compound in its standard state (at 25 °C, 100 kPa) unless otherwise noted.[1][2][4]
Table 1: General Physical Properties
| Property | Value |
| Chemical Formula | Ti(NO₃)₄ |
| Molar Mass | 295.8866 g/mol [1][2] |
| Appearance | White, volatile solid[1][4] |
| Density | 2.192 g/cm³[1][2] |
| Melting Point | 58 °C (331 K)[1][2] |
| Boiling Point | Decomposes upon heating[1][2][4] |
| Solubility | Soluble in nonpolar solvents (e.g., CCl₄, SiCl₄).[1] Reacts with water.[1][2] |
Table 2: Crystallographic Data
The crystal structure of this compound was determined through single-crystal X-ray diffraction. The molecule features a central titanium atom coordinated by four bidentate nitrate ligands, resulting in a coordination number of 8.[1][5] The overall molecular geometry is described as a flattened tetrahedron with D₂d symmetry.[1][5][6]
| Parameter | Value |
| Crystal System | Monoclinic[1][5][6] |
| Space Group | P2₁/c[1][5][6] |
| Lattice Constants | a = 7.80 Å[1][5][6] |
| b = 13.57 Å[1][5][6] | |
| c = 10.34 Å[1][5][6] | |
| β = 125.0°[1][5][6] | |
| Unit Cell Volume (V) | 896.52 ų[1] |
| Formula Units (Z) | 4[1][5][6] |
Table 3: Spectroscopic and Bond Data
| Parameter | Value |
| Infrared Absorption | Strong absorption at 1635 cm⁻¹, assigned to a N-O stretching vibrational mode.[1][5] |
| N-O Bond Distances | 1.292 Å (coordinated to Ti)[5][6] |
| 1.185 Å (non-coordinated/terminal)[5][6] |
Experimental Protocols
Synthesis of Crystalline this compound
The primary method for synthesizing anhydrous this compound is through the nitration of titanium(IV) chloride (TiCl₄) using a powerful nitrating agent like dinitrogen pentoxide (N₂O₅).[1][4]
Methodology:
-
Reactant Preparation: Anhydrous titanium(IV) chloride (TiCl₄) and dinitrogen pentoxide (N₂O₅) are used as the primary reactants. All manipulations must be carried out under strictly anhydrous conditions, typically using a dry nitrogen atmosphere in a glovebox or Schlenk line, as both the reactant TiCl₄ and the product are highly sensitive to moisture.
-
Reaction: TiCl₄ is reacted with a stoichiometric excess of N₂O₅. The reaction proceeds according to the following equation:
-
TiCl₄ + 4 N₂O₅ → Ti(NO₃)₄ + 4 ClNO₂
-
-
Product Isolation: The product, Ti(NO₃)₄, is a volatile solid and can be isolated and purified by sublimation under vacuum. This step also helps to remove the volatile byproduct, nitryl chloride (ClNO₂).
-
Storage: The resulting white crystalline solid must be stored in a sealed container under an inert atmosphere to prevent decomposition and hydration.
Characterization by Single-Crystal X-ray Diffraction
The definitive structural elucidation of Ti(NO₃)₄ was performed by Garner and Wallwork (1966) using single-crystal X-ray diffraction.
Methodology:
-
Crystal Mounting: A suitable single crystal of Ti(NO₃)₄ is selected and mounted on a goniometer head. Due to the compound's sensitivity to air and moisture, the crystal must be handled under an inert atmosphere and coated in a protective, non-reactive oil (e.g., Paratone-N) before being flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². This refinement process optimizes the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides precise bond lengths, bond angles, and overall molecular geometry as reported in Table 2.
Visualizations
The following diagrams illustrate key workflows and chemical relationships for this compound.
Caption: Experimental workflow for the synthesis and characterization of Ti(NO₃)₄.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. brainly.in [brainly.in]
- 4. Titanium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 5. The crystal structures of anhydrous nitrates and their complexes. Part III. This compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. The crystal structures of anhydrous nitrates and their complexes. Part III. This compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Safety and Handling of Titanium(IV) Nitrate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the safety data for titanium(IV) nitrate (B79036) (Ti(NO₃)₄), a highly reactive and volatile transition metal nitrate. The information presented is collated from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of its properties, hazards, and handling requirements. This guide is intended to equip laboratory and research personnel with the critical information needed to handle this compound safely.
Chemical and Physical Properties
Titanium(IV) nitrate is a colorless, diamagnetic solid that readily sublimes.[1] It is an unusual example of a volatile binary transition metal nitrate.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 12372-56-4 | [2][3][4][5] |
| Molecular Formula | Ti(NO₃)₄ | [1][2][4] |
| Molecular Weight | 295.89 g/mol / 299.92 g/mol | [4][5][6] |
| Appearance | White, volatile solid | [1] |
| Melting Point | 57-59 °C | [4][7] |
| Boiling Point | Decomposes upon heating | [1] |
| Density | 2.192 g/cm³ | [1] |
| Solubility | Reacts with water. Soluble in nonpolar solvents like carbon tetrachloride (CCl₄) and silicon tetrachloride (SiCl₄). | [1] |
| Vapor Pressure | 49.8 mmHg at 25°C | [7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance due to its oxidizing and corrosive properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
| GHS Classification | Details | Source(s) |
| Pictograms | [3][5] | |
| Signal Word | Danger | [2][3][5] |
| Hazard Statements | H272: May intensify fire; oxidizer. H314: Causes severe skin burns and eye damage. | [2][3][5] |
| Precautionary Statements | Prevention: P210, P220, P260, P264, P280 Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363 Storage: P405 Disposal: P501 | [2][3] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to mitigating the risks associated with this compound. All operations should be conducted in a controlled environment, such as a chemical fume hood.
3.1 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[2][8]
-
Skin Protection: Chemical-impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing.[2][8]
-
Respiratory Protection: If exposure limits are exceeded or dusts/aerosols are generated, a full-face respirator should be used.[2]
3.2 Handling Procedures
-
Work should be performed in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[2][7]
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[3]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[2][7]
-
Avoid contact with skin, eyes, and clothing.[2]
3.3 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The storage area should be secure and locked (P405).[2][3][8]
-
Store away from combustible materials, clothing, and other incompatible substances.[2][3]
Caption: Logical workflow for the safe handling of this compound in a lab setting.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is required.
4.1 First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately. | [2][8] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water or shower. Wash the affected area with soap and plenty of water. Consult a doctor. | [2][3][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Immediately call a physician or poison center. | [2][3][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2][3][8] |
4.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: As an oxidizer, it may intensify fires.[2][3]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
4.3 Accidental Release Measures In case of a spill or leak, the following steps should be taken:
-
Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[2][8]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[2][8]
-
Containment: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[2][8]
-
Cleanup: Use personal protective equipment. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
Caption: Step-by-step decision workflow for responding to an accidental spill.
Stability and Reactivity
-
Reactivity: this compound is highly reactive. It is hygroscopic and reacts with water to form ill-defined hydrates.[1] It is also reactive towards hydrocarbons.[1]
-
Chemical Stability: The material is stable under recommended storage conditions (cool, dry, inert atmosphere).
-
Conditions to Avoid: Moisture and excessive heat.[9]
-
Incompatible Materials: Combustible materials, strong reducing agents, and clothing.[3]
-
Hazardous Decomposition Products: Thermal decomposition leads to the formation of titanium dioxide and nitrogen oxides.[1]
Toxicological Information
The primary toxicological concern is its severe corrosivity.
-
Acute Effects: Causes severe skin burns and eye damage upon contact.[2][3][5] Inhalation of dust or fumes may cause respiratory irritation.
-
Chronic Effects: No specific data on long-term exposure is available in the consulted sources.
-
Quantitative Data: Specific quantitative toxicity data, such as LD50 or LC50 values, are not provided in the reviewed safety data sheets.
Experimental Protocol: Example Synthesis
The following is a summarized experimental protocol for the synthesis of this compound, based on literature methods.[4] This protocol should only be attempted by trained professionals in a suitable laboratory environment.
Methodology: Nitration of Titanium(IV) Chloride
-
Preparation: A solution of 3 ml (5.1 g) of titanium(IV) chloride (TiCl₄) in 10 ml of carbon tetrachloride (CCl₄) is prepared in a two-neck flask equipped with a dropping funnel and a reflux condenser. The flask is cooled using a Dry Ice bath.[4]
-
Reaction: A solution of 11.6 g of dinitrogen pentoxide (N₂O₅) in 25 ml of CCl₄ is added dropwise to the cooled TiCl₄ solution.[4]
-
Precipitation & Dissolution: A yellow, flocculent precipitate forms as the mixture warms from -23°C to room temperature. The precipitate dissolves with the evolution of gas. This process can be accelerated by mild heating.[4]
-
Isolation: Volatile components (such as NO₂Cl and CCl₄) are removed via vacuum distillation.[4]
-
Purification: The resulting white solid residue of Ti(NO₃)₄ is purified by sublimation in a high vacuum at 50°C.[4]
Caption: A flowchart illustrating the key steps in the synthesis of Ti(NO₃)₄.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound 99.9+% | 12372-56-4 [chemicalbook.com]
- 5. Titanium tetranitrate | H4N4O12Ti | CID 139314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Titanium nitrate | N4O12Ti | CID 9948104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. elementschina.com [elementschina.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
hazards and handling of titanium(IV) nitrate
An In-depth Technical Guide on the Hazards and Handling of Titanium(IV) Nitrate (B79036)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards, handling, and safety protocols associated with titanium(IV) nitrate. The information is intended to support safe laboratory practices and risk mitigation in research and development settings.
Executive Summary
This compound, Ti(NO₃)₄, is a highly reactive and hazardous inorganic compound. It is a powerful oxidizing agent and corrosive material, requiring strict safety protocols for handling and storage. This document outlines the known physical and chemical properties, associated hazards, and detailed procedures for its safe use. Due to the limited availability of specific toxicological data for this compound, this guide also references general principles for handling strong oxidizing and corrosive solids.
Physicochemical Properties
This compound is a white, volatile, and hygroscopic solid.[1] It is soluble in nonpolar solvents such as carbon tetrachloride.[1][2] Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Ti(NO₃)₄ | [1][2] |
| Molar Mass | 295.8866 g/mol | [1] |
| Appearance | Hygroscopic white volatile solid | [1] |
| Melting Point | 58.5 °C | [1] |
| Boiling Point | Decomposes upon heating | [1] |
| Solubility | Very soluble in water (with reaction), soluble in nonpolar solvents | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Its primary hazards are its oxidizing and corrosive properties.
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Oxidizing Solid | H272: May intensify fire; oxidizer | Danger | 🔥 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | corrosive |
Toxicological Data
Fire and Explosion Hazards
As a strong oxidizing agent, this compound can intensify fires and may cause an explosion when in contact with combustible materials.
| Parameter | Data |
| Flash Point | Not applicable |
| Auto-ignition Temperature | Not available |
| Explosion Limits | Not available |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water as it may react with the substance. |
Reactivity and Incompatibilities
This compound is a highly reactive substance.
-
Decomposition : Decomposes upon heating to produce titanium dioxide and nitrogen dioxide.[1]
-
Reactivity with Organic Compounds : It is highly reactive and will rapidly oxidize many organic compounds.[1][2]
-
Incompatible Materials : Avoid contact with combustible materials, reducing agents, organic materials, and strong acids.
Exposure Controls and Personal Protection
Due to the hazardous nature of this compound, strict exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
Experimental Protocols
The following are general protocols for handling this compound safely in a laboratory setting. These should be adapted to specific experimental needs and performed only by trained personnel.
8.1 Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Use non-sparking tools.
-
Ensure the dispensing area is free of combustible materials.
-
Close the container tightly immediately after use to prevent absorption of moisture.
8.2 In-Reaction Use
-
Set up the reaction apparatus within a chemical fume hood.
-
Add this compound slowly and in small portions to the reaction mixture.
-
Maintain a controlled temperature, as the substance decomposes upon heating.
-
Ensure the reaction is well-stirred to prevent localized high concentrations.
8.3 Spill and Waste Management
-
Spills : In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a designated, labeled waste container. Do not use combustible materials like paper towels for cleanup.
-
Waste Disposal : Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Visualizations
The following diagrams illustrate key safety and procedural concepts for working with this compound.
Caption: Hazard mitigation pathways for this compound.
Caption: General experimental workflow for handling hazardous solids.
References
Spectroscopic Analysis of Titanium(IV) Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of titanium(IV) nitrate (B79036), a highly reactive and volatile transition metal nitrate. Due to its challenging chemical nature, including high reactivity and hygroscopicity, comprehensive spectroscopic data is limited. This document summarizes the available quantitative data, outlines detailed experimental protocols with necessary safety precautions, and presents visual workflows for the spectroscopic characterization of this compound.
Physicochemical Properties
Titanium(IV) nitrate, with the chemical formula Ti(NO₃)₄, is a colorless, diamagnetic solid that readily sublimes. It is an unusual example of a volatile binary transition metal nitrate. The anhydrous material is highly reactive and hygroscopic, converting to ill-defined hydrates upon exposure to moisture. It is soluble in nonpolar solvents like silicon tetrachloride and carbon tetrachloride.[1]
Spectroscopic Data
The available spectroscopic data for this compound is primarily focused on infrared spectroscopy. Data for other techniques such as UV-Vis, Raman, and NMR spectroscopy are scarce due to the compound's reactivity and the interference from the nitrate ligands.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for characterizing the vibrational modes of this compound. The most prominent feature is a strong absorption band associated with the N-O vibrational mode of the nitrate groups.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| N-O Stretch | 1635 | Strong | [1] |
Table 1: Infrared Absorption Data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Obtaining a clean UV-Vis spectrum of the titanium(IV) cation in this compound is challenging due to the strong absorbance of the nitrate anion in the ultraviolet region. Solutions of titanium(IV) in dilute nitric acid show intense absorption in the UV region, which is largely attributable to the nitrate ions.[2][3] Therefore, specific absorption maxima (λmax) and molar absorptivity (ε) values for Ti(NO₃)₄ are not well-established in the literature.
Raman Spectroscopy
There is a notable lack of specific Raman spectroscopic data for solid this compound in the available literature. For context, the symmetric N-O stretch of the free nitrate ion (NO₃⁻) is typically observed around 1050 cm⁻¹ in the Raman spectrum. In a covalent metal nitrate, the symmetry is lowered, which can lead to shifts and splitting of the nitrate bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct NMR analysis of this compound is not commonly reported. Titanium has two NMR-active nuclei, ⁴⁷Ti and ⁴⁹Ti, both of which have low sensitivity.[2] Furthermore, the high reactivity of this compound with common deuterated solvents makes solution-state NMR challenging. It is important to note that Ti(III) is paramagnetic and cannot be observed in high-resolution NMR.[2]
Experimental Protocols
Given the air- and moisture-sensitive nature of this compound, all handling and sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5]
Safety Precautions
This compound is a strong oxidizer and can cause severe skin burns and eye damage.[6] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Infrared (IR) Spectroscopy Protocol (ATR)
Attenuated Total Reflectance (ATR) is a suitable technique for analyzing solid, air-sensitive samples.
-
Environment: Perform all sample handling inside a glovebox with an inert atmosphere (e.g., nitrogen or argon).
-
Sample Preparation: Place a small amount of anhydrous this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum according to the instrument's operating procedure.
-
Cleaning: After analysis, carefully clean the ATR crystal with a suitable dry, non-polar solvent (e.g., hexane) and then a final rinse with isopropanol (B130326) or ethanol, ensuring all cleaning is performed in a fume hood.
UV-Vis Spectroscopy Protocol (in Non-polar Solvent)
-
Environment: All manipulations should be performed in a glovebox.
-
Solvent Selection: Use a dry, non-polar solvent in which this compound is soluble, such as carbon tetrachloride (with appropriate safety precautions due to its toxicity). The solvent must be transparent in the UV region of interest.
-
Sample Preparation: Prepare a stock solution of known concentration by dissolving a weighed amount of this compound in the chosen solvent in a volumetric flask. Prepare dilutions as necessary.
-
Data Acquisition: Use a gas-tight quartz cuvette. Transfer the solution to the cuvette inside the glovebox and seal it. Record the UV-Vis spectrum against a solvent blank.
Raman Spectroscopy Protocol
-
Environment: Sample preparation should be carried out in a glovebox.
-
Sample Holder: Place the solid this compound sample in a sealed capillary tube or a specialized air-tight sample holder for Raman analysis.
-
Data Acquisition: Place the sealed sample in the Raman spectrometer and acquire the spectrum. Use a low laser power to avoid thermal decomposition of the sample.
NMR Spectroscopy Protocol (Exploratory)
Due to the high reactivity, obtaining a meaningful NMR spectrum is challenging. This protocol is exploratory.
-
Environment: All steps must be performed in a glovebox.
-
Solvent Selection: Use a dry, deuterated, non-coordinating solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).
-
Sample Preparation: Dissolve a small amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Sealing: Seal the NMR tube under the inert atmosphere of the glovebox using a tight-fitting cap and parafilm, or by flame sealing for long-term stability.
-
Data Acquisition: Acquire the ⁴⁷Ti or ⁴⁹Ti NMR spectrum. Long acquisition times may be necessary due to the low sensitivity of the titanium nuclei.
Visualizations
Experimental Workflow for Spectroscopic Analysis
References
Methodological & Application
Application Notes: Titanium(IV) Nitrate as a Precursor for TiO₂ Nanoparticle Synthesis
Introduction
Titanium dioxide (TiO₂) nanoparticles are of significant interest across various scientific and industrial fields, including photocatalysis, photovoltaics, sensors, and biomedical applications, owing to their chemical stability, non-toxicity, and unique electronic and optical properties.[1] The synthesis method and the choice of precursor material critically influence the physicochemical characteristics of the resulting nanoparticles, such as particle size, crystal phase (anatase, rutile, or brookite), surface area, and morphology.[2][3] While titanium alkoxides and chlorides are common precursors, titanium(IV) nitrate (B79036) offers an alternative route for TiO₂ nanoparticle synthesis. This document provides detailed protocols and application notes based on methodologies reported in the scientific literature for the synthesis of TiO₂ nanoparticles and related nanomaterials using titanium(IV) nitrate.
Advantages of this compound as a Precursor
The use of this compound as a precursor can offer several advantages:
-
It is a salt that can be used in aqueous solutions, potentially avoiding the need for organic solvents in certain synthesis routes.
-
The nitrate group can be thermally decomposed, leaving behind the titanium oxide.
-
It can be used in various synthesis methods, including green synthesis and sol-gel processes.[4][5]
Characterization of Synthesized TiO₂ Nanoparticles
The successful synthesis of TiO₂ nanoparticles from this compound can be confirmed through various characterization techniques:
-
UV-Visible Spectroscopy: To determine the optical properties and confirm the formation of TiO₂ nanoparticles. A characteristic absorption peak for TiO₂ nanoparticles synthesized via a green route using Plectranthus cylindraceus extract was observed at a wavelength of 350 nm.[4]
-
X-ray Diffraction (XRD): To identify the crystal phase (anatase, rutile, brookite) and estimate the crystallite size of the nanoparticles.[6][7]
-
Electron Microscopy (SEM and TEM): To visualize the morphology, size, and aggregation state of the synthesized nanoparticles.[6][8]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the surface of the nanoparticles and confirm the formation of Ti-O bonds.[9]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and porosity of the nanoparticle powder.[9]
Experimental Protocols
Two primary synthesis methodologies using this compound are detailed below: a green synthesis approach and a method for preparing doped TiO₂ nanocomposites.
Protocol 1: Green Synthesis of TiO₂ Nanoparticles
This protocol is adapted from a method utilizing a plant extract as a reducing and stabilizing agent.[4] This environmentally friendly approach avoids the use of harsh chemicals.
Materials:
-
This compound tetrahydrate (Ti(NO₃)₄·4H₂O)
-
Plectranthus cylindraceus leaves (or other suitable plant material)
-
Deionized water
Equipment:
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., nylon mesh, Millipore filter)
-
Centrifuge
-
Drying oven
Procedure:
-
Preparation of the Plant Extract:
-
Thoroughly wash 25 g of Plectranthus cylindraceus leaves with deionized water.
-
Boil the leaves in 200 mL of distilled water at 80°C for 20 minutes.
-
Filter the extract first through a nylon mesh and then through a 0.22 µm Millipore filter to remove solid residues.
-
-
Synthesis of TiO₂ Nanoparticles:
-
Prepare a 1.0 × 10⁻³ mol L⁻¹ solution of this compound tetrahydrate in 80 mL of deionized water.
-
To this solution, add 20 mL of the prepared plant extract.
-
Stir the mixture continuously at room temperature for 24 hours. A light green precipitate of TiO₂ nanoparticles will form.
-
-
Purification of Nanoparticles:
-
Centrifuge the suspension to collect the nanoparticle precipitate.
-
Wash the precipitate multiple times with deionized water to remove any unreacted reagents.
-
Filter the washed nanoparticles and dry them in an air oven.
-
Protocol 2: Synthesis of Doped TiO₂ Nanocomposites via a Titanium Nitrate Solution
This protocol describes the preparation of a titanium nitrate solution from titanium(IV) hydroxide (B78521), which is then used to synthesize doped TiO₂ nanocomposites. This method is suitable for incorporating other metal ions into the TiO₂ structure.[10]
Materials:
-
Titanium(IV) isopropoxide
-
Concentrated ammonium (B1175870) hydroxide (30%)
-
Nitric acid (6 M)
-
Hydrogen peroxide (30%)
-
Dopant precursor (e.g., SnCl₄ solution for tin doping)
-
Oxalic acid solution (0.6 M)
-
Ethanol
Equipment:
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Teflon-lined stainless steel autoclave
-
Muffle furnace
-
Filtration apparatus
Procedure:
-
Preparation of Titanium(IV) Hydroxide:
-
Prepare 5 mol of titanium(IV) hydroxide precipitate by reacting 5 mL of titanium isopropoxide with 50 mL of concentrated ammonium hydroxide in water.
-
-
Formation of this compound Solution:
-
Dissolve the titanium(IV) hydroxide precipitate in a mixture of 50 mL of 6 M nitric acid and 5 mL of 30% hydrogen peroxide to produce a reddish-brown this compound solution.
-
-
Doping and Precipitation:
-
Under magnetic stirring, add the desired amount of the dopant precursor solution (e.g., SnCl₄ in methylene (B1212753) chloride) to the titanium nitrate solution.
-
Slowly add 100 mL of 0.6 M oxalic acid solution dropwise over 2 hours to ensure complete precipitation.
-
-
Hydrothermal Treatment and Calcination:
-
Transfer the resulting mixture to a Teflon-lined stainless steel autoclave, seal it, and heat it to 110°C for 4 hours.
-
After cooling, filter the precipitate, wash it with distilled water and ethanol, and dry it in an air oven at 90°C for 12 hours.
-
Calcine the dried precipitate in a muffle furnace at 400°C for 4 hours to obtain the doped TiO₂ nanocomposite.[10]
-
Quantitative Data Summary
The following table summarizes the experimental parameters and resulting nanoparticle characteristics from the cited literature.
| Parameter | Green Synthesis[4] | Doped Nanocomposite Synthesis[10] |
| Titanium Precursor | This compound tetrahydrate | Titanium(IV) hydroxide (converted to nitrate) |
| Precursor Concentration | 1.0 × 10⁻³ mol L⁻¹ | Not specified |
| Solvent | Deionized water | Nitric acid, water |
| Reaction Temperature | Room temperature | 110°C (hydrothermal) |
| Reaction Time | 24 hours | 4 hours (hydrothermal) |
| pH Control | Not specified | Not specified |
| Calcination Temperature | Not applicable | 400°C |
| Resulting Material | TiO₂ nanoparticles | Sn- or Fe-doped TiO₂ nanocomposites |
| Particle Size | Not specified | Not specified |
| UV-Vis Absorption Peak | 350 nm | Not reported |
Visualizations
Experimental Workflow for Green Synthesis of TiO₂ Nanoparticles
Caption: Workflow for the green synthesis of TiO₂ nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Antibacterial and Anticancer Potentials of Presynthesized Photosensitive Plectranthus cylindraceus Oil/TiO2/Polyethylene Glycol Polymeric Bionanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7901660B2 - Quaternary oxides and catalysts containing quaternary oxides - Google Patents [patents.google.com]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. wangjh.dicp.ac.cn [wangjh.dicp.ac.cn]
Sol-Gel Synthesis of Titanium Dioxide (TiO2) Nanoparticles Using Titanium(IV) Nitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and generalized protocol for the synthesis of titanium dioxide (TiO2) nanoparticles via the sol-gel method, specifically focusing on the use of titanium(IV) nitrate (B79036) as a precursor. While direct, established protocols for this specific precursor are not widely documented in peer-reviewed literature, this guide extrapolates from the well-understood principles of sol-gel chemistry involving other titanium precursors, such as alkoxides and chlorides. The information presented herein is intended to serve as a foundational resource for researchers embarking on the synthesis of TiO2 nanomaterials for various applications, including drug delivery, photocatalysis, and biomaterials.
Introduction
The sol-gel process is a versatile and widely employed wet-chemical technique for the fabrication of metal oxide nanoparticles. This method offers excellent control over the particle size, morphology, and crystalline phase of the resulting material through the careful manipulation of reaction parameters. The synthesis involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. Subsequent drying and calcination of the gel yield the desired crystalline metal oxide.
Titanium dioxide nanoparticles are of significant interest across various scientific and industrial fields due to their unique physicochemical properties, including high refractive index, chemical stability, and photocatalytic activity. The choice of the titanium precursor is a critical factor that influences the reaction kinetics and the properties of the final TiO2 product. While titanium alkoxides and chlorides are the most commonly used precursors, titanium(IV) nitrate presents an alternative route that may offer advantages in specific applications.
Generalized Experimental Protocol
This protocol is a generalized procedure derived from established sol-gel methodologies for other titanium precursors and should be optimized for specific experimental setups and desired outcomes.
2.1. Materials
-
This compound (Ti(NO₃)₄) solution (concentration to be determined based on desired particle size)
-
Solvent: Deionized water, ethanol, or a mixture thereof
-
pH modifier: Nitric acid (HNO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Deionized water
2.2. Procedure
-
Sol Preparation:
-
Dissolve a calculated amount of this compound in the chosen solvent (e.g., deionized water or ethanol) under vigorous stirring. The concentration of the precursor can influence the final particle size.[1]
-
The use of an aqueous solution of this compound will inherently create an acidic environment due to the hydrolysis of the titanium cation.
-
-
Hydrolysis and Condensation (Gelation):
-
The hydrolysis of the titanium precursor is a critical step. In an aqueous solution of this compound, hydrolysis will occur spontaneously.
-
To control the rate of hydrolysis and subsequent condensation, the pH of the solution can be carefully adjusted. Generally, acidic conditions (pH < 3) slow down the hydrolysis rate, leading to more ordered gel networks.[2]
-
Continue stirring the solution at a controlled temperature (e.g., room temperature or slightly elevated) until a viscous gel is formed. The time required for gelation will depend on the precursor concentration, pH, and temperature.
-
-
Aging:
-
Once the gel has formed, it is typically aged for a period (e.g., 24-48 hours) at room temperature. During aging, the polycondensation reactions continue, strengthening the gel network.
-
-
Drying:
-
The wet gel is then dried to remove the solvent. This can be done in an oven at a relatively low temperature (e.g., 80-120°C) for several hours.[3] The drying process should be gradual to avoid the formation of cracks in the gel structure.
-
-
Calcination:
Key Synthesis Parameters and Their Effects
The properties of the synthesized TiO2 nanoparticles are highly dependent on several key parameters:
-
pH: The pH of the sol significantly influences the rates of hydrolysis and condensation reactions. Acidic conditions generally lead to slower, more controlled reactions, which can result in smaller, more uniform particles. The isoelectric point of TiO2 is typically in the pH range of 5-6.8, where particle agglomeration is most likely to occur.[2]
-
Precursor Concentration: Higher precursor concentrations can lead to larger crystallite sizes.[1]
-
Calcination Temperature: This is a critical parameter for controlling the crystalline phase of TiO2.
-
Anatase: Generally formed at lower calcination temperatures (e.g., 400-600°C).[4][7]
-
Rutile: Formation is favored at higher temperatures (typically >600-700°C).[4][5]
-
Brookite: Can be formed under specific pH and temperature conditions, often in mixed-phase systems.[1] The particle size also tends to increase with increasing calcination temperature.[6][8]
-
-
Solvent: The choice of solvent can affect the hydrolysis rate and the homogeneity of the sol.
Data Presentation
The following tables summarize quantitative data from studies on the sol-gel synthesis of TiO2 using various precursors. This information provides a comparative basis for what might be expected when using this compound.
Table 1: Effect of Calcination Temperature on TiO2 Nanoparticle Properties
| Precursor Used | Calcination Temperature (°C) | Crystalline Phase(s) | Crystallite/Particle Size (nm) | Reference |
| TiCl₄ | 250 | Anatase | 9.22 | [8] |
| TiCl₄ | 400 | Anatase | 14.33 | [8] |
| TiCl₄ | 600 | Anatase + Rutile | 36.72 | [8] |
| Tetrabutyl titanate | 400-500 | Anatase + trace Rutile | 18-20 | [4] |
| Tetrabutyl titanate | 550 | Anatase + Rutile | - | [4] |
| Titanium isopropoxide | 400 | Anatase | ~14 | [6] |
| Titanium isopropoxide | 700 | Anatase + Rutile | ~25 | [6] |
Table 2: Effect of pH on TiO2 Nanoparticle Properties
| Precursor Used | Synthesis pH | Crystalline Phase(s) | Crystallite Size (nm) | Reference |
| Titanium isopropoxide | 1 | Rutile (trace) + Anatase | - | [9] |
| Titanium isopropoxide | 3 | Anatase | ~14 | [9] |
| Titanium isopropoxide | 9 | Anatase | 8.4 | [9] |
| TiOSO₄ | 2-3 | Rutile dominant | - | [1] |
| TiOSO₄ | 3-5 | Anatase | - | [1] |
| TiOSO₄ | 5-6 | Anatase + Brookite | - | [1] |
Visualizations
Diagram 1: Experimental Workflow for Sol-Gel Synthesis of TiO2
A generalized workflow for the sol-gel synthesis of TiO2 nanoparticles.
Diagram 2: Logical Relationships of Synthesis Parameters
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ijset.in [ijset.in]
- 4. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. urfjournals.org [urfjournals.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Atomic Layer Deposition (ALD) of Titanium Dioxide (TiO₂) Films
A Note on the Precursor: Titanium(IV) Nitrate (B79036)
Extensive literature searches did not yield established protocols or detailed application notes for the atomic layer deposition (ALD) of titanium dioxide (TiO₂) using titanium(IV) nitrate (Ti(NO₃)₄) as the precursor. This suggests that it is not a conventional precursor for this process, and its suitability would require significant process development. The following application notes and protocols are therefore based on a widely studied and representative precursor, Titanium Tetrakis(isopropoxide) (TTIP) . This information serves as a comprehensive template and guide for researchers interested in developing ALD processes for TiO₂ films, including those with novel precursors like this compound. A dedicated section on considerations for developing a new ALD process is included to aid in such endeavors.
Introduction to ALD of TiO₂
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal, pinhole-free films with precise thickness control at the atomic level. The ALD of titanium dioxide (TiO₂) is of significant interest for a wide range of applications, including as a high-k dielectric material in microelectronics, a photocatalyst, a component in optical coatings, and for biocompatible coatings on medical implants.
The ALD process for TiO₂ involves the sequential exposure of a substrate to a titanium precursor and an oxygen source (co-reactant), separated by inert gas purges. This cyclic process ensures self-limiting surface reactions, leading to the layer-by-layer growth of the TiO₂ film.
Experimental Protocol: ALD of TiO₂ from TTIP and Water
This protocol details the deposition of TiO₂ films using Titanium Tetrakis(isopropoxide) (TTIP) and deionized water (H₂O) as the titanium precursor and oxygen source, respectively.
2.1. Substrate Preparation
-
Cleaning: Substrates (e.g., silicon wafers, glass slides) must be thoroughly cleaned to ensure uniform film growth. A common procedure for silicon wafers is the RCA clean. For other substrates, a sequence of sonication in acetone, isopropanol, and deionized water is recommended.
-
Drying: Substrates should be dried thoroughly with a stream of dry nitrogen (N₂) gas and, if compatible, baked on a hot plate (e.g., at 120 °C for 10 minutes) to remove any residual moisture.
-
Loading: The cleaned and dried substrates are immediately loaded into the ALD reactor chamber to minimize re-contamination from the ambient environment.
2.2. ALD Process Parameters
The following are typical starting parameters for the ALD of TiO₂ from TTIP and H₂O. These parameters should be optimized for the specific ALD reactor and desired film properties.
| Parameter | Value | Notes |
| Precursors | ||
| Titanium Precursor | Titanium Tetrakis(isopropoxide) (TTIP) | |
| Oxygen Source | Deionized Water (H₂O) | |
| Temperatures | ||
| Substrate Temperature | 150 - 300 °C | The ALD window for this process typically lies within this range. |
| TTIP Bubbler Temperature | 70 - 80 °C | To ensure adequate vapor pressure. |
| H₂O Source Temperature | Room Temperature (~25 °C) | Sufficient for adequate water vapor pressure. |
| ALD Cycle Timing | ||
| TTIP Pulse Time | 0.1 - 1.0 s | Should be long enough to saturate the substrate surface. |
| N₂ Purge Time (after TTIP) | 10 - 30 s | To remove unreacted precursor and byproducts. |
| H₂O Pulse Time | 0.1 - 1.0 s | Should be long enough to fully react with the surface species. |
| N₂ Purge Time (after H₂O) | 10 - 30 s | To remove unreacted water and byproducts. |
| Other Parameters | ||
| Carrier Gas | Nitrogen (N₂) or Argon (Ar) | High purity (99.999% or higher). |
| Reactor Pressure | 0.1 - 1.0 Torr | Dependent on the ALD reactor design. |
| Number of Cycles | 100 - 1000 | Determines the final film thickness. |
2.3. Deposition Procedure
-
System Pump-Down: Once the substrates are loaded, the reactor is pumped down to the base pressure.
-
Temperature Stabilization: The substrate heater and precursor sources are brought to their setpoint temperatures and allowed to stabilize.
-
ALD Cycles: The ALD deposition sequence is initiated. The cycle consists of four steps: a. TTIP pulse b. N₂ purge c. H₂O pulse d. N₂ purge This cycle is repeated for the desired number of times to achieve the target film thickness.
-
Cool-Down and Unloading: After the deposition is complete, the heaters are turned off, and the reactor is allowed to cool down under a continuous flow of inert gas. Once at a safe temperature, the chamber is vented, and the coated substrates are unloaded.
Data Presentation: Typical Film Properties
The properties of the deposited TiO₂ films are highly dependent on the ALD process parameters. The following table summarizes typical properties for TiO₂ films grown from TTIP and H₂O.
| Property | Typical Value | Dependence on Process Parameters |
| Growth Per Cycle (GPC) | 0.3 - 0.9 Å/cycle | Generally increases with temperature within the ALD window. |
| Refractive Index (at 633 nm) | 2.2 - 2.5 | Increases with deposition temperature and can be influenced by film density and crystallinity. |
| Film Density | 3.5 - 3.9 g/cm³ | Tends to increase with higher deposition temperatures. |
| Crystallinity | Amorphous to Anatase | Films are typically amorphous at lower temperatures (< 200 °C) and crystalline (anatase phase) at higher temperatures. |
| Composition | Stoichiometric TiO₂ | Carbon and hydrogen impurities can be present, especially at lower deposition temperatures. |
Film Characterization
A variety of techniques can be used to characterize the deposited TiO₂ films:
-
Thickness and Refractive Index: Spectroscopic ellipsometry is a common non-destructive technique for measuring film thickness and optical constants.
-
Crystallinity: X-ray Diffraction (XRD) and Raman Spectroscopy can be used to determine the crystal structure (amorphous, anatase, or rutile) of the films.
-
Composition and Impurities: X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical states of the elements within the film.
-
Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be used to characterize the surface roughness and morphology of the films.
Considerations for Developing a New ALD Process (e.g., with this compound)
Developing a new ALD process for a precursor like this compound requires a systematic approach:
-
Precursor Evaluation:
-
Thermal Stability: The precursor must be thermally stable at the intended vaporization temperature to avoid decomposition before reaching the substrate. Thermogravimetric analysis (TGA) is a key technique for determining the decomposition temperature.
-
Volatility: The precursor needs to have sufficient vapor pressure at a reasonable temperature to be efficiently transported into the reactor.
-
Reactivity: The precursor must be reactive with the surface groups generated by the co-reactant but should not self-react or etch the growing film.
-
-
Process Parameter Optimization:
-
ALD Temperature Window: The first step is to determine the ALD temperature window, which is the range of temperatures where the growth per cycle (GPC) is constant. This is typically done by performing depositions at various substrate temperatures while keeping other parameters constant.
-
Pulse and Purge Times: For a temperature within the ALD window, the precursor and co-reactant pulse times need to be optimized to ensure self-limiting growth. This is achieved by varying the pulse time of one reactant while keeping the others constant and observing when the GPC saturates. Similarly, purge times must be long enough to prevent chemical vapor deposition (CVD) reactions.
-
-
Film Characterization: Throughout the process development, the resulting films should be thoroughly characterized to understand the relationship between the process parameters and the film properties.
Visualizations
Application Notes and Protocols: Titanium(IV) Nitrate in the Preparation of Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanoparticles are a cornerstone in the field of photocatalysis due to their chemical stability, non-toxicity, and cost-effectiveness. The synthesis of these nanoparticles often involves the use of various titanium precursors. While titanium alkoxides and chlorides are commonly employed, this document explores the use of titanium(IV) nitrate (B79036) in the preparation of photocatalytic materials. These application notes provide an overview of synthesis methodologies, key performance data, and detailed experimental protocols to guide researchers in the development of efficient TiO₂ photocatalysts.
Synthesis Methodologies
The preparation of TiO₂ photocatalysts from a titanium precursor typically follows one of two main routes: the sol-gel method or the hydrothermal method. These methods allow for control over the particle size, surface area, and crystalline phase of the resulting TiO₂, which are critical factors influencing photocatalytic activity.
Sol-Gel Synthesis
The sol-gel process involves the conversion of a molecular precursor into a solid material through a series of hydrolysis and condensation reactions. In the context of TiO₂ synthesis, a titanium precursor is hydrolyzed to form a "sol" of colloidal particles. This sol is then allowed to "gel" into a solid network, which is subsequently dried and calcined to produce the final TiO₂ powder. The use of different acid catalysts, such as nitric acid, can influence the resulting nanoparticle characteristics.
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. This method can produce highly crystalline nanoparticles without the need for high-temperature calcination. The morphology and crystal phase of the TiO₂ nanoparticles can be controlled by adjusting the reaction temperature, time, and the concentration of the precursor.
Experimental Protocols
While titanium(IV) nitrate is not a commonly cited precursor in the literature for TiO₂ photocatalyst synthesis, the following protocols, adapted from methods using other titanium precursors, provide a foundational approach. Researchers should optimize these protocols for their specific experimental setup and desired material properties.
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol is adapted from a common sol-gel method using a titanium alkoxide and an acid catalyst.
Materials:
-
Titanium(IV) precursor (e.g., Titanium(IV) isopropoxide as a stand-in for this compound)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Nitric acid (as a catalyst and nitrate source)
-
Magnetic stirrer and stir bar
-
Beakers and pipettes
-
Drying oven
-
Muffle furnace
Procedure:
-
Solution Preparation: In a beaker, prepare a solution by mixing 23.5 mL of absolute ethanol with 0.9 mL of deionized water.
-
Catalyst Addition: Add nitric acid to the ethanol-water solution until the pH is adjusted to approximately 4.
-
Precursor Addition: While vigorously stirring the solution, slowly add 2.35 mL of the titanium precursor dropwise. The slow addition is crucial to control the hydrolysis and condensation reactions.
-
Sol Formation: Continue stirring the mixture at room temperature for 30 minutes to form a homogenous sol.
-
Gelation and Aging: Allow the sol to age at room temperature for 24-48 hours, during which it will transform into a rigid gel.
-
Drying: Place the gel in a drying oven at 80-100°C until all the solvent has evaporated, resulting in a xerogel.
-
Calcination: Calcine the dried powder in a muffle furnace at a temperature between 450°C and 550°C for 1-2 hours. This step removes residual organic compounds and promotes the crystallization of TiO₂ into the desired anatase phase.
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanomaterials
This protocol provides a general framework for the hydrothermal synthesis of TiO₂.
Materials:
-
Titanium(IV) precursor
-
Aqueous solvent (e.g., deionized water)
-
Mineralizer (e.g., NaOH, if necessary to control pH and morphology)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution: Prepare a solution of the titanium(IV) precursor in the aqueous solvent.
-
Autoclave Preparation: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Hydrothermal Reaction: Seal the autoclave and heat it to a temperature between 130°C and 250°C for a specified duration (e.g., 12-48 hours). The autogenous pressure will increase within the sealed vessel.
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. The resulting product should be washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C).
Data Presentation
The following tables summarize typical quantitative data for TiO₂ photocatalysts prepared via sol-gel and hydrothermal methods using various precursors. This data can serve as a benchmark for researchers.
Table 1: Physicochemical Properties of TiO₂ Nanoparticles
| Synthesis Method | Precursor | Calcination Temp. (°C) | Crystal Phase | Crystallite Size (nm) | Surface Area (m²/g) | Band Gap (eV) |
| Sol-Gel | Titanium Isopropoxide | 450 | Anatase | 15 - 25 | 50 - 150 | 3.2 |
| Sol-Gel | Titanium Tetrachloride | 500 | Anatase/Rutile | 20 - 40 | 30 - 100 | 3.1 - 3.2 |
| Hydrothermal | Titanium Isopropoxide | N/A | Anatase | 10 - 30 | 100 - 250 | 3.2 |
| Hydrothermal | Amorphous TiO₂ | N/A | Anatase Nanotubes | - | >200 | 3.3 |
Table 2: Photocatalytic Degradation Efficiency of Methylene Blue (MB)
| Catalyst (from Table 1) | Catalyst Loading (g/L) | Initial MB Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) |
| Sol-Gel (Isopropoxide) | 1.0 | 20 | UV (365 nm) | 90 | ~98 |
| Hydrothermal (Isopropoxide) | 0.5 | 10 | Simulated Sunlight | 120 | >90 |
Visualizations
Experimental Workflow and Photocatalytic Mechanism
The following diagrams illustrate the general workflow for sol-gel synthesis and the mechanism of photocatalysis.
Caption: Workflow for TiO₂ nanoparticle synthesis via the sol-gel method.
Caption: Mechanism of TiO₂ photocatalysis for organic pollutant degradation.
Application Notes and Protocols for Dye-Sensitized Solar Cells (DSSCs) Utilizing Titanium(IV) Precursors
Audience: Researchers, scientists, and drug development professionals.
Note on Precursor Selection: While the inquiry specified the use of titanium(IV) nitrate, a thorough review of the scientific literature indicates that its application as a primary precursor for the synthesis of titanium dioxide (TiO2) photoanodes in dye-sensitized solar cells (DSSCs) is not widely documented. The predominant precursors reported are titanium alkoxides, such as titanium(IV) isopropoxide and titanium(IV) butoxide, due to their favorable hydrolysis and condensation kinetics for forming nanostructured TiO2. This document provides detailed protocols based on the commonly used and well-established titanium(IV) isopropoxide precursor. These protocols are representative of the methodologies employed in the field of DSSC fabrication.
Introduction to Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that converts light into electrical energy. They are a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable conversion efficiencies. A typical DSSC consists of a photoanode made of a wide-bandgap semiconductor (commonly TiO2), a sensitizing dye, a redox-active electrolyte, and a counter electrode.
Experimental Protocols
Synthesis of TiO2 Nanoparticles via Sol-Gel Method
This protocol describes the synthesis of TiO2 nanoparticles from a titanium(IV) isopropoxide precursor, a method widely adapted in DSSC research.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Distilled water
-
Nitric acid (for peptization)
Procedure:
-
Mix titanium(IV) isopropoxide with ethanol in a flask.
-
Under vigorous stirring, add distilled water drop by drop to the solution to initiate hydrolysis. Continue stirring for 1 hour.[1]
-
The resulting solution is then peptized by adding nitric acid.
-
Heat the solution under reflux at 80°C for 8 hours to form a stable TiO2 sol.[1]
-
The sol is then dried to obtain a TiO2 powder.
-
Finally, the powder is calcined in a furnace at 450°C for 1 hour to achieve the desired crystalline phase (anatase) and stoichiometry.[1]
Preparation of TiO2 Paste
Materials:
-
Synthesized TiO2 nanoparticles
-
Ethanol
-
Terpineol (B192494) (binder)
-
Ethyl cellulose (B213188) (viscosity modifier)
Procedure:
-
Disperse a specific amount of the synthesized TiO2 nanoparticles in ethanol.
-
The mixture is subjected to sonication to ensure a uniform dispersion.
-
Add terpineol and ethyl cellulose to the dispersion to form a viscous paste suitable for deposition.
Fabrication of the TiO2 Photoanode
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
TiO2 paste
-
Scotch tape
-
Glass rod or squeegee
Procedure:
-
Clean the FTO glass substrates by sonicating them sequentially in a detergent solution, deionized water, and ethanol.
-
Apply strips of scotch tape on two parallel edges of the FTO substrate to control the thickness of the TiO2 film.
-
Apply a line of the prepared TiO2 paste at one edge of the FTO glass.
-
Spread the paste evenly across the substrate using a glass rod or a squeegee, a technique known as doctor-blading.
-
Carefully remove the scotch tape.
-
Dry the coated substrate in air and then sinter it in a furnace at a specific temperature ramp to remove the organic binders and ensure good electrical contact between the TiO2 nanoparticles. A typical sintering temperature is around 450-500°C.
Sensitization of the Photoanode
Materials:
-
Sintered TiO2 photoanode
-
Ruthenium-based dye (e.g., N719) solution in ethanol
Procedure:
-
Immerse the cooled, sintered TiO2 photoanode into the dye solution.
-
Allow the photoanode to soak for a sufficient time (typically 12-24 hours) at room temperature to ensure complete dye adsorption.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it.
Assembly of the DSSC
Materials:
-
Dye-sensitized photoanode
-
Counter electrode (e.g., platinized FTO glass)
-
Thermoplastic sealant (e.g., Surlyn)
-
Iodide/triiodide-based electrolyte
Procedure:
-
Place the counter electrode over the dye-sensitized photoanode.
-
Separate the two electrodes with a thin thermoplastic sealant, leaving a small gap for electrolyte injection.
-
Heat the assembly to melt the sealant and bond the two electrodes together.
-
Introduce the electrolyte into the cell through the pre-left gap via vacuum backfilling or capillary action.
-
Seal the gap to prevent electrolyte leakage.
Data Presentation
The performance of a DSSC is characterized by several key parameters. The following table summarizes typical performance data for DSSCs fabricated using various TiO2 nanostructures and dyes, as reported in the literature.
| Precursor/TiO2 Structure | Dye | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) | Reference |
| TiO2 Nanotube/Nanoparticle Hybrid | - | - | - | - | 4.56 | [1] |
| Doped TiO2 Nanocrystals | - | - | - | - | ~6 | [2] |
| TiO2 Nanoparticles (Sol-Gel) | Banana Flower Extract | 0.65 | 1.64 | 0.50 | 0.78 | [3] |
| TiO2 Nanoparticles with Ag Nanowires | N3 Dye | 0.75 | 8.14 | - | 4.14 | [4] |
| TiO2 Nanotubes with N719/AC-9 Dye Mixture | N719/AC-9 | - | - | - | 6.97 | [5] |
Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill Factor, η = Power conversion efficiency.
Visualization of Experimental Workflows
Synthesis of TiO2 Nanoparticles and Photoanode Fabrication
The following diagram illustrates the workflow for the synthesis of TiO2 nanoparticles and the subsequent fabrication of the photoanode.
Caption: Workflow for TiO2 nanoparticle synthesis and photoanode fabrication.
Assembly of the Dye-Sensitized Solar Cell
This diagram outlines the sequential steps for assembling the complete DSSC device.
Caption: Step-by-step process for the assembly of a DSSC.
References
- 1. Preparation of TiO2 nanotube/nanoparticle composite particles and their applications in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 5. Impact of TiO2 Nanostructures on Dye-Sensitized Solar Cells Performance | MDPI [mdpi.com]
Application of Titanium Compounds in Perovskite Solar Cells: A Review and Protocols
A Note on Titanium(IV) Nitrate: While the application of various titanium compounds in perovskite solar cells is well-documented, a thorough review of current literature reveals a notable absence of "this compound" as a commonly used precursor for either the perovskite active layer or the electron transport layer (ETL) in mainstream solution-processed fabrication methods. One niche mention describes its use in chemical vapor deposition for TiO2 layers, a process distinct from the prevalent techniques detailed in this document. Therefore, this document will focus on the two primary and impactful applications of titanium compounds in the field of perovskite photovoltaics: the development of lead-free perovskite active layers and the enhancement of titanium dioxide (TiO2) electron transport layers.
Lead-Free Titanium-Based Perovskite Solar Cells
The toxicity of lead in conventional perovskite solar cells is a significant hurdle for commercialization. Researchers have explored replacing lead with more environmentally benign elements, with titanium emerging as a promising candidate due to its abundance, stability, and biocompatibility.[1][2] Cesium titanium(IV) halide perovskites (e.g., Cs2TiBr6) are at the forefront of this research.
Application: Lead-Free Perovskite Absorber Layer
Titanium-based perovskites are being investigated as a non-toxic alternative to lead-based perovskites. These materials are particularly interesting for use in tandem solar cells, where a wider bandgap perovskite layer can be placed on top of a conventional silicon cell to improve overall efficiency.[1][3]
Quantitative Data
| Perovskite Material | Deposition Method | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref. |
| Cesium Titanium Bromide | High-Temperature Evaporation | 3.3 | > 1.0 | - | - | [1] |
| CH3NH3SnBr3/Cs2TiBr6 | Simulation | 27.86 | 1.66 | 18.22 | 91.93 | [3] |
| MASnI3 | Simulation | 27.43 | 1.203 | 25.97 | 87.79 |
PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor
Experimental Protocol: Fabrication of Lead-Free Cesium Titanium Bromide Perovskite Solar Cells (Based on High-Temperature Evaporation)
This protocol is a generalized representation based on available literature.
1. Substrate Preparation:
- Start with a fluorine-doped tin oxide (FTO) coated glass substrate.
- Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
- Dry the substrate with a nitrogen gun.
- Treat the substrate with UV-ozone for 15 minutes to remove organic residues and improve the wettability.
2. Deposition of Electron Transport Layer (ETL):
- Deposit a compact layer of TiO2 (c-TiO2) onto the FTO substrate using a method such as spray pyrolysis or spin coating, followed by sintering at high temperatures (e.g., 500°C).
- Deposit a mesoporous TiO2 (m-TiO2) layer on top of the compact layer by spin coating a TiO2 paste and sinter again.
3. Deposition of Titanium-Based Perovskite Layer:
- Transfer the substrate into a high-vacuum thermal evaporation chamber.
- Co-evaporate cesium bromide (CsBr) and titanium(IV) bromide (TiBr4) or another suitable titanium halide precursor from separate sources.
- The stoichiometry of the deposited film is controlled by the evaporation rates of the individual precursors.
- Maintain the substrate at an elevated temperature during deposition to promote the formation of the perovskite crystal structure.
4. Deposition of Hole Transport Layer (HTL):
- Deposit a layer of a hole-transporting material, such as Spiro-OMeTAD, on top of the perovskite layer via spin coating in an inert atmosphere (e.g., a nitrogen-filled glovebox).
5. Deposition of Metal Contact:
- Finally, deposit a metal contact (e.g., gold or silver) by thermal evaporation to complete the device.
Experimental Workflow
Caption: Workflow for fabricating lead-free titanium-based perovskite solar cells.
Titanium Tetrachloride (TiCl4) Treatment of TiO2 Electron Transport Layer
The interface between the electron transport layer (ETL) and the perovskite absorber is critical for efficient charge extraction and minimizing recombination, thereby impacting the overall performance and stability of the solar cell. A common and effective method to improve the quality of the TiO2 ETL is a post-treatment with a dilute aqueous solution of titanium tetrachloride (TiCl4).
Application: Enhancement of TiO2 Electron Transport Layer
The TiCl4 treatment serves several purposes:
-
Passivation of surface defects: It reduces trap states on the surface of the TiO2, which can act as recombination centers for charge carriers.[4]
-
Improved morphology: The treatment can help to create a more uniform and pinhole-free TiO2 layer.[5]
-
Enhanced charge extraction: By improving the electronic coupling between the TiO2 and the perovskite layer, the treatment facilitates more efficient electron extraction.[4][6]
Quantitative Data: Effect of TiCl4 Treatment on Perovskite Solar Cell Performance
| TiCl4 Concentration (mM) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref. |
| 0 (Pristine) | 13.3 | 1.010 | 21.3 | 65.7 | [4] |
| 20 | - | - | - | - | [4] |
| 40 | - | - | - | - | [4] |
| 80 | 17.4 | 1.085 | 22.9 | 70 | [4] |
| 100 | 16.2 | - | - | - | [4] |
| 80 | 13.37 | 0.86 | 24.94 | 52.3 | [6][7] |
| 100 | 15.71 | 0.963 | 22.14 | - | [2] |
PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor
Experimental Protocol: TiCl4 Treatment of Mesoporous TiO2 Layer
This protocol details the post-treatment of a mesoporous TiO2 layer.
1. Preparation of TiO2 Layer:
- Prepare a compact TiO2 layer on a cleaned FTO substrate.
- Deposit a mesoporous TiO2 layer by spin-coating a TiO2 paste (e.g., 30 nm particle size) diluted in ethanol.
- Dry the substrate on a hot plate at 100°C for 10 minutes.
- Sinter the substrate at 500°C for 1 hour.
- Allow the substrate to cool to room temperature.
2. TiCl4 Treatment:
- Prepare an aqueous solution of TiCl4 with the desired concentration (e.g., 20-100 mM) in a fume hood due to the corrosive and fuming nature of TiCl4.
- Immerse the cooled substrates with the TiO2 layer into the TiCl4 solution at 70°C for 30 minutes.[4]
- After the treatment, rinse the substrates thoroughly with deionized water.
- Dry the substrates with a stream of nitrogen.
- Anneal the treated substrates again at 450-500°C for 30 minutes.[4][8]
3. Perovskite Layer Deposition:
- Proceed with the deposition of the perovskite layer, HTL, and metal contact as described in the previous protocol or other standard fabrication procedures.
Experimental Workflow
References
- 1. New titanium-based material shows promise for lead-free perovskite-based PV | Perovskite-Info [perovskite-info.com]
- 2. KIEE - The Transactions of the Korean Institute of Electrical Engineers [journal.auric.kr]
- 3. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of TiO2 Nanotubes Using a Titanium(IV) Nitrate-Derived Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanotubes are gaining significant attention in the biomedical field, particularly for drug delivery applications. Their high surface area, excellent biocompatibility, and tunable dimensions make them ideal carriers for therapeutic agents.[1][2] This document provides detailed protocols for a two-step synthesis of TiO₂ nanotubes, beginning with the generation of TiO₂ nanoparticles from a titanium(IV) nitrate (B79036) precursor, followed by the hydrothermal transformation of these nanoparticles into nanotubes. This method offers a versatile approach for producing TiO₂ nanotubes suitable for advanced drug delivery systems.
Synthesis Strategy: A Two-Step Approach
The synthesis of TiO₂ nanotubes from a titanium(IV) nitrate precursor is most effectively achieved through a two-step process. The initial step involves the hydrolysis of this compound to form amorphous TiO₂ nanoparticles. These nanoparticles then serve as the precursor material for the subsequent hydrothermal synthesis, where they are transformed into a tubular structure in a concentrated alkaline solution.
Experimental Protocols
Protocol 1: Synthesis of TiO₂ Nanoparticles from this compound
This protocol outlines the synthesis of amorphous TiO₂ nanoparticles via the hydrolysis of this compound.
Materials:
-
This compound solution (Ti(NO₃)₄)
-
Deionized (DI) water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (28-30%)
-
Beakers
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
Hydrolysis: Slowly add the this compound solution to a beaker of vigorously stirred DI water at room temperature. The molar ratio of water to the titanium precursor should be high to ensure complete hydrolysis.
-
Precipitation: While continuing to stir, add ammonium hydroxide solution dropwise to the solution until the pH reaches approximately 8-9. This will induce the precipitation of titanium hydroxide.
-
Aging: Allow the precipitate to age in the solution for 1-2 hours with continuous stirring to ensure uniform particle formation.
-
Washing: Collect the precipitate by centrifugation. Wash the collected nanoparticles repeatedly with DI water and then with ethanol to remove residual ions.
-
Drying: Dry the washed nanoparticles in an oven at 80-100°C for 12 hours to obtain an amorphous TiO₂ nanoparticle powder.
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanotubes
This protocol describes the conversion of the synthesized TiO₂ nanoparticles into nanotubes using a hydrothermal method.[3][4]
Materials:
-
Synthesized amorphous TiO₂ nanoparticles
-
Sodium hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl) (0.1 M)
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Oven
-
Filtration apparatus
-
pH meter
Procedure:
-
Alkaline Solution Preparation: Prepare a 10 M aqueous solution of NaOH by dissolving the appropriate amount of NaOH pellets in DI water. Allow the solution to cool to room temperature.
-
Dispersion: Disperse the synthesized TiO₂ nanoparticles in the 10 M NaOH solution. A typical ratio is 1 g of nanoparticles per 50 mL of NaOH solution.
-
Homogenization: Stir the suspension vigorously for 30 minutes to ensure a uniform mixture.
-
Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to 130-150°C. Maintain this temperature for 24-48 hours.[5]
-
Cooling and Collection: After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by filtration.
-
Washing and Ion Exchange: Wash the precipitate with DI water until the pH of the filtrate is neutral (around 7). Subsequently, wash the precipitate with a 0.1 M HCl solution to exchange Na⁺ ions with H⁺. Finally, wash again with DI water until the filtrate is neutral.
-
Drying: Dry the resulting TiO₂ nanotube powder in an oven at 80°C for 12 hours.
-
Calcination (Optional): To enhance crystallinity and stability, the dried nanotubes can be calcined in a furnace at 400-600°C for 2-4 hours. The calcination temperature will influence the final crystalline phase (e.g., anatase or rutile).[6]
Data Presentation
The dimensions and properties of the synthesized TiO₂ nanotubes are highly dependent on the experimental parameters of the hydrothermal step. The following tables summarize the expected influence of these parameters on the final product.
Table 1: Influence of Hydrothermal Synthesis Parameters on TiO₂ Nanotube Dimensions
| Parameter | Range | Effect on Nanotube Dimensions |
| Temperature | 110 - 180°C | Higher temperatures generally lead to longer nanotubes and can influence the diameter. |
| Duration | 12 - 72 hours | Longer durations typically result in longer nanotubes. |
| NaOH Concentration | 5 - 15 M | Affects the rate of nanotube formation and can influence both diameter and length. |
| Precursor Particle Size | Nanometer scale | Smaller precursor nanoparticles can lead to the formation of smaller diameter nanotubes. |
Table 2: Typical Characterization Data for Synthesized TiO₂ Nanotubes
| Characterization Technique | Typical Results |
| Scanning Electron Microscopy (SEM) | Reveals the surface morphology, showing well-aligned, open-ended nanotubes. Allows for measurement of outer diameter and length.[7] |
| Transmission Electron Microscopy (TEM) | Provides detailed structural information, including inner and outer diameters, wall thickness, and the hollow tubular structure.[8] |
| X-ray Diffraction (XRD) | Determines the crystalline phase of the nanotubes (e.g., anatase, rutile, or amorphous) after calcination.[9] |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the nanotube powder. |
Visualizations
Caption: Workflow for the two-step synthesis of TiO₂ nanotubes.
Caption: Application of TiO₂ nanotubes in drug delivery.
References
- 1. The preparation of highly ordered TiO2 nanotube arrays by an anodization method and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of TiO2 Nanotube Array on the Pure Titanium Surface by Anodization Method and Its Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. eet.bme.hu [eet.bme.hu]
- 8. Synthesis and Characterization of TiO2 Nanotubes (TiO2-NTs) Decorated with Platine Nanoparticles (Pt-NPs): Photocatalytic Performance for Simultaneous Removal of Microorganisms and Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
controlling TiO2 morphology with titanium(IV) nitrate concentration
Application Note & Protocol
Topic: Controlling TiO₂ Morphology and Properties using a Titanyl Nitrate (B79036) Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium dioxide (TiO₂) is a versatile inorganic material widely investigated for applications in photocatalysis, solar cells, drug delivery, and as a food additive due to its chemical stability, biocompatibility, and semiconductor properties. The functionality of TiO₂ nanomaterials is critically dependent on their morphology, crystal phase (anatase, rutile, or brookite), particle size, and surface area. While titanium alkoxides and chlorides are common precursors for TiO₂ synthesis, this document focuses on the use of titanyl nitrate [TiO(NO₃)₂].
Titanyl nitrate is often synthesized in situ prior to its use in TiO₂ production. Methods like solution combustion and sol-gel are then employed to generate TiO₂ nanoparticles. While the scientific literature extensively covers the influence of parameters such as pH, calcination temperature, and additives on TiO₂ morphology, systematic studies focusing solely on the effect of titanyl nitrate concentration are less common. However, the principles of nucleation and growth kinetics suggest that precursor concentration plays a vital role in determining the final particle characteristics. This application note provides detailed protocols for the synthesis of a titanyl nitrate precursor and subsequent TiO₂ nanoparticle formation, and summarizes the influence of various synthesis parameters on the final product's properties.
I. Synthesis of Titanyl Nitrate Precursor Solution
A stable titanyl nitrate precursor solution can be prepared from more common titanium sources like titanium isopropoxide or titanium tetrachloride. The following protocol describes an in situ synthesis method adapted from established literature.[1][2][3]
Experimental Protocol: Titanyl Nitrate Synthesis
-
Hydrolysis of Titanium Precursor:
-
Begin with a common precursor such as titanium isopropoxide [Ti(i-OPr)₄] or titanium tetrachloride (TiCl₄).
-
For TiCl₄: Slowly add 1 mL of TiCl₄ to distilled water with vigorous stirring in an ice bath to form a clear solution. Add a 5% NH₄OH solution dropwise to precipitate white titanyl hydroxide (B78521) [TiO(OH)₂].[3]
-
For Ti(i-OPr)₄: Control the hydrolysis of titanium isopropoxide under ice-cold conditions (e.g., 4°C) with continuous stirring for approximately 2 hours to yield a white precipitate of titanyl hydroxide.[1]
-
-
Nitration:
-
Separate the titanyl hydroxide precipitate from the solution.
-
Wash the precipitate with distilled water to remove byproducts.
-
Dissolve the purified titanyl hydroxide precipitate in concentrated nitric acid (HNO₃) to obtain a clear titanyl nitrate [TiO(NO₃)₂] solution.[1][3] The reaction is as follows: TiO(OH)₂ + 2 HNO₃ → TiO(NO₃)₂ + 2 H₂O[3]
-
-
Final Solution: The resulting aqueous titanyl nitrate solution serves as the titanium precursor (oxidizer) for the subsequent synthesis of TiO₂ nanoparticles.
II. Synthesis of TiO₂ Nanoparticles via Solution Combustion
The solution combustion method is a rapid, energy-efficient technique that uses an exothermic reaction between an oxidizer (titanyl nitrate) and a fuel (e.g., glycine (B1666218), urea, citric acid) to produce fine, crystalline powders.[2][4][5][6]
Experimental Protocol: Solution Combustion Synthesis
-
Prepare Precursor Mixture:
-
In a beaker, dissolve the prepared aqueous titanyl nitrate solution in distilled water.
-
Add a fuel, such as glycine (C₂H₅NO₂), to the solution. The ratio of fuel to oxidizer is a critical parameter that influences the combustion temperature and, consequently, the properties of the resulting TiO₂.[7]
-
-
Initiate Combustion:
-
Heat the precursor-fuel solution in a furnace preheated to a temperature such as 550°C.[1]
-
The solution will first dehydrate, then undergo decomposition, and finally ignite in a self-propagating combustion reaction. This process typically involves the evolution of a large volume of gases and results in a voluminous, foamy solid product.[2]
-
-
Post-Combustion Processing:
-
Allow the resulting powder to cool to room temperature.
-
The as-synthesized powder can be used directly or subjected to further calcination to improve crystallinity and control the phase composition.
-
III. Data Presentation: Influence of Synthesis Parameters
While direct studies on titanyl nitrate concentration are limited, the literature provides valuable data on how other parameters in combustion synthesis affect the final TiO₂ properties.
Table 1: Effect of Synthesis Parameters on TiO₂ Nanoparticle Properties Using a Titanyl Nitrate Precursor
| Parameter Varied | Precursor System | Observation | Resulting TiO₂ Properties | Reference |
| Fuel Type | Titanyl nitrate + Fuel | Different fuels (glycine, hexamethylenetetramine, oxalyldihydrazide) were used. | All fuels produced nanocrystalline TiO₂ active under visible light. The fuel type influences the amount of surface hydroxyl groups and the final band gap. | [4] |
| Fuel-to-Oxidizer Ratio (Φ) | Titanyl nitrate + Urea | The ratio of fuel to oxidizer was varied. | The ratio determines the maximum combustion temperature, which in turn affects the specific surface area, crystallite size, and the fraction of the anatase phase. | [7] |
| Calcination Temperature | Titanyl nitrate-derived gel | Amorphous gel was calcined at different temperatures. | Increasing calcination temperature promotes crystallization into the anatase phase. A temperature of 300°C was found to be optimal for achieving pure anatase with good crystallinity and a high surface area. | [5] |
IV. Visualizations
Diagram 1: Experimental Workflow for Titanyl Nitrate Precursor Synthesis
Caption: Workflow for the in situ synthesis of a titanyl nitrate precursor solution.
Diagram 2: Experimental Workflow for Solution Combustion Synthesis of TiO₂
References
- 1. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 2. ias.ac.in [ias.ac.in]
- 3. Effect of TiO2 Additives on the Stabilization of h-YbFeO3 and Promotion of Photo-Fenton Activity of o-YbFeO3/h-YbFeO3/r-TiO2 Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure of nanocrystalline TiO2 with lower band gap showing high photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. csmres.co.uk [csmres.co.uk]
Application Note: Low-Temperature Synthesis of Anatase TiO₂ Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
A Note on the Titanium Precursor
While the synthesis of anatase TiO₂ from titanium(IV) nitrate (B79036) is chemically feasible, a review of the current scientific literature indicates that detailed, low-temperature protocols predominantly feature other precursors. The most common and extensively documented starting materials for low-temperature sol-gel and hydrothermal methods are titanium alkoxides, such as titanium(IV) isopropoxide (TTIP) , and titanium halides like titanium(IV) chloride. These precursors offer highly controllable hydrolysis and condensation rates, which are crucial for nanosynthesis. This application note will, therefore, provide a detailed protocol based on the widely-used and well-characterized TTIP method as a representative example of low-temperature anatase TiO₂ synthesis.
Introduction
Titanium dioxide (TiO₂), particularly in its anatase crystalline phase, is a material of significant interest in research and industry due to its high photocatalytic activity, chemical stability, and biocompatibility. Low-temperature synthesis methods are highly desirable as they are cost-effective and compatible with temperature-sensitive substrates. The sol-gel process, utilizing a titanium alkoxide precursor like titanium(IV) isopropoxide (TTIP), is a versatile and widely adopted method for producing high-purity, nanocrystalline anatase TiO₂. This process is based on the hydrolysis and condensation of the precursor in a controlled manner, often mediated by an acid or base catalyst, to form a stable colloidal suspension (sol) that subsequently transforms into a gel.[1][2] The final properties of the TiO₂ nanoparticles, such as crystallite size, surface area, and phase purity, are highly dependent on synthesis parameters like temperature, pH, and molar ratios of the reactants.[3][4]
Principle of Sol-Gel Synthesis
The sol-gel synthesis of TiO₂ from titanium(IV) isopropoxide (TTIP) involves two primary chemical reactions: hydrolysis and condensation.[2][5]
-
Hydrolysis: The process begins with the nucleophilic attack of water on the titanium atom of the TTIP molecule. This results in the substitution of an isopropoxide group (-OⁱPr) with a hydroxyl group (-OH), releasing isopropanol (B130326) as a byproduct.[2] Ti(OⁱPr)₄ + nH₂O → Ti(OⁱPr)₄₋ₙ(OH)ₙ + n(CH₃)₂CHOH
-
Condensation: The newly formed hydroxyl groups then react with each other (olation) or with remaining isopropoxide groups (oxolation) to form Ti-O-Ti bridges. This process eliminates water or isopropanol and builds the inorganic TiO₂ network.[6]
The rates of these reactions are carefully controlled, often by using an acid catalyst like acetic acid or nitric acid, which also helps to stabilize the resulting nanoparticles and prevent uncontrolled precipitation.[3][7]
Chemical Pathway and Experimental Workflow
The diagrams below illustrate the chemical reactions and the general experimental procedure for the synthesis of anatase TiO₂ nanoparticles.
Data Summary: Influence of Reaction Parameters
The properties of the synthesized anatase TiO₂ nanoparticles are highly sensitive to the reaction conditions. The following table summarizes key findings from various studies.
| Parameter | Condition(s) | Resulting Crystallite Size | BET Surface Area (m²/g) | Phase | Citation(s) |
| Synthesis Temp. | 0°C | Smaller | Higher | Anatase | [3] |
| 25°C | Larger | Lower | Anatase | [3] | |
| 100°C (drying) | 7.6 nm | - | Anatase | [4] | |
| Molar Ratio | TTIP:AcOH:H₂O = 1:1:200 | Optimal for high activity | - | Anatase | [3] |
| (TTIP:AcOH:H₂O) | TTIP:AcOH:H₂O = 1:10:200 | Increased crystallite size | - | Anatase | [3] |
| pH | pH = 2 (Acidic) | ~7.6 nm (as-prepared) | - | Pure Anatase | [4] |
| pH = 7 or 10 (Neutral/Basic) | Aggregates of ~3 nm primary particles | - | Anatase | [2] | |
| Post-Calcination | 300°C | - | 171.2 m²/g | Anatase | [8] |
| Temperature | 400°C | ~28 nm | - | Anatase | [4] |
| 500°C | - | 355.18 m²/g | Anatase | [9] | |
| 600°C | 38.7 nm | Decreased | Anatase to Rutile transition begins | [4][8] |
Detailed Experimental Protocol
This protocol describes a low-temperature, acid-catalyzed sol-gel method to synthesize stable anatase-type TiO₂ nanoparticles.[3][4]
Materials
-
Titanium(IV) isopropoxide (TTIP, ≥97%)
-
Isopropanol (Anhydrous, 99.5%)
-
Acetic Acid (Glacial, ≥99.7%)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
Two-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Condenser
-
Thermometer or temperature probe
-
Drying oven
-
Mortar and pestle or ball mill for grinding
Procedure
Step 1: Precursor Solution Preparation
-
Set up the reaction apparatus (flask, stirrer, condenser) in a fume hood.
-
Add 15 mL of isopropanol to the round-bottom flask.
-
While stirring, add 5 mL of titanium(IV) isopropoxide (TTIP) to the isopropanol. This is Solution A.
Step 2: Hydrolysis Solution Preparation
-
In a separate beaker, prepare the hydrolysis solution by mixing deionized water and acetic acid. For an optimal synthesis, use a TTIP:AcOH:water molar ratio of 1:1:200.[3]
-
For the quantities in Step 1, this corresponds to approximately 1.0 mL of glacial acetic acid and 60 mL of deionized water. This is Solution B.
Step 3: Hydrolysis and Sol Formation
-
Transfer Solution B into the dropping funnel.
-
Begin vigorous stirring of Solution A in the flask.
-
Add Solution B dropwise from the funnel to Solution A over a period of 30-60 minutes. Maintain a low temperature (e.g., 0-5°C using an ice bath) during this step to control the hydrolysis rate.
-
A white, translucent sol will form. Continue stirring the sol vigorously for 1-2 hours at room temperature.
Step 4: Aging and Gelation (Peptization)
-
After stirring, heat the sol to 60-70°C.[4]
-
Allow the sol to age at this temperature under continuous stirring for 18-20 hours. During this time, the sol will gradually transform into a viscous, white-blue, opaque gel.[4] This aging step, also known as peptization, is crucial for the formation of crystalline anatase at low temperatures.[4]
Step 5: Drying and Powder Formation
-
Transfer the resulting gel into a glass petri dish or beaker.
-
Place the gel in a drying oven set to 80-100°C for 12-24 hours, or until the gel is completely dry and a solid xerogel is formed.
-
Remove the dried xerogel from the oven and allow it to cool to room temperature.
-
Grind the xerogel into a fine, white powder using a mortar and pestle.
Step 6: (Optional) Low-Temperature Calcination
-
For enhanced crystallinity and removal of residual organics, the powder can be calcined.
-
Place the powder in a ceramic crucible and heat it in a muffle furnace to 450°C for 2 hours.[3] This temperature is generally optimal for producing highly active anatase while avoiding the phase transition to rutile.[3][8]
-
Allow the furnace to cool down completely before retrieving the final anatase TiO₂ nanopowder.
Characterization
The synthesized TiO₂ nanoparticles should be characterized to confirm their properties:
-
X-Ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, brookite) and estimate the average crystallite size using the Scherrer equation.[4]
-
Transmission Electron Microscopy (TEM): To visualize the particle size, morphology, and size distribution.[7]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanopowder, which is critical for applications like photocatalysis.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Sol-gel low-temperature synthesis of stable anatase-type TiO2 nanoparticles under different conditions and its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jprs.gov.iq [jprs.gov.iq]
Application Notes: Titanium(IV) Nitrate Solution for High-Quality Titanium Dioxide (TiO₂) Thin Film Deposition by Spin Coating
Introduction
Titanium dioxide (TiO₂) thin films are of significant interest for a wide range of applications, including photocatalysis, dye-sensitized solar cells, gas sensors, and antireflection coatings, owing to their chemical stability, non-toxic nature, and favorable optical and electronic properties.[1][2][3] The sol-gel method, coupled with spin coating, offers a cost-effective and versatile route for producing uniform, high-quality TiO₂ films.[3][4][5] This document provides detailed application notes and protocols for the fabrication of TiO₂ thin films using a titanium(IV) nitrate-based precursor solution. While many sol-gel preparations of TiO₂ utilize titanium alkoxides, a nitrate-based route provides an alternative pathway that can influence the resulting film characteristics.
The spin coating technique allows for the deposition of thin films with thicknesses ranging from a few nanometers to several microns.[6][7] The process involves dispensing a liquid precursor solution onto a spinning substrate. The centrifugal force distributes the solution evenly, and subsequent solvent evaporation and thermal treatment (annealing) lead to the formation of a solid, crystalline thin film.[6][8] The final properties of the film, such as thickness, morphology, and crystal phase (anatase, rutile, or brookite), are highly dependent on the precursor chemistry, spin coating parameters, and annealing conditions.[4][9][10]
Applications
The TiO₂ thin films produced via this method are suitable for a variety of applications:
-
Photocatalysis: The anatase phase of TiO₂ is a well-known photocatalyst used for the degradation of organic pollutants in water and air.[9][10]
-
Solar Cells: In dye-sensitized solar cells (DSSCs), TiO₂ thin films act as the photoanode, providing a high surface area for dye molecule adsorption.[1][11]
-
Gas Sensors: The electrical conductivity of TiO₂ films changes upon exposure to certain gases, making them suitable for gas sensing applications.
-
Optical Coatings: Due to its high refractive index and transparency in the visible region, TiO₂ is used for antireflection coatings.[12]
-
Biomedical Devices: The biocompatibility and photocatalytic properties of TiO₂ make it a candidate for coatings on biomedical implants.
Experimental Data and Characterization
The properties of the resulting TiO₂ thin films are highly dependent on the deposition and annealing parameters. The following tables summarize typical experimental parameters and the resulting film characteristics based on analogous sol-gel systems.
Table 1: Spin Coating and Annealing Parameters
| Parameter | Range | Effect on Film Properties |
| Precursor Concentration | 0.1 - 1.0 M | Affects solution viscosity and final film thickness. |
| Solvent | Ethanol (B145695), Isopropanol, Water | Influences precursor solubility, solution viscosity, and evaporation rate. |
| Spin Speed | 1000 - 6000 rpm | Higher speeds result in thinner films.[6] |
| Spin Time | 20 - 60 s | Longer times can lead to more uniform films and complete solvent evaporation. |
| Annealing Temperature | 300 - 600 °C | Crucial for solvent and organic removal, and crystallization into anatase or rutile phases.[13] |
| Annealing Time | 1 - 5 hours | Affects the degree of crystallinity and grain growth.[9] |
| Number of Layers | 1 - 10 | Increases film thickness and can improve surface coverage.[9] |
Table 2: Typical Characterization Results for TiO₂ Thin Films
| Characterization Technique | Typical Findings |
| X-ray Diffraction (XRD) | Confirms the crystalline phase (amorphous, anatase, rutile). Anatase phase is often observed after annealing at 400-500°C.[1][14] |
| Scanning Electron Microscopy (SEM) | Reveals surface morphology, grain size, and film uniformity. Films can range from smooth and dense to porous depending on preparation.[15] |
| UV-Vis Spectroscopy | Determines the optical transmittance and absorbance of the film. Used to calculate the optical band gap (typically 3.2 eV for anatase TiO₂).[9] |
| Atomic Force Microscopy (AFM) | Provides quantitative information on surface roughness and topography.[11] |
Experimental Protocols
Protocol 1: Preparation of Titanium(IV) Nitrate (B79036) Precursor Solution (0.5 M)
Materials:
-
This compound solution (e.g., 10 wt. % in dilute nitric acid)
-
Absolute Ethanol
-
Acetic Acid (as a stabilizer)
-
Deionized Water
Procedure:
-
In a clean, dry beaker, add the appropriate volume of this compound stock solution to achieve the desired final concentration.
-
Slowly add absolute ethanol to the beaker while stirring continuously.
-
Add a small amount of acetic acid (e.g., 0.1 M) to the solution to act as a stabilizer and control the hydrolysis and condensation reactions.
-
If required, add a controlled amount of deionized water dropwise to initiate hydrolysis.
-
Continue stirring the solution for a minimum of 2 hours at room temperature to ensure the formation of a stable and homogeneous sol.
Protocol 2: Thin Film Deposition by Spin Coating
Materials and Equipment:
-
Prepared this compound sol
-
Substrates (e.g., glass slides, silicon wafers, FTO glass)
-
Spin Coater
-
Hot Plate or Furnace
-
Nitrogen gas source (for drying)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen and then heat on a hot plate at 100°C for 10 minutes to remove any residual moisture.[16]
-
Deposition:
-
Place the cleaned substrate on the chuck of the spin coater.
-
Dispense a small amount of the this compound sol onto the center of the substrate.
-
Start the spin coater. A typical two-step program is used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 30 seconds) to achieve the desired thickness.[9]
-
-
Drying: After spinning, dry the coated substrate on a hot plate at 100°C for 5-10 minutes to evaporate the solvent.[9][16]
-
Multi-layer Deposition (Optional): Repeat steps 2 and 3 to deposit multiple layers and increase the film thickness.
-
Annealing: Place the coated substrates in a furnace and anneal at a specific temperature (e.g., 450°C) for 1-2 hours in an air atmosphere to induce crystallization and remove organic residues.[1][9][17] Allow the furnace to cool down to room temperature naturally.
Visualizations
References
- 1. ijirset.com [ijirset.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. techno-press.org [techno-press.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Sol-Gel Spin Coating Synthesis of TiO2 Nanostructure and Its Optical Characterization [scirp.org]
- 16. ijirset.com [ijirset.com]
- 17. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocol: Preparation of Stable Titanium(IV) Nitrate Solutions
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium(IV) nitrate (B79036) solutions are valuable precursors in various scientific fields, including the synthesis of advanced materials, catalysis, and the development of nanocarriers for drug delivery. However, the preparation of a stable, aqueous titanium(IV) nitrate solution is challenging due to the high propensity of the titanium(IV) ion to hydrolyze, leading to the precipitation of titanium dioxide (TiO₂). This document provides detailed protocols for preparing stable acidic aqueous solutions of titanium, often in the form of titanyl nitrate (TiO(NO₃)₂), from different common precursors. It outlines the critical parameters, safety precautions, and characterization methods to ensure a reproducible and stable final solution suitable for research and development applications.
Core Concepts: Understanding Titanium(IV) Hydrolysis
The primary obstacle to creating a stable titanium(IV) solution is its rapid reaction with water (hydrolysis). In aqueous environments, the Ti⁴⁺ ion is highly acidic and readily forms various hydroxo-complexes, which can then polymerize and precipitate as insoluble titanium dioxide. This process is highly dependent on the pH of the solution.
Maintaining a low pH (highly acidic environment) is crucial. The excess protons (H⁺) in a strong acid like nitric acid (HNO₃) shift the equilibrium away from the formation of hydroxo-species, thereby keeping the titanium ions in solution. Most stable aqueous solutions contain the titanyl ion (TiO²⁺) rather than the free Ti⁴⁺ ion.
Caption: Titanium(IV) hydrolysis pathway and its inhibition by low pH.
Experimental Protocols
The choice of precursor is a critical first step and depends on the required purity of the final solution (especially regarding chloride content) and the available starting materials.
Comparison of Common Titanium Precursors
| Precursor | Formula | Key Advantages | Key Disadvantages | Primary Use Case | Safety Notes |
| Titanium Tetrachloride | TiCl₄ | High reactivity, good for low-temp synthesis. | Highly hygroscopic, corrosive, releases HCl gas upon hydrolysis.[1][2] | When a low-chloride final product is required (using specific oxidation methods). | Handle in a fume hood with appropriate PPE. Reacts violently with water. |
| Titanium Dioxide | TiO₂ | Stable, widely available, safe to handle. | Low reactivity, often requires concentrated, boiling nitric acid to dissolve.[3][4] | General purpose applications where chloride is not a concern. | Standard chemical handling precautions. |
| Orthotitanic Acid | Ti(OH)₄ | Higher reactivity than TiO₂. | Not a common starting material, may need to be freshly prepared. | Gentle preparation of titanium solutions for sensitive applications. | Standard chemical handling precautions. |
Protocol 1: Preparation from Titanium Tetrachloride (Low-Chloride Method)
This protocol is adapted from a method designed to produce low-chloride titanyl nitrate solutions by oxidizing the chloride ions to chlorine gas.[5] This procedure must be performed in a well-ventilated fume hood.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Fuming nitric acid (~99%)
-
Hydrogen peroxide (30% w/w)
-
Deionized water
Procedure:
-
Place a reaction vessel containing a magnetic stir bar in an ice bath within a fume hood.
-
Slowly add a specific molar ratio of TiCl₄ to fuming nitric acid. A documented example uses a molar ratio of approximately 1:4 (TiCl₄:HNO₃).[5]
-
After the initial reaction, slowly add hydrogen peroxide. A previously reported molar ratio for the complete reaction is 1 TiCl₄ : 2 HNO₃ : 2 H₂O₂.[5]
-
Monitor the reaction temperature closely, ensuring it does not exceed 40°C.[5] The formation of chlorine and nitrous gases will be observed.
-
Once all reagents are added, allow the reaction to continue with stirring for several hours (e.g., 12 hours) until the evolution of gas ceases and the solution color is stable.[5]
-
The resulting product is an aqueous solution of titanyl nitrate with a residual chloride content of less than 200 ppm.[5]
Caption: Workflow for preparing low-chloride titanyl nitrate from TiCl₄.
Protocol 2: Preparation from Titanium Dioxide
This is a more straightforward and safer method, suitable for many applications. The main challenge is the inertness of TiO₂.
Materials:
-
Titanium dioxide (TiO₂, anatase or rutile)
-
Concentrated nitric acid (65-70%)
-
Deionized water
Procedure:
-
Determine the desired final concentration of the titanium solution.
-
Calculate the stoichiometric amounts of TiO₂ and HNO₃ based on the reaction: TiO₂ + 4HNO₃ → Ti(NO₃)₄ + 2H₂O.[3] It is advisable to use an excess of nitric acid.
-
In a fume hood, add the TiO₂ powder to the concentrated nitric acid in a flask equipped with a reflux condenser.
-
Heat the mixture to boiling while stirring continuously.[4] The dissolution can be slow and may take several hours.
-
Once the TiO₂ is fully dissolved, cool the solution to room temperature.
-
If necessary, dilute the solution to the desired concentration with deionized water. The final solution should remain strongly acidic.
-
Filter the solution to remove any undissolved particulates.
Protocol 3: Preparation from Orthotitanic Acid
This method is suitable when a gentler dissolution process is preferred.
Materials:
-
Orthotitanic acid (Ti(OH)₄)
-
Nitric acid (e.g., 0.73 mol L⁻¹)
-
Deionized water
Procedure:
-
Prepare a nitric acid solution of the desired concentration (e.g., 0.73 M) by diluting concentrated nitric acid with deionized water.[6]
-
Disperse the orthotitanic acid powder in the nitric acid solution under agitation.[6]
-
Allow the mixture to stir for an extended period (e.g., 24 hours).[6] The dissolution may be slow.
-
If dissolution is incomplete, additional nitric acid can be added.[6]
-
Once dissolution is complete, filter the solution through a fritted glass filter or a similar medium to remove any residual solids.[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters from the described protocols.
| Parameter | Protocol 1 (from TiCl₄) | Protocol 2 (from TiO₂) | Protocol 3 (from Ti(OH)₄) |
| Reagents | TiCl₄, fuming HNO₃, 30% H₂O₂ | TiO₂, conc. HNO₃ (68%) | Ti(OH)₄, dilute HNO₃ (~0.73 M) |
| Molar Ratio | TiCl₄:HNO₃:H₂O₂ ≈ 1:2:2[5] | Stoichiometric (TiO₂:HNO₃ = 1:4) with excess acid recommended.[3] | N/A (dissolution) |
| Temperature | < 40°C[5] | Boiling point of conc. HNO₃ | Room Temperature |
| Reaction Time | ~12-18 hours[5] | Several hours | ~24 hours[6] |
| Final Product | Low-chloride TiO(NO₃)₂ solution | Hydrated Ti(IV) nitrate solution | Dilute Ti(IV) nitrate solution |
Stability, Storage, and Characterization
Storage:
-
Store the prepared titanium nitrate solution in a tightly sealed container (e.g., borosilicate glass or polyethylene) to prevent evaporation and contamination.
-
The solution should be stored in a cool, dry, and well-ventilated place.[7]
-
Long-term stability is enhanced by maintaining a high acid concentration. Periodically inspect the solution for any signs of precipitation (cloudiness), which would indicate hydrolysis and instability.
Characterization:
-
Titanium Concentration: Use Inductively Coupled Plasma (ICP-MS or ICP-OES) for an accurate determination of the titanium concentration.
-
Acidity: Determine the free acid concentration via titration with a standardized base.
-
Anion Content: Ion chromatography can be used to quantify the nitrate concentration and check for impurities like chloride, especially after Protocol 1.
-
Speciation: UV-visible spectroscopy can be used to investigate the speciation of titanium(IV) in the solution.[6]
Caption: Decision flowchart for selecting the appropriate preparation protocol.
References
- 1. icheme.org [icheme.org]
- 2. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0507165B1 - Process for the preparation of titanyl nitrate solutions low in chlorides - Google Patents [patents.google.com]
- 6. New insights for titanium(iv) speciation in acidic media based on UV-visible and 31P NMR spectroscopies and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for Titanium(IV) Nitrate in Catalysis for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) nitrate (B79036), Ti(NO₃)₄, is a versatile inorganic compound that serves as a potent catalyst and precursor in various organic reactions. Its utility stems from its strong Lewis acidity and its ability to act as a nitrating agent. This document provides detailed application notes and protocols for the use of titanium(IV) nitrate in key organic transformations, including nitration of aromatic compounds. While its application in other areas such as esterification, polymerization, and the synthesis of heterocycles is less documented compared to other titanium-based catalysts like alkoxides and chlorides, this guide aims to consolidate available information and provide a framework for its potential uses.
Nitration of Aromatic Compounds
This compound is a highly effective reagent for the nitration of a variety of aromatic compounds under mild conditions. The reactions are typically carried out in a non-polar solvent at room temperature, offering a convenient alternative to traditional mixed-acid nitration.
Application Note
The nitration of aromatic compounds with this compound in carbon tetrachloride solution proceeds efficiently at room temperature, yielding good amounts of the corresponding nitro-aromatic products.[1] The reaction exhibits a low intermolecular selectivity but a high intramolecular selectivity, suggesting a unique reaction mechanism.[1] This method is suitable for a range of aromatic substrates, from simple hydrocarbons to more complex systems.
Experimental Protocol: General Procedure for the Nitration of Aromatic Compounds
This protocol is based on the work of Coombes and Russell, who investigated the nitration of various aromatic compounds using tetranitratotitanium(IV).[1]
Materials:
-
This compound (Ti(NO₃)₄)
-
Aromatic substrate (e.g., benzene, toluene, anisole, halobenzenes)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Apparatus for handling moisture-sensitive reagents (e.g., Schlenk line, glove box)
-
Standard laboratory glassware
-
Stirring apparatus
-
Quenching solution (e.g., aqueous sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Instrumentation for product analysis (e.g., GC-MS, NMR)
Procedure:
-
Catalyst Preparation: this compound is extremely hygroscopic and should be handled under an inert, dry atmosphere.[2] A stock solution of this compound in anhydrous carbon tetrachloride (e.g., 0.1 M) can be prepared for ease of handling.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of the aromatic substrate in anhydrous carbon tetrachloride.
-
Reaction Initiation: To the stirred solution of the aromatic substrate at room temperature, add the solution of this compound dropwise. The reaction is typically rapid.[1]
-
Reaction Time: Allow the reaction to proceed at room temperature for a specified time, typically ranging from a few minutes to several hours, depending on the reactivity of the substrate. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Purify the crude product by an appropriate method (e.g., column chromatography or distillation) and characterize the product and determine the isomeric distribution using spectroscopic methods (e.g., NMR, GC-MS).
Data Presentation: Nitration of Various Aromatic Compounds
The following table summarizes the results obtained from the nitration of several aromatic compounds with this compound in carbon tetrachloride at room temperature, as reported by Coombes and Russell (1974).
| Aromatic Substrate | Total Yield of Nitro-compounds (%) | Ortho (%) | Meta (%) | Para (%) | Reference |
| Toluene | Good | 58 | 3 | 39 | [1] |
| Chlorobenzene | Good | 35 | 1 | 64 | [1] |
| Bromobenzene | Good | 41 | 1 | 58 | [1] |
Note: The original paper by Coombes and Russell should be consulted for precise quantitative data and a more extensive list of substrates.
Proposed Mechanism of Nitration
The nitration of aromatic compounds by this compound is proposed to proceed through a multi-stage mechanism.[1]
Esterification of Carboxylic Acids
While titanium alkoxides and other complexes are more commonly employed as catalysts for esterification, the strong Lewis acidity of this compound suggests its potential as a catalyst in these reactions. However, specific protocols and quantitative data for esterification catalyzed directly by this compound are not well-documented in the scientific literature. The following provides a general framework based on the principles of titanium-catalyzed esterification.
Application Note
Titanium-based catalysts, in general, are effective for the esterification of a wide range of carboxylic acids and alcohols, including those that are sensitive to strong acids.[2][3] The reactions can often be performed under milder conditions than traditional acid catalysis. For this compound, its hygroscopic nature necessitates the use of anhydrous conditions.
Experimental Protocol: A General Guideline for Esterification
This protocol is a general guideline and would require optimization for specific substrates.
Materials:
-
This compound
-
Carboxylic acid
-
Alcohol
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dean-Stark apparatus (optional, for water removal)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a flask equipped with a condenser (and a Dean-Stark trap if applicable), dissolve the carboxylic acid and the alcohol in an anhydrous solvent.
-
Catalyst Addition: Under an inert atmosphere, add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux. The removal of water, a byproduct of the reaction, will drive the equilibrium towards the ester product.
-
Work-up: After cooling, the reaction mixture can be worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted acid and the catalyst. The organic layer is then dried and concentrated.
-
Purification and Analysis: The crude ester can be purified by distillation or chromatography and characterized by spectroscopic methods.
Proposed Catalytic Cycle for Esterification
The following diagram illustrates a plausible catalytic cycle for a Lewis acid-catalyzed esterification, which can be adapted for this compound.
Other Potential Applications
While detailed protocols are scarce, the reactivity profile of this compound suggests its potential in other organic transformations.
-
Polymerization: As a Lewis acid, this compound could potentially initiate or co-catalyze the polymerization of olefins or other monomers. However, Ziegler-Natta catalysts based on titanium chlorides and alkoxides are far more common for this purpose.
-
Synthesis of Heterocycles: Titanium-based catalysts are known to facilitate the synthesis of various nitrogen-containing heterocycles. The Lewis acidity of this compound could be exploited in condensation reactions leading to the formation of heterocycles like quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds.
-
Oxidation Reactions: Given the oxidizing nature of the nitrate ligands, this compound may find applications in specific oxidation reactions, although this remains an area for further exploration.
Conclusion
This compound is a valuable reagent for the nitration of aromatic compounds, offering a mild and efficient alternative to traditional methods. While its application in other areas of organic catalysis is not as well-established as other titanium compounds, its inherent Lewis acidity and oxidizing properties suggest a broader potential that warrants further investigation by researchers in organic synthesis and drug development. The protocols and data presented herein provide a foundation for the exploration of this compound's catalytic capabilities.
Workflow for Catalyst Handling and Reaction Setup
References
Preparation of Mixed Metal Oxides Using Titanium(IV) Nitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed metal oxides (MMOs) incorporating titanium have garnered significant attention across various scientific disciplines due to their versatile properties, including high stability, unique electronic characteristics, and photocatalytic activity. These attributes make them highly suitable for a range of applications, from environmental remediation to advanced biomedical uses such as drug delivery and medical implants. While various titanium precursors are commonly employed in the synthesis of these materials, titanium(IV) nitrate (B79036) offers a viable, albeit less common, alternative to alkoxide and chloride precursors. This document provides detailed application notes and experimental protocols for the preparation of mixed metal oxides using titanium(IV) nitrate, with a focus on methods relevant to research and drug development.
Synthesis Methodologies
The preparation of mixed metal oxides using this compound can be achieved through several wet-chemical methods. The choice of method significantly influences the final properties of the material, such as crystallinity, particle size, and surface area. The most common approaches include co-precipitation, sol-gel, and hydrothermal synthesis.
Co-precipitation Method
The co-precipitation technique is a straightforward and widely used method for synthesizing mixed metal oxide nanoparticles.[1] It involves the simultaneous precipitation of multiple metal cations from a solution to form an intimate mixture of their hydroxides or other insoluble salts, which is then calcined to yield the mixed metal oxide.[1]
Application: This method is particularly useful for producing homogeneous, multi-component oxide powders with controlled stoichiometry. It is a cost-effective and scalable process suitable for producing catalysts and photocatalysts.
Experimental Protocol: Synthesis of NiO-TiO₂ Mixed Oxide
This protocol describes the preparation of a nickel-titanium mixed oxide, a material with potential applications in catalysis and photocatalysis.
Materials:
-
This compound solution (Ti(NO₃)₄)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 25% aqueous solution)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of this compound. The concentration will depend on the desired stoichiometry of the final product.
-
In a separate beaker, dissolve a stoichiometric amount of nickel(II) nitrate hexahydrate in deionized water.
-
Mix the two nitrate solutions under vigorous stirring to ensure a homogeneous mixture of the metal cations.
-
-
Co-precipitation:
-
Slowly add ammonium hydroxide solution dropwise to the mixed metal nitrate solution while stirring continuously.
-
Monitor the pH of the solution. Continue adding the precipitating agent until the pH reaches a value that ensures the complete precipitation of both metal hydroxides (typically pH 9-10). A gelatinous precipitate will form.
-
-
Aging:
-
Age the resulting slurry at an elevated temperature (e.g., 80-90 °C) for a period of 1 to 12 hours to promote the formation of a more uniform and crystalline precipitate.[2]
-
-
Washing and Drying:
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove residual ions and impurities.
-
Dry the washed precipitate in an oven at 80-120 °C for 12-24 hours to obtain a fine powder of the mixed metal hydroxides.[2]
-
-
Calcination:
-
Calcine the dried powder in a furnace at a specific temperature (e.g., 400-800 °C) for several hours.[2] The calcination temperature is a critical parameter that influences the crystallinity, phase, and particle size of the final mixed metal oxide.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference |
| Precursors | This compound, Nickel(II) nitrate hexahydrate | [2] |
| Precipitating Agent | Ammonium Hydroxide | [2] |
| Precipitation pH | ~9 | [2] |
| Aging Temperature | 90 °C | [2] |
| Aging Time | 12 h | [2] |
| Drying Temperature | 120 °C | [2] |
| Drying Time | 24 h | [2] |
| Calcination Temperature | 550 °C | [2] |
| Calcination Time | 6 h | [2] |
| Resulting Phases | Anatase TiO₂, Rutile TiO₂, NiTiO₃ | [2] |
| Crystallite Size (undoped TiO₂) | 17.82 nm | [2] |
| Surface Area (undoped TiO₂) | 23.25 m²/g | [2] |
Sol-Gel Method
The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase. For mixed metal oxides, this typically involves the hydrolysis and condensation of metal precursors in a solvent.
Application: This method allows for excellent control over the microstructure, composition, and homogeneity of the final product at a molecular level. It is widely used to prepare thin films, fibers, and porous materials for applications in optics, catalysis, and as drug delivery carriers.[3]
Experimental Protocol: Synthesis of TiO₂-ZrO₂ Mixed Oxide
This protocol outlines the preparation of a titanium-zirconium mixed oxide, a material known for its high surface area and acidity, making it a promising catalyst and catalyst support.[4]
Materials:
-
This compound solution (Ti(NO₃)₄)
-
Zirconyl nitrate hydrate (B1144303) (ZrO(NO₃)₂·xH₂O)
-
Ethanol or another suitable alcohol
-
Deionized water
-
A complexing agent (e.g., citric acid or acetylacetone) (optional, to control hydrolysis rate)
Procedure:
-
Sol Preparation:
-
Dissolve the this compound and zirconyl nitrate hydrate in a common solvent, such as ethanol, in the desired molar ratio.
-
If a complexing agent is used, add it to the solution to stabilize the metal cations and control the hydrolysis and condensation rates.
-
-
Hydrolysis and Condensation:
-
Slowly add a mixture of water and the solvent to the metal precursor solution under vigorous stirring to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
-
Gelation:
-
Allow the sol to age at room temperature or a slightly elevated temperature. Over time, the sol will increase in viscosity and eventually form a rigid, porous gel network.
-
-
Drying:
-
Dry the gel to remove the solvent. This can be done via conventional oven drying, which may lead to some structural collapse, or through supercritical drying to preserve the porous structure, yielding an aerogel.
-
-
Calcination:
-
Calcine the dried gel at a high temperature to remove residual organic compounds and induce crystallization of the mixed metal oxide.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference |
| Precursors | This compound, Zirconyl nitrate hydrate | [4] |
| Solvent | Ethanol | [5] |
| Drying Method | Oven drying or Supercritical drying | [3] |
| Calcination Temperature | 500 - 800 °C | [4] |
| Resulting Surface Area (equimolar) | ~230 m²/g | [4] |
| Resulting Phase (equimolar) | Amorphous | [4] |
Hydrothermal Method
The hydrothermal method involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave.
Application: This method is particularly effective for synthesizing highly crystalline, well-defined nanostructures such as nanorods, nanotubes, and nanowires. These materials are of interest for applications in photocatalysis, sensors, and as drug delivery vehicles due to their high surface area and unique morphologies.[6]
Experimental Protocol: Synthesis of BaTiO₃ Perovskite
This protocol describes the synthesis of barium titanate, a perovskite-type mixed metal oxide with important dielectric and piezoelectric properties.
Materials:
-
This compound solution (Ti(NO₃)₄)
-
Barium nitrate (Ba(NO₃)₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution containing stoichiometric amounts of this compound and barium nitrate.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless steel autoclave.
-
Add a mineralizer, such as a concentrated solution of KOH or NaOH, to adjust the pH to a highly alkaline condition (e.g., pH > 13), which facilitates the crystallization of the perovskite phase.[6]
-
Seal the autoclave and heat it to a temperature in the range of 150-250 °C for a duration of several hours to several days.[6][7]
-
-
Product Recovery:
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water to remove any residual salts and mineralizer.
-
Dry the final BaTiO₃ powder in an oven.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference |
| Precursors | This compound, Barium nitrate | [6] |
| Mineralizer | NaOH | [6] |
| pH | 13.6 | [6] |
| Reaction Temperature | 150 - 250 °C | [6][7] |
| Reaction Time | 12 - 24 h | [6][8] |
| Resulting Phase | Cubic/Tetragonal BaTiO₃ | [6] |
Visualizations of Workflows and Mechanisms
Applications in Drug Development
Mixed metal oxides, particularly those based on titanium dioxide, offer significant potential in the field of drug development. Their high surface area, porous nature, and biocompatibility make them excellent candidates for drug delivery systems.
Controlled Drug Release: The porous structure of MMOs synthesized by methods like sol-gel or hydrothermal synthesis can be loaded with therapeutic agents.[4] The release of the drug can be controlled by the pore size, surface chemistry of the MMO, and the surrounding physiological environment. For instance, pH-responsive release can be achieved by modifying the surface of the oxide particles.
Photodynamic Therapy (PDT): The photocatalytic properties of TiO₂-based mixed metal oxides can be harnessed for cancer therapy. When irradiated with light of a specific wavelength, these materials generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Doping TiO₂ with other metal oxides can tune the band gap to allow for activation by visible or near-infrared light, which has better tissue penetration.
Biocompatible Coatings: Mixed metal oxides can be used as biocompatible coatings on medical implants. These coatings can be designed to promote osseointegration, prevent infection, and even elute drugs locally.
Conclusion
The use of this compound as a precursor for the synthesis of mixed metal oxides provides a valuable alternative to more common organometallic and halide precursors. The co-precipitation, sol-gel, and hydrothermal methods described herein can be adapted to produce a wide range of mixed metal oxide materials with tailored properties. These materials hold considerable promise for applications in catalysis, photocatalysis, and various aspects of drug development, from controlled release systems to advanced therapeutic modalities. Further research into the optimization of synthesis parameters using this compound will undoubtedly expand the scope and utility of these versatile materials.
References
- 1. Preparation and Characterization of Ni-Doped TiO2 Materials for Photocurrent and Photocatalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Frontiers | Porous Titanium Dioxide Spheres for Drug Delivery and Sustained Release [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydrothermal Synthesis and Structural Characterization of BaTiO3 Powder | The Nucleus [thenucleuspak.org.pk]
- 7. researchgate.net [researchgate.net]
- 8. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
Surface Modification of Materials Using Titanium(IV) Nitrate: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the surface modification of materials using titanium-based precursors. While the primary focus of this document is on the application of titanium(IV) nitrate (B79036), it is important to note that the scientific literature provides limited specific protocols for its use in this context. Therefore, this guide also includes detailed and well-established protocols for more commonly used titanium precursors, such as titanium alkoxides (e.g., titanium isopropoxide, tetrabutyl titanate), which undergo similar chemical transformations to produce titanium dioxide (TiO₂) coatings. The principles and techniques described herein can be adapted for use with titanium(IV) nitrate, with the understanding that optimization of process parameters will be necessary.
Introduction to Titanium-Based Surface Modification
Surface modification with titanium dioxide (TiO₂) is a widely employed strategy to enhance the biocompatibility, corrosion resistance, and photocatalytic activity of various materials, particularly in the fields of biomedical implants and drug delivery. TiO₂ coatings can be synthesized from various precursors through methods such as sol-gel deposition, hydrolysis, and thermal decomposition. These coatings create a stable, bioactive, and often nanostructured surface that can promote osseointegration, prevent implant-related infections, and serve as a platform for controlled drug release.
While titanium alkoxides are the most common precursors, this compound offers a potential alternative, particularly in aqueous-based synthesis routes. The underlying chemistry involves the hydrolysis and condensation of the titanium precursor to form a titania sol, which is then applied to a substrate and typically heat-treated to form a crystalline TiO₂ coating.
Applications in Research and Drug Development
The surface modification of materials with TiO₂ has several key applications relevant to researchers and drug development professionals:
-
Biocompatibility Enhancement: TiO₂ coatings can significantly improve the biocompatibility of metallic implants (e.g., titanium alloys, stainless steel) by creating a surface that mimics the native bone environment, thereby promoting cell adhesion, proliferation, and differentiation.
-
Osseointegration: The nanostructured surface of TiO₂ coatings can enhance the interlocking of bone tissue with the implant, a process known as osseointegration, leading to improved implant stability and longevity.
-
Drug Delivery: The porous nature of some TiO₂ coatings allows them to be loaded with therapeutic agents, such as antibiotics, anti-inflammatory drugs, or growth factors. These agents can then be released in a controlled manner at the implant site to prevent infection and promote healing.
-
Photocatalysis: The photocatalytic properties of anatase, a crystalline phase of TiO₂, can be harnessed for applications such as sterilizing implant surfaces and degrading organic pollutants.
Experimental Protocols
The following protocols provide a general framework for the surface modification of materials using titanium precursors via the sol-gel method. While a specific protocol for this compound is not well-documented, a representative protocol using a titanium alkoxide is provided, which can be adapted.
General Sol-Gel Protocol for TiO₂ Coating (using Titanium Alkoxide)
This protocol describes the formation of a TiO₂ coating on a substrate using a titanium alkoxide precursor.
Materials:
-
Titanium(IV) isopropoxide (TTIP) or Titanium(IV) butoxide (TBT)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid (as a catalyst and stabilizer)
-
Substrate (e.g., titanium alloy, glass, silicon wafer)
-
Beakers, magnetic stirrer, and stir bars
-
Pipettes
-
Dip-coater or spin-coater
-
Furnace
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Sol Preparation:
-
In a clean, dry beaker, prepare a solution of ethanol and the chosen acid catalyst (e.g., 0.1 M HCl in ethanol).
-
In a separate dry beaker, dissolve the titanium alkoxide precursor in ethanol.
-
Slowly add the acidic ethanol solution to the titanium alkoxide solution while stirring vigorously. The molar ratio of titanium precursor:ethanol:water:acid is a critical parameter to control the hydrolysis and condensation rates and should be optimized based on desired sol properties. A typical starting ratio might be 1:40:2:0.1.
-
Continue stirring the mixture for at least 1 hour at room temperature to form a stable and transparent sol.
-
-
Coating Deposition:
-
Dip-coating: Immerse the prepared substrate into the sol and withdraw it at a constant, controlled speed. The thickness of the coating is dependent on the withdrawal speed and the viscosity of the sol.
-
Spin-coating: Place the substrate on the spin-coater chuck. Dispense a small amount of the sol onto the center of the substrate and spin at a set speed (e.g., 2000-4000 rpm) for a specific duration (e.g., 30-60 seconds).
-
-
Drying and Heat Treatment (Calcination):
-
Allow the coated substrate to air-dry or dry on a hotplate at a low temperature (e.g., 80-100 °C) for 10-15 minutes to evaporate the solvent.
-
Transfer the dried substrate to a furnace for heat treatment. The calcination temperature and duration are crucial for the crystallization of the TiO₂ coating. A typical procedure involves heating to 450-550 °C at a controlled ramp rate (e.g., 2-5 °C/min) and holding at the peak temperature for 1-2 hours. This process promotes the formation of the desired crystalline phase, typically anatase.
-
Adaptation for this compound
To adapt the above protocol for this compound, the following modifications should be considered:
-
Solvent: this compound is soluble in water, so an aqueous or mixed aqueous/alcoholic solvent system can be used.
-
Hydrolysis Control: The hydrolysis of this compound is rapid in water. To control this, the reaction can be carried out at a lower temperature, or a stabilizing agent can be added.
-
pH Adjustment: The pH of the solution will significantly influence the hydrolysis and condensation reactions. The pH can be adjusted using a suitable acid or base to control the sol formation.
-
Precursor Handling: this compound is a strong oxidizing agent and should be handled with appropriate safety precautions.
A starting point for a protocol could involve dissolving this compound in a mixture of water and ethanol and controlling the pH with nitric acid. The subsequent coating and calcination steps would be similar to the alkoxide-based protocol, but the optimal conditions would need to be determined experimentally.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of TiO₂ coatings prepared from titanium alkoxide precursors. These values can serve as a benchmark for researchers developing protocols with this compound.
| Parameter | Typical Value Range | Characterization Technique |
| Coating Thickness | 50 - 500 nm | Ellipsometry, Profilometry, SEM |
| Surface Roughness (Ra) | 5 - 50 nm | Atomic Force Microscopy (AFM) |
| Water Contact Angle | 10° - 80° (hydrophilic) | Goniometry |
| Crystal Phase | Anatase, Rutile, or mixed | X-ray Diffraction (XRD) |
| Hardness | 5 - 15 GPa | Nanoindentation |
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in surface modification.
Application Notes and Protocols for the Experimental Setup for Hydrolysis of Titanium(IV) Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanomaterials are of significant interest across various scientific disciplines, including photocatalysis, solar energy conversion, and biomedical applications, owing to their unique electronic and optical properties. The synthesis of these materials is commonly achieved through the hydrolysis of titanium precursors, followed by condensation and thermal treatment. While titanium alkoxides and chlorides are the most frequently utilized precursors, titanium(IV) nitrate (B79036) presents an alternative route that may offer advantages in specific applications, such as the synthesis of nitrogen-doped TiO₂.
These application notes provide a detailed protocol for the hydrolysis of titanium(IV) nitrate to synthesize titanium dioxide nanomaterials. The described methodologies are based on established sol-gel and hydrothermal principles, adapted for the use of a nitrate precursor.
Factors Influencing Hydrolysis
The hydrolysis of this compound is a complex process influenced by several critical parameters that control the resulting particle size, morphology, and crystalline phase of the TiO₂ product. Key factors include:
-
pH: The pH of the reaction medium significantly affects the rates of hydrolysis and condensation, influencing the particle size and surface charge. Acidic conditions, often established with nitric acid, can help to control the reaction rate and lead to smaller, more uniform particles.[1]
-
Temperature: Temperature plays a crucial role in both the hydrolysis reaction and the subsequent crystallization of TiO₂. Higher temperatures generally accelerate the reaction rates and can promote the formation of specific crystalline phases like anatase or rutile.[2]
-
Concentration: The concentration of the this compound precursor in the solvent impacts the nucleation and growth of the nanoparticles.
-
Solvent: The choice of solvent, typically deionized water or an alcohol-water mixture, influences the hydrolysis rate. Alcohols can moderate the reaction, leading to more controlled particle growth.
-
Additives: Surfactants or other additives can be used to control the shape and prevent agglomeration of the nanoparticles.[3]
Experimental Protocols
The following protocols outline two common methods for the hydrolysis of this compound: a sol-gel method and a hydrothermal method.
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes the synthesis of TiO₂ nanoparticles at ambient pressure with subsequent thermal treatment.
Materials:
-
This compound, hydrated (Ti(NO₃)₄ · xH₂O)
-
Deionized water
-
Ethanol (B145695) (or other alcohol such as isopropanol)
-
Nitric acid (HNO₃) or Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment
-
Beakers and magnetic stirrer
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Prepare a stock solution of this compound in a mixture of deionized water and ethanol. The ratio of water to ethanol can be varied to control the hydrolysis rate.
-
Hydrolysis: While vigorously stirring, slowly add the this compound solution to a separate beaker containing deionized water. The pH of the water can be pre-adjusted with nitric acid to maintain acidic conditions, which helps to control the reaction.[1]
-
Gelation: Continue stirring the solution at a controlled temperature (e.g., 60°C) for several hours until a viscous sol or gel is formed.[1][4]
-
Aging: Allow the gel to age for 24-48 hours at room temperature. This step allows for the completion of the condensation reactions.
-
Drying: Dry the gel in an oven at a temperature of 80-120°C to remove the solvent.
-
Calcination: Calcine the dried powder in a muffle furnace at a temperature between 400°C and 600°C for 2-4 hours to induce crystallization into the desired TiO₂ phase (e.g., anatase or rutile).[5]
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanostructures
This method utilizes elevated temperature and pressure to promote the crystallization of TiO₂ nanostructures directly from the solution.
Materials:
-
This compound, hydrated (Ti(NO₃)₄ · xH₂O)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (for alkaline hydrothermal synthesis)
-
Teflon-lined stainless-steel autoclave
-
Oven or furnace for hydrothermal reaction
Procedure:
-
Precursor Solution Preparation: Dissolve a measured amount of this compound in deionized water to achieve the desired concentration.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. For the synthesis of certain nanostructures like nanotubes or nanobelts, a concentrated NaOH solution may be added.[6]
-
Heating: Seal the autoclave and heat it in an oven or furnace to a temperature between 130°C and 220°C for a duration of 6 to 48 hours.[6]
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. Collect the resulting precipitate by centrifugation or filtration and wash it thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 80-100°C.
Data Presentation
The following table summarizes typical experimental parameters for the hydrolysis of titanium precursors, which can be adapted for this compound.
| Parameter | Sol-Gel Method | Hydrothermal Method | Reference |
| Precursor Concentration | 0.1 - 1.0 M | 0.5 - 2.5 M | [6][7] |
| Solvent | Water/Ethanol | Deionized Water | [4] |
| pH | 2 - 4 (acidic) | Can be acidic or highly alkaline (e.g., 10 M NaOH) | [1][8] |
| Temperature | 25 - 80 °C (hydrolysis), 400 - 600 °C (calcination) | 130 - 220 °C | [4][6] |
| Reaction Time | 2 - 24 hours (hydrolysis/aging) | 6 - 48 hours | [4][6] |
Mandatory Visualization
Experimental Workflow for Hydrolysis of this compound
Caption: Flowchart of the experimental setup for TiO₂ synthesis.
Signaling Pathway of this compound Hydrolysis
Caption: Chemical pathway from precursor to crystalline TiO₂.
References
Troubleshooting & Optimization
Technical Support Center: Titanium(IV) Nitrate Solutions
Welcome to the Technical Support Center for handling aqueous solutions of Titanium(IV) Nitrate (B79036). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the premature hydrolysis of titanium(IV) nitrate and to ensure the stability and reactivity of your solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy and formed a white precipitate. What is happening?
A1: The cloudiness and precipitation are classic signs of premature hydrolysis. This compound is highly reactive with water. This reaction leads to the formation of insoluble titanium dioxide (TiO₂) and other titanium-oxo species, which appear as a white precipitate in your solution.
Q2: What are the primary factors that trigger the premature hydrolysis of this compound?
A2: The main triggers for hydrolysis are the presence of water and a sufficiently high pH. Even trace amounts of moisture from the atmosphere or in your solvents can initiate the reaction. A higher pH promotes the formation of titanium hydroxo complexes, which are precursors to the formation of titanium dioxide.
Q3: How can I prevent my this compound solution from hydrolyzing?
A3: To prevent hydrolysis, you must control the reaction environment. This involves maintaining a low pH, typically by using a strong acid like nitric acid, and minimizing contact with water by using anhydrous solvents and proper handling techniques.
Q4: What is the ideal pH range for maintaining a stable this compound solution?
A4: While an exact range can depend on the concentration, a strongly acidic environment is crucial. For many applications, maintaining a pH below 2 is recommended to keep the titanium ions in a soluble form.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Solution turns cloudy immediately upon preparation. | Presence of excess water in glassware or solvent. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents for your preparation. |
| Precipitate forms slowly over time in a stored solution. | Gradual moisture absorption from the atmosphere or temperature fluctuations. | Store the solution in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place. |
| Inconsistent experimental results using the this compound solution. | Partial hydrolysis of the stock solution, leading to a lower effective concentration of active titanium(IV) species. | Prepare fresh solutions for critical experiments. Periodically check for any signs of cloudiness in your stock solution. Consider re-acidifying the solution with concentrated nitric acid if slight turbidity is observed. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound where the risk of premature hydrolysis is minimized.
Materials:
-
Titanium(IV) chloride (TiCl₄) or Titanium(IV) isopropoxide (TTIP)
-
Concentrated Nitric Acid (70%)
-
Anhydrous isopropanol (B130326) (if using TTIP)
-
Deionized water
-
Oven-dried glassware (beaker, graduated cylinder, volumetric flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Safety First: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Titanium(IV) chloride is corrosive and reacts violently with water.
-
Acidification: In a clean, oven-dried beaker, place a measured volume of deionized water. Slowly and carefully add concentrated nitric acid to the water while stirring to achieve a final pH of < 1.
-
Precursor Addition (using TiCl₄): Slowly add the desired amount of TiCl₄ dropwise to the acidified water while stirring vigorously. The addition is exothermic, so maintain a slow addition rate to control the temperature.
-
Precursor Addition (using TTIP): If using TTIP, first dissolve it in a small amount of anhydrous isopropanol. Then, add this solution dropwise to the acidified water with vigorous stirring.
-
Dissolution and Stabilization: Continue stirring the solution until the titanium precursor is fully dissolved and the solution is clear.
-
Final Volume: Transfer the solution to a volumetric flask and dilute to the final desired volume with the acidified water.
-
Storage: Store the stabilized solution in a tightly sealed, amber glass bottle in a cool, dark place. For long-term storage, purging the headspace with an inert gas like nitrogen is recommended.
Visualizing the Problem and Solution
The following diagrams illustrate the factors leading to hydrolysis and the workflow to prevent it.
Caption: Factors causing and preventing hydrolysis.
Technical Support Center: Stabilizing Titanium(IV) Nitrate Solutions for Sol-Gel Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium(IV) nitrate (B79036) solutions in sol-gel synthesis. The information is designed to help you overcome common challenges related to solution stability and achieve reproducible results.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Immediate formation of a white precipitate upon adding water or adjusting pH. | Rapid, uncontrolled hydrolysis of the titanium(IV) ions. | Increase Acidity: Ensure a sufficiently low pH by adding concentrated nitric acid to your water or alcohol solvent before introducing the titanium(IV) nitrate. This protonates the hydroxyl groups, slowing down the condensation reaction. Control Temperature: Perform the initial mixing at a low temperature (e.g., in an ice bath) to reduce the reaction kinetics. |
| The solution becomes cloudy or forms a gel over a short period (minutes to hours). | Progressive hydrolysis and condensation leading to the formation of insoluble titanium dioxide (TiO2) particles. | Increase Stabilizer Concentration: If using nitric acid, increase the molar ratio of nitric acid to this compound. If using a chelating agent, ensure the molar ratio is sufficient to coordinate with the titanium ions. Optimize Water Content: The amount of water is critical. Too much water will accelerate hydrolysis. Carefully control the hydrolysis ratio (molar ratio of water to titanium precursor). |
| Inconsistent gelation times between batches. | Variations in precursor concentration, water content, temperature, or mixing speed. | Standardize Protocol: Maintain a precise and consistent experimental protocol. This includes using fresh, anhydrous solvents (if applicable), accurately measuring all components, and controlling the temperature and stirring rate. |
| Formation of large, non-uniform particles in the final material. | Agglomeration of TiO2 particles during the sol-gel process. | Use of Chelating Agents: Introduce a chelating agent such as acetic acid or acetylacetone (B45752) to the this compound solution before hydrolysis. These agents can form stable complexes with titanium, moderating its reactivity and leading to more controlled particle growth.[1][2] Control pH: Maintaining a stable and appropriate pH throughout the process can prevent agglomeration. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in water?
A1: Titanium(IV) ions (Ti⁴⁺) are highly susceptible to hydrolysis in aqueous environments. The high charge density of the Ti⁴⁺ ion leads to a strong interaction with water molecules, resulting in the formation of hydrated titanium dioxide (TiO₂·nH₂O), which is insoluble and precipitates out of solution.[3] This process involves hydrolysis, where water molecules react with the titanium precursor, and condensation, where the hydrolyzed species link together to form a network.
Q2: How does nitric acid stabilize the this compound solution?
A2: Nitric acid helps to control the hydrolysis and condensation reactions by keeping the pH of the solution very low. In a highly acidic environment, the concentration of hydroxyl ions (OH⁻) is low, which slows down the condensation step of the sol-gel process. Essentially, the acid acts as an inhibitor to the rapid polymerization of titanium hydroxides. The molar ratio of nitric acid to the titanium precursor is a critical parameter in controlling the stability of the sol.[4][5]
Q3: What is the role of a chelating agent in stabilizing the solution?
A3: A chelating agent is a molecule that can form multiple bonds to a single metal ion. In the context of sol-gel chemistry, chelating agents like acetic acid, acetylacetone, or citric acid can coordinate with the titanium(IV) ion. This coordination reduces the number of sites available for hydrolysis and sterically hinders the approach of water molecules, thereby slowing down the hydrolysis and condensation reactions.[1][2] This leads to a more stable sol and often results in smaller, more uniform nanoparticles in the final material.
Q4: Can I use a solvent other than water?
A4: Yes, alcohols such as ethanol (B145695) or isopropanol (B130326) are commonly used as solvents in sol-gel processes.[6][7] They can help to control the hydrolysis rate by diluting the reactants. However, even in alcoholic solutions, the presence of even small amounts of water can initiate hydrolysis. Therefore, maintaining a low water content and often adding an acid stabilizer is still necessary.
Q5: How can I control the particle size of the resulting titanium dioxide?
A5: The particle size of the final TiO₂ is influenced by several factors:
-
Precursor Concentration: Lower precursor concentrations generally lead to smaller particles.
-
Rate of Water Addition: A slower, more controlled addition of water results in more uniform nucleation and smaller particles.
-
Temperature: Lower reaction temperatures slow down the hydrolysis and condensation rates, favoring the formation of smaller particles.
-
pH and Stabilizer Concentration: The type and concentration of the acid or chelating agent used for stabilization significantly impact particle size.[8]
Quantitative Data Summary
The following tables provide starting-point molar ratios and concentrations for stabilizing titanium precursor solutions, primarily derived from studies on titanium alkoxides and other inorganic titanium salts due to the limited direct data on this compound. These should be considered as initial parameters for optimization.
Table 1: Molar Ratios of Nitric Acid to Titanium Precursor for Sol Stabilization
| Precursor System (Analogue) | Molar Ratio (HNO₃ : Ti) | Observation | Reference |
| Titanium Isopropoxide in Ethanol/Water | 1 : 1 to 4 : 1 | Stable sol formation, prevention of precipitation. | [6][7] |
| Titanium Tetrachloride in Water | > 0.5 : 1 (as H⁺ : Ti) | Stable titania sol with controlled particle size. | [5] |
Table 2: Molar Ratios of Chelating Agents to Titanium Precursor for Sol Stabilization
| Precursor System (Analogue) | Chelating Agent | Molar Ratio (Chelating Agent : Ti) | Observation | Reference | | :--- | :--- | :--- | :--- | | Titanium Tetrabutoxide | Acetic Acid | 0.5 : 1 | Optimized for uniform coating. |[1] | | Titanium Tetrabutoxide | Acetylacetone | 0.5 : 1 | Formation of a stable TiO₂ sol. |[9] |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for your specific research needs.
Protocol 1: Stabilization using Nitric Acid
-
Preparation of Acidified Solvent: In a beaker, add a calculated amount of concentrated nitric acid to deionized water or ethanol. The final molar ratio of HNO₃ to the titanium precursor should be determined based on your experimental design (a starting point of 2:1 is suggested). Cool the solution in an ice bath.
-
Dissolution of this compound: Slowly add the this compound salt to the chilled, acidified solvent while stirring vigorously.
-
Controlled Hydrolysis: If further hydrolysis is required for gelation, add deionized water dropwise to the solution while maintaining a low temperature and constant stirring.
-
Aging: Allow the sol to age at a controlled temperature for a specified period (e.g., 24 hours) to allow for the completion of the hydrolysis and condensation reactions.
Protocol 2: Stabilization using a Chelating Agent
-
Preparation of Precursor-Chelator Complex: Dissolve the this compound in a suitable solvent (e.g., ethanol).
-
Addition of Chelating Agent: Add the desired amount of the chelating agent (e.g., acetylacetone) to the titanium solution. A typical starting molar ratio is 1:1 (chelating agent : titanium). Stir the solution for a period to allow for complex formation.
-
Hydrolysis: Prepare a separate solution of water and solvent (e.g., ethanol). Add this solution dropwise to the titanium-chelator complex solution under vigorous stirring.
-
Gelation and Aging: Allow the solution to form a gel and then age it under controlled conditions.
Visualizations
The following diagrams illustrate key processes in the stabilization of this compound solutions.
Caption: Uncontrolled hydrolysis and condensation of this compound leading to precipitation.
Caption: Mechanism of acid stabilization by protonation of hydroxyl groups.
Caption: Stabilization of titanium(IV) ions through chelation.
Caption: General experimental workflow for sol-gel synthesis from this compound.
References
- 1. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. krishisanskriti.org [krishisanskriti.org]
- 7. youtube.com [youtube.com]
- 8. Effect of Nitric acid on Particle Morphology of the Nano-TiO2 [ijnnonline.net]
- 9. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property [mdpi.com]
Technical Support Center: Troubleshooting TiO2 Agglomeration from Titanium(IV) Nitrate
Welcome to the Technical Support Center for troubleshooting titanium dioxide (TiO₂) nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with particle agglomeration when using titanium(IV) nitrate (B79036) as a precursor. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of TiO₂ nanoparticle agglomeration during synthesis from titanium(IV) nitrate?
A1: Agglomeration of TiO₂ nanoparticles is a common challenge that arises from several key factors during the synthesis process. The primary reasons include:
-
pH of the reaction medium: The surface charge of TiO₂ nanoparticles is highly dependent on the pH of the solution. At the isoelectric point (IEP), the surface charge is neutral, leading to minimal electrostatic repulsion between particles and, consequently, a high tendency for agglomeration.[1][2]
-
Hydrolysis and Condensation Rates: The rapid hydrolysis of the this compound precursor can lead to uncontrolled, fast nucleation and growth of nanoparticles, which promotes agglomeration.[2]
-
Absence of Stabilizing Agents: Without surfactants or other stabilizing agents, there are no steric or electrostatic barriers to prevent the newly formed nanoparticles from clumping together.[3][4]
-
High Precursor Concentration: A higher concentration of this compound can increase the rate of nucleation, leading to a greater number of particles in close proximity and a higher likelihood of collision and agglomeration.[2]
-
Inadequate Mixing: Poor stirring can result in localized areas of high precursor concentration, causing inhomogeneous nucleation and growth, which contributes to the formation of agglomerates.[2]
-
Post-Synthesis Treatment: High-temperature calcination can cause sintering and the formation of hard agglomerates.[2]
Q2: How does the pH of the synthesis solution impact agglomeration and particle size?
A2: The pH of the solution is a critical parameter in controlling both the size and agglomeration of TiO₂ nanoparticles. The isoelectric point (IEP) of TiO₂, where the surface charge is zero, typically lies in the pH range of 5 to 6.8.[1]
-
At the Isoelectric Point (IEP): Nanoparticles have minimal electrostatic repulsion, which leads to a high tendency to agglomerate.
-
Away from the Isoelectric Point (Acidic or Basic conditions): The surface of the nanoparticles becomes either positively (at low pH) or negatively (at high pH) charged. This induces electrostatic repulsion between the particles, preventing them from coming together and forming agglomerates.[1] Therefore, conducting the synthesis at a pH far from the IEP is generally recommended to achieve a stable dispersion.
The pH also influences the crystalline phase and size of the nanoparticles. For instance, highly acidic conditions may favor the formation of the rutile phase, while less acidic or basic conditions tend to favor the anatase phase.[1][5]
Q3: What is the function of surfactants in preventing agglomeration, and how do I select the appropriate one?
A3: Surfactants play a crucial role in preventing agglomeration by providing a protective layer around the nanoparticles, which can be achieved through two main mechanisms:
-
Electrostatic Stabilization: Ionic surfactants adsorb to the nanoparticle surface, imparting a net positive or negative charge, which leads to electrostatic repulsion between particles.
-
Anionic Surfactants: Such as Sodium Dodecyl Sulfate (SDS), provide a negative surface charge.
-
Cationic Surfactants: Like Cetyltrimethylammonium Bromide (CTAB), provide a positive surface charge.
-
-
Steric Stabilization: Non-ionic surfactants with long polymer chains, such as Polyethylene Glycol (PEG) or Triton X-100, create a physical barrier around the particles that prevents them from approaching each other too closely.[6]
The choice of surfactant depends on the desired surface properties of the nanoparticles and the solvent system being used. It has been observed that the addition of surfactants can lead to more dispersed and stable TiO₂ suspensions.[4]
Troubleshooting Guide
If you are experiencing issues with TiO₂ agglomeration, use the following guide to diagnose and resolve the problem.
Issue 1: Immediate precipitation of large aggregates upon adding water or base.
| Potential Cause | Recommended Solution |
| Uncontrolled Hydrolysis Rate | The rapid addition of water or a basic solution to the this compound solution can cause a burst of nucleation and uncontrolled growth. To mitigate this, add the water or base dropwise while vigorously stirring the precursor solution.[2] |
| High Precursor Concentration | High concentrations of the titanium precursor can lead to an increased rate of particle formation and subsequent agglomeration.[2] Try diluting the this compound solution before initiating the hydrolysis. |
| Inadequate Mixing | Localized high concentrations of reactants due to poor mixing can promote agglomeration.[2] Ensure vigorous and uniform stirring throughout the addition of the hydrolyzing agent. |
Issue 2: Agglomeration observed after drying the synthesized nanoparticles.
| Potential Cause | Recommended Solution |
| Capillary Forces During Evaporation | As the solvent evaporates, capillary forces can draw the nanoparticles together, leading to the formation of hard agglomerates. To address this, consider freeze-drying (lyophilization) as an alternative to oven drying. |
| Absence of a Capping Agent | Without a protective layer, nanoparticles can easily aggregate upon removal of the solvent. If not already in use, introduce a suitable surfactant or capping agent during the synthesis. |
| Ineffective Washing | Residual ions from the synthesis can weaken the electrostatic repulsion between particles upon drying. Ensure the nanoparticles are thoroughly washed with deionized water and a suitable solvent (e.g., ethanol) to remove any impurities. |
Issue 3: Agglomeration occurs after calcination.
| Potential Cause | Recommended Solution |
| High Calcination Temperature | Elevated temperatures can lead to sintering, where the nanoparticles fuse together, forming hard agglomerates.[2] Optimize the calcination temperature and duration to achieve the desired crystallinity without inducing significant particle growth and fusion. |
| Rapid Heating and Cooling Rates | Thermal stress from rapid temperature changes can contribute to agglomeration. Use a slower heating and cooling ramp rate during the calcination process. |
Data Presentation
The following tables summarize key quantitative data from various studies on the synthesis of TiO₂ nanoparticles.
Table 1: Effect of pH on the Crystallite Size of TiO₂ Nanoparticles
| pH | Crystalline Phase | Average Crystallite Size (nm) | Reference |
| 1 | Anatase with Rutile trace | 14.1 | [1] |
| 3 | Anatase | 12.5 | [1] |
| 5 | Anatase | 9.8 | [1] |
| 7 | Anatase | 7.1 | [1] |
| 9 | Anatase | 8.4 | [1] |
| 3.2 | Rutile, Anatase, Brookite | 8 | [5] |
| 4.4 | Anatase | 15 | [5] |
| 5.0 | Anatase | 24 | [5] |
| 6.8 | Anatase | 21 | [5] |
Table 2: Common Surfactants Used to Prevent TiO₂ Agglomeration
| Surfactant Type | Example | Mechanism of Stabilization | Reference |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Electrostatic Repulsion | [4] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Electrostatic Repulsion | [4] |
| Non-ionic | Triton X-100 | Steric Hindrance | [4][6] |
| Non-ionic | Polyethylene Glycol (PEG) | Steric Hindrance | [2] |
Experimental Protocols
While a specific protocol for this compound is not explicitly detailed in the provided search results, a general sol-gel synthesis protocol can be adapted. The following is a generalized methodology based on common practices for synthesizing TiO₂ nanoparticles while minimizing agglomeration.
Protocol: Sol-Gel Synthesis of Monodispersed TiO₂ Nanoparticles
1. Preparation of the Titanium Precursor Solution:
- Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or deionized water) to achieve the desired concentration.
- If using a surfactant, it can be added to this solution or to the hydrolyzing solution.
2. Hydrolysis and Condensation:
- Prepare a hydrolyzing solution, which is typically a mixture of water and a solvent (e.g., ethanol). The pH of this solution should be adjusted to be far from the isoelectric point of TiO₂ (e.g., pH < 4 or pH > 7) using an acid (e.g., HNO₃) or a base (e.g., NH₄OH).
- Add the hydrolyzing solution dropwise to the vigorously stirred titanium precursor solution. A slow addition rate is crucial for controlled nucleation and growth.
- Continue stirring the resulting sol for a few hours to ensure the completion of the hydrolysis and condensation reactions.
3. Aging and Purification:
- Age the sol for a period of time (e.g., 24 hours) to allow for the growth and stabilization of the nanoparticles.
- Collect the nanoparticles by centrifugation.
- Wash the collected nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and any residual ions.
4. Drying:
- Dry the purified nanoparticles. To minimize agglomeration, consider freeze-drying or drying in a vacuum oven at a low temperature.
5. Calcination (Optional):
- If crystalline nanoparticles are required, calcine the dried powder in a furnace. Use a controlled temperature ramp and a specific holding time and temperature to achieve the desired crystalline phase (e.g., anatase) while minimizing sintering.
Visualizations
The following diagrams illustrate the troubleshooting logic and a general experimental workflow for the synthesis of TiO₂ nanoparticles.
Caption: Troubleshooting logic for TiO₂ agglomeration.
Caption: Experimental workflow for TiO₂ nanoparticle synthesis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Influence of surfactant on sol-gel-prepared TiO2: characterization and photocatalytic dye degradation in water [frontiersin.org]
Technical Support Center: Optimizing Annealing Temperature for TiO2 from Titanium(IV) Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO2) nanoparticles from titanium(IV) nitrate (B79036). The focus is on optimizing the annealing temperature to achieve desired material properties.
Frequently Asked questions (FAQs)
Q1: What is the primary role of annealing temperature in the synthesis of TiO2 nanoparticles from titanium(IV) nitrate?
A1: The annealing temperature is a critical parameter that dictates the crystalline phase, crystallite size, and overall morphology of the TiO2 nanoparticles. As the annealing temperature increases, the synthesized material typically transitions from an amorphous state to crystalline phases, namely anatase and then rutile.[1] This phase transformation, along with changes in particle size, significantly influences the material's properties, including its photocatalytic activity and electronic characteristics.[2]
Q2: At what temperature range does the anatase phase of TiO2 typically form when using a this compound precursor?
A2: The anatase phase, a metastable polymorph of TiO2, generally begins to crystallize from the amorphous precursor at annealing temperatures between 300°C and 500°C.[3][4] The exact temperature can vary based on other experimental parameters such as heating rate and annealing time.
Q3: When does the transformation from the anatase to the rutile phase of TiO2 occur?
A3: The transformation from the anatase to the more thermodynamically stable rutile phase typically begins at temperatures above 600°C.[3] A mixed-phase of anatase and rutile can be observed between 550°C and 650°C, with a more complete transformation to rutile occurring at temperatures around 750°C and higher.[2]
Q4: How does the annealing temperature affect the crystallite size of the TiO2 nanoparticles?
A4: The crystallite size of TiO2 nanoparticles generally increases with increasing annealing temperature.[1][2] Higher thermal energy promotes grain growth and coalescence, leading to larger crystals. This can impact the surface area and, consequently, the material's reactivity.
Q5: Does the photocatalytic activity of TiO2 depend on the annealing temperature?
A5: Yes, the photocatalytic activity is highly dependent on the annealing temperature. Often, a mixed-phase of anatase and rutile exhibits enhanced photocatalytic activity compared to the pure anatase or rutile phases.[2] This is attributed to improved charge separation at the interface of the two phases. Therefore, carefully controlling the annealing temperature to achieve an optimal phase composition is crucial for photocatalytic applications.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| No crystalline peaks observed in XRD analysis (amorphous material). | 1. Insufficient annealing temperature. 2. Insufficient annealing time. | 1. Increase the annealing temperature to at least 300-400°C to initiate crystallization into the anatase phase. 2. Increase the annealing duration to allow for complete crystallization. A typical duration is 1-2 hours. |
| Only the anatase phase is present, but the rutile or a mixed-phase is desired. | 1. Annealing temperature is too low for the anatase-to-rutile phase transformation. | 1. Increase the annealing temperature to the 600-800°C range to induce the phase transformation. For a mixed-phase, target the lower end of this range (e.g., 650°C). For a more complete rutile phase, aim for higher temperatures (e.g., 750°C or above).[2] |
| Broad XRD peaks, indicating small crystallite size. | 1. Annealing temperature is too low to promote significant crystal growth. | 1. Increase the annealing temperature to encourage the growth of larger crystallites.[1] |
| Formation of hard agglomerates that are difficult to disperse. | 1. High annealing temperatures can lead to sintering and the formation of strong inter-particle bonds. | 1. Optimize the annealing temperature to achieve the desired crystallinity without excessive particle fusion. 2. Consider using a lower heating and cooling rate during the annealing process. |
| Inconsistent results between batches. | 1. Variations in the synthesis or annealing conditions. | 1. Ensure precise control over all experimental parameters, including precursor concentration, pH, stirring speed, heating and cooling rates, and annealing time and temperature. |
Experimental Protocols
Synthesis of TiO2 Nanoparticles from this compound via Sol-Gel Method
This protocol outlines a general procedure for the synthesis of TiO2 nanoparticles. Researchers should optimize the specific parameters based on their experimental setup and desired outcomes.
Materials:
-
This compound solution
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Nitric acid (for pH adjustment, if necessary)
-
Beakers and magnetic stirrer
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Prepare a solution of this compound in a suitable solvent, such as ethanol. The concentration should be optimized for the desired particle size.
-
Hydrolysis: Slowly add deionized water to the this compound solution under vigorous stirring. The hydrolysis of the titanium precursor will lead to the formation of a sol. The water-to-precursor molar ratio is a critical parameter to control.
-
Gelation: Continue stirring the sol until it transforms into a gel. The gelation time can vary from hours to days depending on the reaction conditions.
-
Drying: Dry the obtained gel in an oven at a low temperature (e.g., 80-120°C) to remove the solvent and residual water.[5]
-
Grinding: After drying, grind the xerogel into a fine powder using a mortar and pestle.
-
Annealing (Calcination): Place the powder in a crucible and anneal it in a muffle furnace at the desired temperature for a specific duration (e.g., 2 hours). The heating and cooling rates should be controlled to ensure uniform heat treatment.
Data Presentation
Table 1: Effect of Annealing Temperature on TiO2 Nanoparticle Properties
| Annealing Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) | Band Gap (eV) | Reference(s) |
| As-prepared (dried) | Amorphous | - | - | [4] |
| 300 | Anatase | ~10-15 | - | [4] |
| 450 | Anatase | ~15-20 | 3.21 | [2] |
| 550 | Anatase + Rutile (Mixed) | ~20-25 | 3.18 | [2] |
| 650 | Anatase + Rutile (Mixed) | ~25-30 | 3.12 | [2] |
| 750 | Rutile | >30 | 3.05 | [2] |
| 900 | Rutile | >40 | - | [1] |
Note: The values presented in this table are approximate and can vary depending on the specific synthesis conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of TiO2 nanoparticles.
Caption: TiO2 phase transformation with increasing annealing temperature.
References
effect of pH on titanium(IV) nitrate hydrolysis and precipitation
Technical Support Center: Titanium(IV) Nitrate (B79036) Hydrolysis
This guide provides troubleshooting advice and frequently asked questions regarding the hydrolysis and precipitation of titanium(IV) nitrate, with a specific focus on the influence of pH. It is intended for researchers, scientists, and drug development professionals working with titanium compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or precipitating prematurely?
A1: Premature precipitation or cloudiness in a this compound solution is typically due to uncontrolled hydrolysis. This compound is highly hygroscopic and reacts readily with water.[1][2] The stability of the solution is critically dependent on maintaining a low pH (acidic environment).[3] Without sufficient acid, the titanium ions will hydrolyze and condense to form insoluble titanium dioxide (TiO₂) or its hydrated precursors.
Troubleshooting Steps:
-
Ensure Low pH: Prepare the solution using dilute nitric acid instead of deionized water to suppress hydrolysis.
-
Control Temperature: Perform dilutions and handling at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
Precursor Quality: Use anhydrous or high-purity this compound, as hydrated forms can accelerate precipitation.[2]
Q2: How does pH influence the final properties (crystal phase, particle size) of the TiO₂ precipitate?
A2: The pH of the reaction medium is a dominant factor in determining the crystalline phase (anatase, rutile, or brookite) and the size of the resulting TiO₂ nanoparticles. Different pH levels favor the formation of specific titanium hydroxo-complexes, which act as precursors to different crystal structures.[4]
-
Low pH (Acidic, < 3): Highly acidic conditions tend to favor the formation of the rutile phase.[4][5] For example, at a pH between 0 and 1, rutile is often the primary product.[4] This is because the lower concentration of hydroxyl groups favors corner-sharing condensation of titanium octahedral units.[6]
-
Mid-Range pH (Acidic to Neutral, 3-7): This range typically promotes the formation of the anatase phase.[4] Single-phase anatase is often observed between pH 5 and 7.[4]
-
High pH (Alkaline, > 7): Basic conditions also favor the formation of the anatase phase.[5] Some studies show that increasing the pH from 8 to 10 can lead to a decrease in the crystallite size.[7]
Q3: What is the mechanism of hydrolysis and precipitation as pH changes?
A3: The hydrolysis of titanium(IV) in an aqueous solution begins with the formation of hydrated titanium complexes, such as [Ti(H₂O)₆]⁴⁺. As the pH increases, these complexes undergo deprotonation to form various titanium hydroxo-complexes (e.g., [Ti(OH)(H₂O)₅]³⁺, [Ti(OH)₂(H₂O)₄]²⁺).[4] These monomers then undergo condensation reactions (olation and oxolation) to form polymeric chains and eventually precipitate as hydrated titanium dioxide (TiO₂·nH₂O).[4] The specific pathway and resulting structure are highly dependent on the pH, which dictates the dominant titanium species in the solution.[4]
dot
Caption: pH-driven hydrolysis and condensation pathway of this compound.
Troubleshooting Guides
Problem 1: Inconsistent or Mixed Crystal Phases in the Final Product
-
Symptoms: X-ray diffraction (XRD) analysis shows a mixture of anatase, rutile, and/or brookite phases when a single phase was expected.
-
Probable Cause: Poor pH control during the synthesis. The crystal phase of TiO₂ is highly sensitive to the pH of the reaction medium.[4] Fluctuations in pH can lead to the nucleation and growth of multiple phases simultaneously.
-
Solution:
-
Use a Buffer: Employ a suitable buffer system to maintain a stable pH throughout the reaction.
-
Slow Reagent Addition: Add the acid or base solution dropwise and with vigorous stirring to prevent localized pH "hotspots."
-
Monitor pH Continuously: Use a calibrated pH meter to monitor the reaction in real-time and make necessary adjustments.
-
Table 1: Effect of pH on TiO₂ Crystal Phase
| pH Range | Predominant Crystal Phase(s) | Particle Morphology (Typical) | Reference(s) |
|---|---|---|---|
| 0 - 1 | Rutile | Rod-like | [4] |
| 2 - 3 | Mixture of Anatase, Rutile, Brookite | Mixed | [4] |
| > 3 | Anatase | Spherical | [4][5] |
| 5 - 7 | Single-phase Anatase | Spherical | [4] |
| 8 - 10 | Anatase, sometimes with Brookite | Spherical / Rod-like | [5][7] |
| ~7 | Rutile (in some sol-gel methods) | Varies | |
Note: The exact outcomes can be influenced by other factors like precursor type (e.g., TiCl₄ vs. alkoxides), temperature, and aging time.[5][8]
Problem 2: Difficulty in Controlling Particle Size and Agglomeration
-
Symptoms: The resulting TiO₂ particles are much larger than desired, or they are heavily agglomerated, as seen in Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) images.
-
Probable Cause: The rate of hydrolysis and condensation was too rapid, leading to uncontrolled nucleation and growth. The pH of the solution also affects particle agglomeration.[5]
-
Solution:
-
Optimize pH: Adjust the pH to a value that is away from the isoelectric point of TiO₂ (typically between pH 5 and 6.8), as this can increase electrostatic repulsion between particles and reduce agglomeration.[5]
-
Add Surfactants: Introduce a capping agent or surfactant to the reaction mixture to control particle growth and prevent aggregation.[9]
-
Control Temperature: Lowering the reaction temperature can slow down the hydrolysis and condensation rates, allowing for more controlled particle formation.
-
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Titanium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Effect of pH on the Formation of Amorphous TiO2 Complexes and TiO2 Anatase during the Pyrolysis of an Aqueous TiCl4 Solution [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Synthesized Titanium(IV) Nitrate
Welcome to the technical support center for the purification of synthesized titanium(IV) nitrate (B79036). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthesized titanium(IV) nitrate?
A1: this compound, Ti(NO₃)₄, is a highly reactive and hygroscopic solid, which presents several purification challenges.[1][2] It readily sublimes and is sensitive to moisture, converting to ill-defined hydrates upon exposure to air.[1][2] Additionally, it can decompose thermally to titanium dioxide (TiO₂).[1][2] Therefore, all purification procedures must be conducted under strictly anhydrous and inert conditions.
Q2: What are the common impurities in crude this compound synthesized from titanium tetrachloride (TiCl₄) and dinitrogen pentoxide (N₂O₅)?
A2: The primary impurities depend on the purity of the starting materials and the reaction conditions. Common impurities may include:
-
Unreacted TiCl₄: A volatile liquid that can be carried over with the product.
-
Nitronium pentanitratotitanate(IV) ([NO₂]⁺[Ti(NO₃)₅]⁻): A potential side product.
-
Volatile reaction byproducts: Such as nitrosyl chloride (NOCl) or nitryl chloride (NO₂Cl), depending on the nitrating agent used.
-
Titanium oxy-species: Formed from any residual moisture during synthesis or handling. One identified decomposition product during sublimation is the nonvolatile TiO(NO₃)₂.[3]
-
Solvent residues: If a solvent such as carbon tetrachloride is used in the synthesis.[3]
Q3: What are the recommended purification methods for anhydrous this compound?
A3: Based on its known physical properties, the two primary recommended purification methods are vacuum sublimation and recrystallization from a non-polar solvent. Due to its high reactivity, solvent-based methods can be challenging.
Q4: How can I determine the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques:
-
Elemental Analysis: To determine the precise ratio of titanium, nitrogen, and oxygen.
-
Infrared (IR) Spectroscopy: The anhydrous form has a strong absorption band around 1635 cm⁻¹, which is assigned to an N-O vibrational mode.[1][4] The presence of broad peaks in the 3200-3600 cm⁻¹ region would indicate O-H stretching from water of hydration.
-
Spectrophotometric Determination: After conversion to a colored complex, the titanium concentration can be determined using UV-Vis spectrophotometry.[5][6][7]
-
Thermal Analysis (TGA/DSC): To observe the decomposition profile and identify any volatile impurities or changes in thermal stability.
Troubleshooting Guides
Vacuum Sublimation
Issue 1: Low yield of sublimed product.
-
Possible Cause 1: Inadequate vacuum. A high vacuum is necessary to lower the sublimation temperature and efficiently transport the vapor to the cold surface.
-
Solution: Ensure all joints in your sublimation apparatus are properly sealed and that your vacuum pump is functioning correctly and is protected by a cold trap.
-
-
Possible Cause 2: Sublimation temperature is too low. The temperature of the crude material is not high enough for a sufficient sublimation rate.
-
Solution: Gradually increase the temperature of the heating bath. A recommended starting point for high vacuum sublimation is 50°C.[3]
-
-
Possible Cause 3: Cold finger is not cold enough. A significant temperature gradient is required for efficient deposition of the sublimed material.
-
Solution: Use a coolant such as an ice-water slurry or a cryogen like dry ice/acetone in the cold finger.
-
Issue 2: The sublimed product appears discolored or wet.
-
Possible Cause 1: Co-sublimation of impurities. Volatile impurities from the synthesis may be subliming with the this compound.
-
Solution: Before sublimation, ensure that volatile byproducts from the synthesis (e.g., NO₂Cl, CCl₄) have been removed by applying a vacuum at room temperature.[3] A fractional sublimation approach, where the temperature is increased in stages, may help to separate impurities with different volatilities.
-
-
Possible Cause 2: Moisture contamination. A leak in the apparatus or inadequate drying of the glassware has introduced water.
-
Solution: Meticulously dry all glassware in an oven before use and assemble the apparatus while hot under a stream of inert gas. Check all seals for leaks. This compound is extremely hygroscopic.[1]
-
-
Possible Cause 3: Decomposition of the product. The heating temperature is too high, causing thermal decomposition.
Recrystallization from Non-Polar Solvents
Issue 1: The crude product does not fully dissolve in the hot solvent.
-
Possible Cause 1: Insufficient solvent. The volume of the solvent is not enough to dissolve the amount of crude material.
-
Solution: Add small portions of the hot solvent until the solid dissolves completely.
-
-
Possible Cause 2: Insoluble impurities. The crude product contains impurities that are not soluble in the chosen solvent.
-
Solution: After ensuring an adequate amount of solvent has been used, perform a hot filtration under an inert atmosphere to remove the insoluble material before allowing the solution to cool.
-
Issue 2: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is too concentrated or cooled too quickly. This leads to the separation of a supersaturated liquid phase instead of crystal nucleation and growth.
-
Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the purified material can also promote crystallization.
-
-
Possible Cause 2: Presence of impurities. Impurities can inhibit crystal formation.
-
Solution: Consider a pre-purification step, such as washing the crude solid with a non-polar solvent in which the impurities are more soluble, before attempting recrystallization.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause 1: The solution is too dilute.
-
Solution: Under a gentle stream of inert gas, evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.
-
-
Possible Cause 2: The wrong solvent was chosen. this compound is soluble in non-polar solvents like carbon tetrachloride and silicon tetrachloride.[1][4]
-
Solution: Select a solvent where the product has high solubility at elevated temperatures and low solubility at lower temperatures. A solvent system of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) can also be effective.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Sublimation
This protocol is based on the known volatility of this compound and general sublimation techniques.
Methodology:
-
Ensure all glassware for the sublimation apparatus is thoroughly cleaned and oven-dried at >120°C for several hours.
-
Assemble the sublimation apparatus while still warm under a positive pressure of dry inert gas (e.g., argon or nitrogen).
-
Quickly transfer the crude this compound to the bottom of the sublimation apparatus under the inert atmosphere.
-
Seal the apparatus and attach it to a high-vacuum line equipped with a cold trap.
-
Slowly evacuate the apparatus to a pressure of <0.1 mmHg.
-
Once a high vacuum is achieved, place a heating mantle or oil bath around the lower part of the apparatus and begin heating gently to approximately 50°C.[3]
-
Fill the cold finger with a suitable coolant (e.g., an ice-water slurry or a dry ice/acetone slurry).
-
Observe the deposition of white, crystalline this compound on the cold finger.
-
Continue the sublimation until a sufficient amount of product has collected or no more material appears to be subliming.
-
Turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Very slowly and carefully vent the apparatus with dry inert gas.
-
Under a positive pressure of inert gas, quickly scrape the purified crystals from the cold finger into a pre-weighed, dry storage container.
-
Seal the container and store it in a desiccator or glove box.
Protocol 2: Purification by Recrystallization
This is a general protocol based on the solubility of this compound in non-polar solvents.[1][4] The choice of solvent may require optimization.
Methodology:
-
All operations must be performed under a strict inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
Place the crude this compound in an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
In a separate Schlenk flask, heat a suitable anhydrous, non-polar solvent (e.g., carbon tetrachloride) to its boiling point.
-
Using a cannula, transfer the hot solvent to the flask containing the crude material in small portions while stirring, until the solid just dissolves.
-
If insoluble impurities are present, perform a hot filtration through a filter cannula into another pre-warmed Schlenk flask.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to maximize crystal formation.
-
Once crystallization is complete, use a filter cannula to remove the mother liquor.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified crystals under a high vacuum to remove any residual solvent.
-
Store the purified this compound in a sealed container under an inert atmosphere.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the yield and purity improvements for the purification of this compound. Researchers should characterize their purified material using the analytical techniques mentioned in the FAQs to determine the success of the purification.
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Notes |
| Vacuum Sublimation | Data not available | >99% (assumed) | Data not available | Highly dependent on vacuum level and temperature control. |
| Recrystallization | Data not available | >98% (assumed) | Data not available | Highly dependent on solvent choice and technique. |
Visualizations
Caption: Purification workflow for synthesized this compound.
Caption: Troubleshooting logic for vacuum sublimation of Ti(NO₃)₄.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Titanium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound 99.9+% | 12372-56-4 [chemicalbook.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. tinocolab.weebly.com [tinocolab.weebly.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling TiO2 Particle Size from Titanium(IV) Nitrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of titanium dioxide (TiO2) synthesized from titanium(IV) nitrate (B79036).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of TiO2 nanoparticles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Wide Particle Size Distribution | - Inhomogeneous mixing of reagents.- Non-uniform temperature during reaction.- Rapid hydrolysis and condensation rates. | - Ensure vigorous and continuous stirring throughout the reaction.- Use a temperature-controlled water or oil bath for uniform heating.- Slowly add the titanium precursor or the precipitating agent to control the reaction rate. |
| Particle Agglomeration | - High particle concentration.- Van der Waals forces and high surface energy of nanoparticles.- Inappropriate pH leading to a point of zero charge. | - Reduce the concentration of the titanium precursor.- Add a surfactant or capping agent (e.g., CTAB, PEG) to the reaction mixture to provide steric or electrostatic stabilization.[1]- Adjust the pH away from the isoelectric point of TiO2 (typically pH 5-6.8) to ensure surface charge and electrostatic repulsion between particles.[2] |
| Formation of Undesired Crystalline Phases (e.g., rutile, brookite instead of anatase) | - Incorrect calcination temperature.- pH of the synthesis solution. | - For the anatase phase, a calcination temperature around 450-500°C is often optimal.[3][4] Higher temperatures favor the rutile phase.[5][6][7]- Lower acidity (less acidic or slightly basic pH) generally favors the formation of the anatase phase.[2] Strong acidic conditions can promote the formation of rutile.[2][8] |
| Low Yield of Nanoparticles | - Incomplete hydrolysis or precipitation.- Loss of material during washing and centrifugation steps. | - Ensure the pH is suitable for precipitation.- Optimize centrifugation speed and duration to effectively pellet the nanoparticles. Use a lower speed for a longer duration to avoid forming a hard-to-disperse cake. |
| Inconsistent Results Between Batches | - Variation in precursor quality or concentration.- Slight differences in experimental conditions (e.g., temperature, stirring rate, addition rate of reagents). | - Use precursors from the same batch and accurately measure concentrations.- Standardize and precisely control all experimental parameters. Document every step meticulously. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the particle size of TiO2 nanoparticles?
A1: The pH of the reaction medium is a critical parameter for controlling the particle size of TiO2. Generally, the isoelectric point of TiO2 is in the pH range of 5 to 6.8.[2] At this pH, particles have minimal surface charge, leading to agglomeration and larger effective particle sizes. By adjusting the pH away from the isoelectric point, either to acidic or alkaline conditions, the particle surfaces become charged, leading to electrostatic repulsion that prevents agglomeration and results in smaller, more stable nanoparticles. However, extreme pH values can also influence the hydrolysis and condensation rates, which in turn affects the final particle size. For instance, in some sol-gel systems, increasing the pH from acidic to neutral or slightly basic has been shown to decrease the crystallite size initially, with a subsequent increase at higher pH values.[9]
Q2: What is the role of temperature in controlling TiO2 nanoparticle size?
A2: Temperature plays a crucial role in both the initial synthesis and the subsequent calcination steps. During synthesis (e.g., hydrothermal or solvothermal methods), higher temperatures generally lead to faster reaction kinetics, which can result in the formation of larger and more crystalline particles.[6] The calcination temperature significantly influences the final particle size and crystallinity. Increasing the calcination temperature generally leads to an increase in particle size due to the coalescence of smaller particles at higher thermal energy.[6][7]
Q3: Can I control the crystalline phase (anatase, rutile, brookite) of the TiO2 nanoparticles?
A3: Yes, the crystalline phase can be controlled primarily by the calcination temperature and the pH of the synthesis. The anatase phase is typically formed at lower calcination temperatures (around 400-600°C).[5] As the temperature increases, a phase transformation from anatase to the more thermodynamically stable rutile phase occurs, generally above 600°C.[4][5][7] The presence of certain ions or acidic conditions can also influence the phase transformation temperature. For example, a highly acidic environment can favor the formation of the rutile phase even at lower temperatures.[2][8]
Q4: Why are my TiO2 nanoparticles aggregating, and how can I prevent it?
A4: Aggregation is a common issue in nanoparticle synthesis due to the high surface energy of the particles, which drives them to cluster together to reduce the overall surface area. This can be prevented by:
-
Electrostatic Stabilization: Adjusting the pH away from the isoelectric point to induce surface charges that cause particles to repel each other.[2]
-
Steric Stabilization: Using surfactants or polymers (capping agents) that adsorb onto the particle surface, creating a physical barrier that prevents them from getting too close.[1]
-
Controlling Concentration: Working with lower concentrations of the titanium precursor can reduce the frequency of particle collisions and subsequent aggregation.
Q5: What is a typical procedure for synthesizing TiO2 nanoparticles from titanium(IV) nitrate?
A5: While many protocols use titanium alkoxides, a general procedure using this compound via a sol-gel or precipitation method would involve the following steps:
-
Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or deionized water).
-
Slowly add a base (e.g., ammonium (B1175870) hydroxide (B78521) or NaOH) or an acid under vigorous stirring to induce hydrolysis and precipitation of titanium hydroxide. The pH should be carefully controlled to target the desired particle size.
-
The resulting precipitate (sol) is aged for a specific period, often with continued stirring.
-
The precipitate is then washed several times with deionized water and/or ethanol to remove impurities. This is typically done through centrifugation and redispersion.
-
The washed precipitate is dried, often in an oven at a low temperature (e.g., 80-100°C).
-
Finally, the dried powder is calcined in a furnace at a specific temperature (e.g., 450°C) for a set duration to induce crystallization into the desired TiO2 phase.
Quantitative Data
Table 1: Effect of pH on TiO2 Crystallite Size
| Precursor | Synthesis Method | pH | Calcination Temperature (°C) | Average Crystallite Size (nm) | Reference |
| Titanium(IV) Isopropoxide | Sol-Gel | 3.2 | 500 | 7.77 | [8] |
| Titanium(IV) Isopropoxide | Sol-Gel | 5.0 | 500 | 21.02 | [8] |
| Titanium(IV) Isopropoxide | Sol-Gel | 6.8 | 500 | 9.92 | [8] |
| Not Specified | Solvothermal | 8 | Not Specified | 25 | [9] |
| Not Specified | Solvothermal | 9 | Not Specified | 27 | [9] |
| Not Specified | Solvothermal | 10 | Not Specified | 29 | [9] |
Table 2: Effect of Calcination Temperature on TiO2 Particle/Crystallite Size
| Precursor | Synthesis Method | Calcination Temperature (°C) | Average Particle/Crystallite Size (nm) | Reference |
| Titanium Tetraisopropoxide | Sol-Gel | 400 | 10.83 | [7] |
| Titanium Tetraisopropoxide | Sol-Gel | 500 | 14.21 | [7] |
| Titanium Tetraisopropoxide | Sol-Gel | 600 | 17.89 | [7] |
| Titanium Tetraisopropoxide | Sol-Gel | 700 | 20.15 | [7] |
| Titanium Tetraisopropoxide | Sol-Gel | 800 | 22.01 | [7] |
| Titanium Tetraisopropoxide | Sol-Gel | 900 | 23.90 | [7] |
| Titanium Isopropoxide | Not Specified | 400 | ~7 | [6] |
| Titanium Isopropoxide | Not Specified | 600 | ~20 | [6] |
| Titanium Isopropoxide | Not Specified | 800 | ~35 | [6] |
| Titanium Isopropoxide | Not Specified | 1000 | ~50 | [6] |
| Titanium Isopropoxide | Not Specified | 1200 | ~60 | [6] |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO2 Nanoparticles from this compound
This protocol describes a general method for synthesizing TiO2 nanoparticles. The final particle size will depend on the specific concentrations, temperatures, and times used.
Materials:
-
This compound solution
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (or other base)
-
Beakers, magnetic stirrer, and stir bars
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Furnace
Procedure:
-
Precursor Solution Preparation: Prepare a solution of this compound in a mixture of ethanol and deionized water. A typical concentration might be in the range of 0.1 M to 0.5 M.
-
Hydrolysis and Precipitation: While vigorously stirring the titanium precursor solution, slowly add ammonium hydroxide dropwise until the desired pH is reached. A white precipitate of titanium hydroxide will form.
-
Aging: Allow the resulting suspension to age for a period of 1 to 24 hours under continuous stirring.
-
Washing: Separate the precipitate from the solution by centrifugation. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step 3-4 times to remove residual ions. A final wash with ethanol can aid in drying.
-
Drying: After the final wash, dry the precipitate in an oven at 80-100°C overnight.
-
Calcination: Grind the dried powder and calcine it in a furnace. For the anatase phase, a typical calcination temperature is 450°C for 2 hours.
Visualizations
Caption: Experimental workflow for TiO2 nanoparticle synthesis.
Caption: Key parameters influencing TiO2 nanoparticle properties.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. iosrjournals.org [iosrjournals.org]
- 4. ijsr.net [ijsr.net]
- 5. Effect of annealing temperature on structural, optical, and photocatalytic properties of titanium dioxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Growth Temperature on the Structural and Optical Properties of Synthesized Titanium Dioxide Nanoparticles [article.sapub.org]
- 8. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
Technical Support Center: Titanium(IV) Nitrate for Atomic Layer Deposition (ALD)
Welcome to the technical support center for the use of titanium(IV) nitrate (B79036) as a precursor in Atomic Layer Deposition (ALD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is titanium(IV) nitrate and why is it used as an ALD precursor?
This compound, Ti(NO₃)₄, is a volatile, inorganic compound that serves as a precursor for depositing titanium-containing thin films, primarily titanium dioxide (TiO₂), via Atomic Layer Deposition (ALD).[1][2] It is an attractive precursor for certain applications because it is a carbon-free and halogen-free source of titanium, which can be advantageous in preventing contamination of the deposited films.[3]
Q2: What are the key safety precautions when handling this compound?
This compound is a strong oxidizer and is highly reactive.[2] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1] Proper handling is critical to ensure safety and maintain precursor integrity.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[4] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store the precursor in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as flammable substances.[4]
-
Spills: In case of a spill, avoid creating dust. Use non-sparking tools to collect the material into a suitable container for disposal.
Q3: What are the typical byproducts of an ALD process using this compound?
The primary byproduct of the thermal decomposition of this compound is titanium dioxide (TiO₂).[1][2] During the ALD process, the reaction with a co-reactant (e.g., water, ozone, or plasma) will also generate volatile byproducts. For example, with water as a co-reactant, nitric acid (HNO₃) and other nitrogen oxides (NOₓ) are expected byproducts. The exact nature of the byproducts will depend on the chosen co-reactant and deposition conditions.
Troubleshooting Guides
Issue 1: Low or No Film Growth
A common issue encountered is a lower-than-expected or complete lack of film deposition. This can be attributed to several factors related to the precursor and the ALD process parameters.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Precursor Degradation | This compound is highly sensitive to moisture.[1] Exposure to ambient air can lead to hydrolysis and the formation of non-volatile species, reducing the effective vapor pressure of the precursor. Ensure the precursor has been stored under inert gas and handled properly to prevent contamination. |
| Inadequate Precursor Temperature | The vapor pressure of this compound is highly dependent on temperature. If the sublimation temperature is too low, the precursor delivery to the reactor will be insufficient. Gradually increase the precursor source temperature to ensure adequate vapor pressure. Note that the melting point is 58 °C, and it decomposes upon boiling.[1] |
| Incorrect ALD Temperature Window | The ALD process for any precursor has an optimal temperature window. If the substrate temperature is too low, the surface reactions may be kinetically limited. If it is too high, the precursor may decompose thermally on the substrate, leading to a CVD-like growth mode and non-uniformity.[5] An ALD temperature window must be experimentally determined for the specific co-reactant used. |
| Insufficient Pulse/Purge Times | Incomplete surface reactions or inadequate purging of unreacted precursor and byproducts can inhibit film growth. Systematically increase the precursor pulse and purge times to ensure complete surface saturation and removal of residual gases. |
| Co-reactant Issues | Ensure the co-reactant (e.g., H₂O, O₃) is being delivered to the chamber correctly and at a sufficient dose. Check for any blockages in the delivery lines. |
Issue 2: Poor Film Quality (e.g., Non-uniformity, High Roughness, Impurities)
Even when film growth is achieved, the quality of the film may not meet the desired specifications.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Precursor Decomposition | Thermal decomposition of this compound outside the ALD self-limiting growth regime can lead to the formation of particles in the gas phase, resulting in rough and non-uniform films.[5] This can occur if the precursor delivery lines are too hot or if the substrate temperature is above the ALD window. |
| Incomplete Reactions | Insufficient precursor or co-reactant exposure can lead to incomplete surface reactions, resulting in a film with a high concentration of defects and impurities. Optimize the pulse times to ensure saturation. |
| Byproduct Re-adsorption | If the purge times are too short, reaction byproducts may not be completely removed from the chamber and can re-adsorb onto the substrate, leading to film contamination. Increase the purge times and ensure adequate vacuum pump performance. |
| Contaminated Precursor | As previously mentioned, contamination of the this compound precursor with moisture will negatively impact film quality.[1] Always use a fresh, properly handled precursor. |
Experimental Protocols
1. Substrate Preparation:
- Clean the substrate using a standard procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers) to remove organic and particulate contamination.
- A final dip in dilute hydrofluoric acid (HF) is often used for silicon to remove the native oxide and create a hydrogen-terminated surface.
2. ALD Process Parameters (Initial Conditions for Optimization):
- Precursor Temperature: Start with a source temperature below the melting point of 58°C and gradually increase to achieve sufficient vapor pressure.
- Substrate Temperature: Begin exploring a deposition temperature range of 150°C to 300°C. The optimal temperature will need to be determined experimentally by evaluating the growth per cycle (GPC) at different temperatures to identify the ALD window.
- Co-reactant: Water is a common co-reactant for metal oxide ALD. Ozone or plasma can also be used.
- Pulse/Purge Sequence: A typical starting sequence could be:
- This compound pulse: 0.5 - 2.0 seconds
- Inert gas purge (e.g., N₂ or Ar): 5 - 20 seconds
- Co-reactant pulse: 0.5 - 2.0 seconds
- Inert gas purge: 5 - 20 seconds
- These times will need to be optimized to ensure self-limiting growth.
3. Film Characterization:
- Thickness and Growth Rate: Use in-situ or ex-situ ellipsometry to measure the film thickness as a function of the number of ALD cycles to determine the GPC.
- Uniformity: Measure the film thickness at multiple points across the substrate.
- Composition and Impurities: Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the film and identify any impurities.
- Crystallinity: Use X-ray Diffraction (XRD) or Raman Spectroscopy to determine the crystal structure of the deposited TiO₂ film (e.g., anatase, rutile, or amorphous).
Visualizations
Below are diagrams to assist in understanding the experimental workflow and troubleshooting logic.
References
Technical Support Center: Improving the Shelf Life of Titanium(IV) Nitrate Solutions
Welcome to the Technical Support Center for titanium(IV) nitrate (B79036) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and storage of titanium(IV) nitrate solutions. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols to ensure the stability and reliability of your solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or forming a precipitate?
A1: The cloudiness or precipitation in your this compound solution is most likely due to the hydrolysis of the titanium(IV) ion (Ti⁴⁺). In the presence of water, Ti⁴⁺ ions are highly prone to react and form insoluble titanium dioxide (TiO₂) and related hydrated species. This process is highly dependent on the pH of the solution; hydrolysis is significantly accelerated at higher pH values (less acidic conditions). To prevent this, it is crucial to maintain a sufficiently low pH.
Q2: How can I prevent the hydrolysis and precipitation of this compound in my aqueous solution?
A2: The primary method to prevent hydrolysis is to maintain a high concentration of nitric acid in the solution.[1][2] Concentrated nitric acid helps to keep the titanium ions in a soluble form and suppresses the formation of titanium dioxide. For many applications, preparing the solution in concentrated nitric acid (e.g., 68%) is recommended to ensure stability.[1]
Q3: What is the recommended procedure for preparing a stable this compound solution?
A3: A common method for preparing a stable this compound solution involves the dissolution of titanium dioxide (TiO₂) in concentrated nitric acid.[1] It is crucial to use a high-purity grade of TiO₂ and concentrated nitric acid. The dissolution may require stirring for an extended period. For applications requiring a hydrated form, this method yields Ti(NO₃)₄·xH₂O in a stable acidic medium.[1]
Q4: Are there any alternative methods to improve the stability of titanium(IV) solutions besides using strong acid?
A4: Yes, the use of chelating agents can enhance the stability of titanium(IV) solutions, even at neutral or near-neutral pH. Chelating agents are molecules that can form multiple bonds with a single metal ion, creating a stable, soluble complex. While not specific to nitrate solutions, agents like citric acid, tartaric acid, and other carboxylic acids have been shown to form stable, water-soluble complexes with Ti(IV).[3][4] The choice of chelating agent will depend on the specific requirements of your experiment, as it will introduce other chemical species into your solution.
Q5: What are the ideal storage conditions for a this compound solution?
A5: To maximize the shelf life of your this compound solution, it should be stored in a cool, dark, and well-ventilated place.[5] The container should be tightly sealed to prevent the absorption of atmospheric moisture, which can promote hydrolysis.[5] Storing the solution under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial, especially for long-term storage or for high-purity applications.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Symptom | Possible Cause | Recommended Solution |
| Immediate and rapid formation of a white precipitate upon adding water or a less acidic solvent. | Insufficiently low pH leading to rapid hydrolysis of Ti(IV) ions. | Ensure that any dilution of the stock solution is performed with a solvent of sufficiently high nitric acid concentration to maintain a low pH. It is often recommended to add the titanium nitrate solution to the acidic solvent rather than the other way around. |
| The solution gradually becomes cloudy or forms a precipitate over a few hours or days, even when stored in a sealed container. | Slow hydrolysis due to a suboptimal nitric acid concentration or gradual absorption of moisture. | Increase the concentration of nitric acid in your stock solution. For long-term storage, consider preparing smaller batches more frequently or using a chelating agent if your experimental design allows. Always ensure the container is sealed tightly. |
| The solution has a yellow tint. | This could indicate the presence of impurities or the formation of peroxo-complexes if hydrogen peroxide is present. | If the color is unexpected, it may be due to impurities in the starting materials. Ensure you are using high-purity titanium dioxide and nitric acid. If hydrogen peroxide has been used, the yellow to reddish-orange color is characteristic of the stable peroxo-titanium(IV) complex. |
| Inconsistent results in experiments using the this compound solution. | Degradation of the stock solution over time, leading to a decrease in the effective concentration of soluble Ti(IV). | It is crucial to monitor the stability of your stock solution. If you suspect degradation, you may need to quantify the Ti(IV) concentration before each use or prepare fresh solutions more frequently. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a this compound solution that is stable against hydrolysis and precipitation for an extended period.
Materials:
-
High-purity titanium dioxide (TiO₂) powder
-
Concentrated nitric acid (HNO₃, 68% w/w or higher)
-
Distilled or deionized water
-
Glass beaker and magnetic stirrer
-
Volumetric flask
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Work in a well-ventilated fume hood.
-
Carefully measure the desired amount of concentrated nitric acid and place it in a glass beaker with a magnetic stir bar.
-
Slowly and portion-wise, add the pre-weighed high-purity titanium dioxide powder to the stirring nitric acid. The molar ratio of HNO₃ to TiO₂ should be in large excess to ensure a highly acidic environment. A common starting point is a 1:4 molar ratio of TiO₂ to HNO₃, though a higher excess of acid is often beneficial.[1]
-
Cover the beaker to prevent evaporation and contamination, and allow the mixture to stir at room temperature. The dissolution of TiO₂ in concentrated nitric acid can be slow and may take several hours. Gentle heating can sometimes expedite the process, but this should be done with caution due to the corrosive nature of the acid.
-
Once the titanium dioxide is fully dissolved and the solution is clear, turn off the stirrer and allow the solution to cool to room temperature.
-
Carefully transfer the solution to a clean, dry volumetric flask and dilute to the final volume with concentrated nitric acid.
-
Store the prepared stock solution in a tightly sealed, appropriate container in a cool, dark place.
Protocol for Monitoring the Stability of this compound Solutions
Objective: To qualitatively and quantitatively assess the stability of a this compound solution over time.
Methods:
-
Visual Inspection (Qualitative):
-
Regularly inspect the solution for any signs of cloudiness, turbidity, or precipitate formation.
-
Keep a log of observations, noting the date and any changes in appearance.
-
-
UV-Vis Spectrophotometry (Semi-Quantitative):
-
Titanium(IV) species in acidic media exhibit strong absorbance in the UV region.[7][8]
-
Periodically, take a small aliquot of the stock solution, dilute it to a known concentration with the same concentration of nitric acid used for the stock solution, and record the UV-Vis spectrum (typically between 200-400 nm).
-
A decrease in the absorbance at a characteristic wavelength over time can indicate a loss of soluble Ti(IV) from the solution. This method is best used for monitoring relative changes in concentration.
-
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) (Quantitative):
-
ICP-OES is a highly accurate method for determining the elemental concentration of titanium in a solution.[9][10][11]
-
At specified time intervals, take a small, accurately measured volume of the stock solution.
-
Prepare a dilution of this aliquot in a solution of 3-5% nitric acid to bring the titanium concentration within the calibrated range of the ICP-OES instrument.
-
Analyze the diluted sample to determine the precise concentration of titanium. A decrease in concentration over time indicates precipitation and loss of stability.
-
Data Presentation
The following table summarizes the key factors influencing the stability of this compound solutions. Quantitative shelf-life data is highly dependent on the specific preparation method and storage conditions and is not widely available in a standardized format. The information below provides general guidelines.
| Parameter | Effect on Stability | Recommendation |
| pH / Acidity | Lower pH (higher acidity) significantly increases stability by suppressing hydrolysis. | Maintain a high concentration of nitric acid. |
| Temperature | Higher temperatures can accelerate the rate of hydrolysis and degradation. | Store solutions in a cool environment. |
| Light Exposure | While not as critical as pH and temperature, prolonged exposure to UV light can potentially contribute to degradation. | Store solutions in dark or amber containers. |
| Moisture | Exposure to atmospheric moisture will introduce water and promote hydrolysis. | Keep containers tightly sealed. Consider storage under an inert atmosphere. |
| Presence of Chelating Agents | Can form stable, soluble complexes with Ti(IV), increasing stability even at higher pH values. | Consider using if compatible with the intended application. |
Visualizations
Degradation Pathway of this compound in Aqueous Solution
Caption: Hydrolysis of this compound leading to precipitation.
Experimental Workflow for Stability Monitoring
Caption: Workflow for assessing the stability of Ti(NO3)4 solutions.
Troubleshooting Logic for Solution Instability
Caption: Decision tree for troubleshooting Ti(NO3)4 solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Titanium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Stability studies of titanium–carboxylate complexes: A mu... [degruyterbrill.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. New insights for titanium(iv) speciation in acidic media based on UV-visible and 31P NMR spectroscopies and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. omicsonline.org [omicsonline.org]
- 11. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
Technical Support Center: Managing Anhydrous Titanium(IV) Nitrate
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and effectively utilizing anhydrous titanium(IV) nitrate (B79036) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with anhydrous titanium(IV) nitrate?
A1: Anhydrous this compound is a powerful oxidizing agent and is highly reactive.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air, which can lead to the formation of ill-defined hydrates and alter its reactivity.[2] The material can react exothermically with a variety of substances, including hydrocarbons.[2] Direct contact can cause severe skin burns and eye damage.
Q2: How should anhydrous this compound be stored?
A2: It must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The use of a glove box with a dry nitrogen atmosphere is recommended for storage and handling to prevent exposure to moisture.
Q3: I observed an immediate yellow to orange/red color change upon mixing anhydrous this compound with my aromatic substrate. Is this normal?
A3: Yes, a color change upon mixing with an aromatic compound is a common observation and indicates the initiation of the reaction. The intensity of the color can vary depending on the substrate. For instance, aromatic compounds with electron-releasing groups often produce a deeper orange or red color. This color typically fades as the reaction progresses and a precipitate forms.[3]
Q4: A white or grayish precipitate has formed in my reaction mixture. What is it and how should I proceed?
A4: The formation of a precipitate is a normal part of the reaction, especially in solvents like chloroform (B151607).[3] This solid is a titanium byproduct. The reaction can be allowed to proceed to completion, and then the titanium salts can be removed during the work-up procedure.
Q5: My nitration reaction is giving a low yield. What are some potential causes and solutions?
A5: Low yields can result from several factors:
-
Moisture Contamination: The presence of water can hydrolyze the this compound, reducing its nitrating efficiency. Ensure all glassware is oven-dried and solvents are anhydrous. Handling should be performed under an inert atmosphere.
-
Incomplete Reaction: The reaction may require more time to go to completion. Monitor the reaction by thin-layer chromatography (TLC) or another appropriate method.
-
Substrate Reactivity: Less reactive aromatic compounds may require longer reaction times or elevated temperatures.
-
Stoichiometry: The molar ratio of this compound to the substrate can influence the yield. While a 1:1 molar ratio is a common starting point, optimization may be necessary.[3]
Q6: How do I properly quench the reaction and remove the titanium byproducts during work-up?
A6: A common and effective method for quenching reactions involving titanium reagents is the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This procedure helps to partition the titanium byproducts into the aqueous layer, facilitating their removal during extraction.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reagent appears discolored or clumped | Exposure to moisture | Discard the reagent. Use fresh, anhydrous this compound from a properly sealed container. |
| Violent, uncontrolled reaction | Reaction with highly reactive substrate or improper temperature control | Perform the reaction at a lower temperature (e.g., in an ice bath). Add the this compound portion-wise to control the reaction rate. |
| No reaction or very slow reaction | Low reactivity of the substrate or insufficient temperature | Consider using a higher reaction temperature or a more appropriate solvent. Confirm the purity and identity of your starting materials. |
| Formation of an insoluble oil instead of a precipitate | This has been observed with certain substrates like quinoline. | The work-up procedure should be adapted to handle the oily product. Extraction with a suitable organic solvent is recommended.[3] |
| Unexpected side products | Reaction with solvent or impurities | Ensure the use of a non-reactive, anhydrous solvent such as carbon tetrachloride or chloroform. Purify starting materials if necessary. |
Quantitative Data
The following table summarizes the product distribution for the nitration of toluene (B28343) with anhydrous this compound in chloroform.
| Molar Ratio (Toluene:Ti(NO₃)₄) | Reaction Time | % o-nitrotoluene | % m-nitrotoluene | % p-nitrotoluene |
| 1:1 | 4 min | 59 | 3 | 38 |
| 1:1 | 24 hours | 60 | 3 | 37 |
Data extracted from "Reactivity of Metal Nitrates".[3]
Experimental Protocols
Protocol 1: Synthesis of Anhydrous this compound
This protocol is based on the reaction of titanium(IV) chloride with dinitrogen pentoxide.[1][2]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Dinitrogen pentoxide (N₂O₅)
-
Anhydrous carbon tetrachloride (CCl₄)
Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with P₂O₅)
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Vacuum distillation apparatus
Procedure:
-
In a two-neck flask, cool a solution of titanium(IV) chloride in anhydrous carbon tetrachloride using a dry ice/acetone bath.
-
Slowly add a solution of dinitrogen pentoxide in anhydrous carbon tetrachloride dropwise from the dropping funnel.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. A precipitate will form and then dissolve with gas evolution.
-
Remove the volatile components (nitryl chloride and carbon tetrachloride) by vacuum distillation.
-
The remaining white solid is anhydrous this compound, which can be further purified by sublimation under high vacuum.
Protocol 2: General Procedure for Aromatic Nitration
Materials:
-
Anhydrous this compound
-
Aromatic substrate
-
Anhydrous chloroform or carbon tetrachloride
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in the anhydrous solvent.
-
Add anhydrous this compound to the solution. The reaction is often carried out at a 1:1 molar ratio of the substrate to the nitrating agent.[3]
-
Stir the reaction mixture at room temperature or an appropriate temperature for the specific substrate. Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Visualizations
Experimental Workflow for Anhydrous this compound Synthesis
Caption: Synthesis workflow for anhydrous this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: TiO2 Synthesis from Titanium(IV) Nitrate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent and address contamination during the synthesis of titanium dioxide (TiO2) nanoparticles from titanium(IV) nitrate (B79036).
Frequently Asked Questions (FAQs)
Category 1: Precursor and Reagent Purity
Q1: How critical is the purity of the titanium(IV) nitrate precursor to the final TiO2 product?
A1: The purity of the titanium precursor is highly critical as it directly impacts the purity and properties of the final TiO2 nanoparticles.[1] Impurities in the precursor, such as iron, zirconium, or other metal ions, can be incorporated into the TiO2 crystal lattice, altering its electronic, optical, and photocatalytic properties.[2][3] Using high-purity starting materials is a crucial first step to obtaining a pure final product.[1][4]
Q2: What type of water should be used throughout the synthesis process?
A2: It is essential to use high-purity water, such as deionized (DI) or distilled water, for all steps, including solution preparation and washing of the synthesized nanoparticles.[5] Tap water contains various ions (e.g., calcium, magnesium, chlorides) that can act as contaminants and interfere with the synthesis or negatively affect the surface properties of the TiO2.[5][6] Rinsing glassware extensively with distilled, deionized water is recommended to remove all traces of cleaning agents and salts.[5]
Q3: Can solvents like ethanol (B145695) or isopropanol (B130326) introduce contaminants?
A3: Yes, organic solvents can contain impurities or be a source of carbonaceous contamination.[7] Using analytical or HPLC-grade solvents is recommended. After synthesis, residual organic solvents and precursor ligands must be removed, typically through thorough washing and subsequent calcination, to prevent carbon impurities in the final TiO2 material.[7][8]
Category 2: Environmental and Equipment Contamination
Q4: What are the best practices for cleaning glassware to avoid contamination?
A4: Meticulous glassware cleaning is paramount. A multi-step approach is recommended: first, wash with a non-phosphate laboratory detergent and water to remove soluble materials.[5][9] This should be followed by soaking in an acid bath (e.g., 0.1 M HCl or HNO3) for several hours or overnight to remove stubborn inorganic residues.[5] Finally, rinse thoroughly with tap water, followed by multiple rinses with deionized or distilled water until the water sheets cleanly off the glass surface.[9] For removing grease, boiling in a weak sodium carbonate solution or using a suitable organic solvent like acetone (B3395972) is effective.
Q5: How can I prevent airborne contaminants from affecting my synthesis?
A5: Airborne particles, dust, and microbes can act as nucleation sites or introduce impurities.[5] It is best practice to conduct the synthesis in a clean environment, such as a fume hood or a cleanroom. Covering beakers and reaction flasks with foil or stoppers can help reduce exposure to airborne contamination.[5][9]
Q6: My final TiO2 powder has a slight yellow tint. What could be the cause?
A6: A yellow tint can indicate the presence of impurities, most commonly iron (Fe³⁺) ions, which may originate from the precursor or contaminated glassware.[3][10] Another potential cause could be nitrogen-containing species if the nitrate precursor did not fully decompose, or organic residues if the calcination step was incomplete or performed at too low a temperature.
Category 3: Post-Synthesis Purification
Q7: How important is the washing step after precipitation of the TiO2 nanoparticles?
A7: The washing step is crucial for removing residual ions from the precursor (e.g., nitrate ions), byproducts of the reaction, and any remaining acid or base. Insufficient washing can lead to the presence of undesirable contaminants in the final product.[11] Repeated washing cycles, typically involving centrifugation or filtration followed by resuspension in deionized water or ethanol, are necessary until the supernatant is free of impurities.[12]
Q8: What is the purpose of calcination, and can it help remove contaminants?
A8: Calcination (high-temperature heating) serves two primary purposes: to transform the amorphous TiO2 into a crystalline phase (anatase or rutile) and to burn off residual organic contaminants from solvents or precursors.[7][8][13] This step is highly effective at eliminating carbonaceous impurities.[7] The temperature and duration of calcination are critical parameters that influence the final crystal structure, particle size, and purity.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Crystallinity / Amorphous Product | 1. Insufficient calcination temperature or time.[13] 2. Presence of impurities that inhibit crystal growth. | 1. Optimize calcination protocol (increase temperature/duration). 2. Ensure high-purity precursors and meticulously clean glassware.[1] |
| Unexpected Final Particle Color (e.g., yellow, grey) | 1. Metal ion contamination (e.g., Fe³⁺) from precursor or equipment.[3] 2. Incomplete removal of organic residues (carbon).[7] | 1. Use higher purity grade of this compound. Verify the cleanliness of all equipment. 2. Increase calcination temperature or perform it under an oxygen atmosphere.[7] |
| Low Photocatalytic Activity | 1. Surface contamination blocking active sites.[10] 2. Presence of impurities acting as recombination centers for electron-hole pairs. 3. Incorrect crystalline phase for the desired application. | 1. Ensure thorough washing to remove residual ions.[11] 2. Use high-purity reagents and a clean synthesis environment. 3. Adjust calcination temperature to achieve the desired phase (e.g., anatase).[13] |
| Particle Agglomeration | 1. Insufficient washing, leaving residual ions that cause aggregation. 2. Inadequate control of pH during synthesis.[14] 3. Prolonged or excessively high-temperature heating during drying or calcination.[12] | 1. Implement a more rigorous washing protocol. 2. Carefully control and monitor the pH of the reaction mixture. 3. Optimize the drying and calcination steps. Consider using surfactants or capping agents if necessary.[12] |
Experimental Protocols
Protocol 1: General Synthesis of TiO2 Nanoparticles via Sol-Gel Method
-
Preparation : In a meticulously cleaned beaker, prepare an aqueous solution of this compound.
-
Hydrolysis : Slowly add a basic solution (e.g., NH4OH) to the this compound solution while stirring vigorously. Monitor the pH until a white precipitate (hydrous titanium oxide) is formed.
-
Aging : Allow the resulting gel to age for a specified period (e.g., 24 hours) at room temperature.
-
Washing : Separate the precipitate from the solution via centrifugation or filtration. Wash the precipitate repeatedly with deionized water and then with ethanol to remove residual ions and impurities. Repeat the wash cycle 3-5 times.
-
Drying : Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to remove water and solvent.
-
Calcination : Transfer the dried powder to a crucible and calcine it in a furnace at a specific temperature (e.g., 400-700 °C) for several hours to achieve the desired crystalline phase and remove organic residues.[13][15]
Protocol 2: Rigorous Glassware Cleaning
-
Mechanical & Solvent Rinse : Manually scrub the glassware with a brush and non-phosphate detergent. If organic residues or grease are present, rinse with acetone or an appropriate solvent.[6]
-
Acid Bath : Submerge the glassware in a 0.1 M nitric acid or hydrochloric acid bath for at least 4-6 hours (or overnight for best results).[5]
-
Tap Water Rinse : Thoroughly rinse the glassware under running tap water to remove the acid.
-
Deionized Water Rinse : Rinse the glassware a minimum of 3-5 times with high-purity deionized water.
-
Drying : Allow the glassware to air dry on a rack or place it in a drying oven. Ensure it is completely dry before use to prevent unintentional dilution of precursors.
Visualizations
Caption: Workflow for TiO2 synthesis with key points for contamination control.
Caption: A decision tree for troubleshooting common TiO2 contamination issues.
Caption: Logical relationships between contamination sources and their effects.
References
- 1. Green Synthesis of Titanium Dioxide Nanoparticles: Physicochemical Characterization and Applications: A Review [mdpi.com]
- 2. Physicochemical characterization of titanium dioxide pigments using various techniques for size determination and asymmetric flow field flow fractionation hyphenated with inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. radnoti.com [radnoti.com]
- 6. nist.gov [nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijmtst.com [ijmtst.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and photocatalytic activity for TiO2 nanoparticles as air purification | MATEC Web of Conferences [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Titanium(IV) Nitrate Reaction Kinetics
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with titanium(IV) nitrate (B79036). Due to the compound's high reactivity and sensitivity, this resource offers troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure safe and effective experimentation.
Disclaimer: Anhydrous titanium(IV) nitrate is a highly reactive and hazardous substance. All experimental work should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Troubleshooting Guide
Users may encounter several issues during experiments involving this compound. This guide addresses the most common problems in a question-and-answer format.
| Issue | Possible Cause | Troubleshooting Steps |
| Immediate formation of a white precipitate upon addition of Ti(NO₃)₄ to the solvent. | The solvent or glassware is contaminated with moisture. This compound is extremely hygroscopic and rapidly hydrolyzes to form insoluble titanium dioxide (TiO₂). | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven at a high temperature for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) before use. 2. Inert Atmosphere: Handle this compound and prepare solutions inside a glovebox or under a continuous stream of dry, inert gas. 3. Solvent Purity: Use a new, sealed bottle of anhydrous solvent. If possible, test the water content of the solvent before use. |
| Reaction is sluggish or does not proceed to completion. | 1. Solvent Polarity: The chosen solvent may not be optimal for the desired reaction pathway. 2. Low Temperature: The reaction may require thermal energy to overcome the activation energy barrier. 3. Decomposition of Ti(NO₃)₄: The reagent may have degraded due to improper storage or handling. | 1. Solvent Screening: If the reaction allows, test a range of anhydrous solvents with varying polarities (e.g., nonpolar, polar aprotic). 2. Temperature Control: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 3. Reagent Quality: Use a fresh, unopened container of this compound. If the purity is uncertain, consider synthesizing it fresh if feasible. |
| Formation of unexpected side products. | 1. Solvent Reactivity: The solvent may be participating in the reaction. For example, protic solvents will react with Ti(NO₃)₄. 2. Reaction with Substrate Functional Groups: this compound is a strong oxidizing and nitrating agent and may react with sensitive functional groups on the substrate. | 1. Choose Inert Solvents: Select a solvent that is known to be inert under the reaction conditions. Carbon tetrachloride is a documented solvent for some reactions.[1] 2. Protecting Groups: If the substrate has sensitive functional groups, consider using appropriate protecting groups before introducing this compound. |
| Difficulty in isolating the desired product. | The product may be unstable under the workup conditions or may co-precipitate with titanium byproducts. | 1. Anhydrous Workup: If the product is moisture-sensitive, perform the workup and purification under anhydrous conditions. 2. Filtration: Insoluble titanium byproducts can often be removed by filtration through an inert filter aid (e.g., Celite). 3. Chromatography: Utilize column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel, alumina) that has been dried to remove residual water. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizer and can intensify fires.[2] It is also highly corrosive and can cause severe skin burns and eye damage.[2] It reacts violently with water and is moisture-sensitive.
Q2: How should I store anhydrous this compound?
A2: Store anhydrous this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong oxidizing agents, and alcohols.[2] Storage under an inert atmosphere is highly recommended.
Q3: What type of personal protective equipment (PPE) should I wear when handling this compound?
A3: Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, a face shield, and a flame-retardant lab coat.[2] All handling of the solid material should be done in a glovebox or a fume hood with excellent ventilation.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[2] Do not discharge into the environment.[2] Quenching of reactive titanium nitrate should be performed carefully by trained personnel. A common method for other reactive titanium compounds is slow addition to a large volume of a suitable solvent, but specific procedures for Ti(NO₃)₄ should be established with safety professionals.
Q5: Can I use this compound in protic solvents like alcohols or water?
A5: No. This compound reacts readily with protic solvents. It hydrolyzes violently with water to form hydrated titanium dioxide.[3] Reactions in protic solvents will lead to the decomposition of the reagent and are generally not viable.
Data Presentation: Influence of Solvent on Reaction Kinetics (Illustrative)
Specific quantitative kinetic data for the reactions of this compound in a wide range of solvents is scarce in the available literature. The following tables are provided as illustrative examples based on general principles of chemical kinetics and the known reactivity of this compound in specific cases, such as the nitration of aromatic compounds in carbon tetrachloride.[1]
Table 1: Hypothetical Relative Initial Rates for the Nitration of Toluene with Ti(NO₃)₄ at 25°C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Initial Rate |
| n-Hexane | Nonpolar | 1.9 | 0.8 |
| Carbon Tetrachloride | Nonpolar | 2.2 | 1.0 (Reference) |
| Dichloromethane | Polar Aprotic | 9.1 | 5.2 |
| Acetonitrile | Polar Aprotic | 37.5 | 15.7 |
Note: This data is hypothetical and intended to illustrate the general trend that reactions involving polar intermediates or transition states are often accelerated in more polar solvents.
Table 2: Illustrative Activation Parameters for the Reaction of Ti(NO₃)₄ with an Alkane
| Solvent | Activation Energy (Ea) (kJ/mol) (Illustrative) | Pre-exponential Factor (A) (s⁻¹) (Illustrative) |
| Cyclohexane | 85 | 1 x 10¹⁰ |
| 1,2-Dichloroethane | 75 | 5 x 10¹⁰ |
Experimental Protocols
General Protocol for Studying the Kinetics of a Reaction with this compound
Given the high reactivity of this compound, reactions are often fast. Monitoring these reactions requires techniques capable of rapid data acquisition.
Objective: To determine the rate law and rate constant for the reaction of this compound with a substrate in an anhydrous solvent.
Materials:
-
Anhydrous this compound
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile)
-
Substrate
-
Internal standard (for techniques like NMR or GC)
-
Dry glassware (Schlenk flasks, syringes, etc.)
-
Inert atmosphere (glovebox or Schlenk line)
-
Rapid mixing device (e.g., stopped-flow apparatus) or a rapid injection system for an NMR tube
-
Analytical instrument (UV-Vis spectrophotometer, NMR spectrometer, or Gas Chromatograph)
Procedure:
-
Preparation of Stock Solutions:
-
Inside a glovebox, prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the substrate and, if necessary, an internal standard in the same anhydrous solvent.
-
-
Reaction Monitoring:
-
For slower reactions (minutes to hours):
-
In a Schlenk flask under an inert atmosphere, add the substrate solution.
-
Place the flask in a thermostatted bath to maintain a constant temperature.
-
Initiate the reaction by rapidly adding the this compound solution with vigorous stirring.
-
At timed intervals, withdraw aliquots of the reaction mixture using a syringe and quench the reaction (e.g., by adding to a solution that will rapidly consume the Ti(NO₃)₄).
-
Analyze the quenched aliquots by a suitable technique (e.g., GC, HPLC) to determine the concentration of the reactant or product over time.
-
-
For fast reactions (milliseconds to seconds):
-
Utilize a stopped-flow apparatus coupled with a UV-Vis spectrophotometer if the reaction involves a change in absorbance.[4][5]
-
Load the reactant solutions into the separate syringes of the stopped-flow device.
-
Initiate the automated mixing and data collection to monitor the change in absorbance at a specific wavelength as a function of time.
-
Alternatively, for NMR monitoring, use a specialized NMR tube with a side arm for rapid injection of one reactant into the other already inside the magnet.[6]
-
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time.
-
Use appropriate integrated rate laws (zero, first, or second order) or the method of initial rates to determine the order of the reaction with respect to each reactant and the rate constant.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Visualizations
References
- 1. Nitration of aromatic compounds by tetranitratotitanium(IV) in carbon tetrachloride solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Monitoring Fast Chemical Reactions Application Note [perkinelmer.com]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Optimization of Titanium(IV) Nitrate Concentration for Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of titanium(IV) nitrate (B79036) concentration for the synthesis of titanium dioxide (TiO₂) thin films.
Disclaimer: While the focus of this guide is on titanium(IV) nitrate, it is important to note that the vast majority of scientific literature details the use of titanium alkoxides (e.g., titanium isopropoxide, titanium butoxide) as precursors for the sol-gel synthesis of TiO₂ thin films. Specific quantitative data and detailed protocols for this compound are scarce. Therefore, this guide combines general principles of sol-gel chemistry and precursor concentration optimization with common issues encountered during TiO₂ thin film fabrication, which are largely precursor-independent. The provided quantitative data is based on studies using titanium alkoxide precursors to illustrate general trends.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
| Problem/Question | Possible Causes | Suggested Solutions |
| Why is my sol-gel solution turning cloudy or precipitating prematurely? | 1. Uncontrolled Hydrolysis: The hydrolysis rate of the titanium precursor is too fast. This is a common issue with highly reactive precursors. 2. Incorrect pH: The pH of the solution is not optimal for stable sol formation. 3. High Water Content: Excessive water in the solvent or from atmospheric moisture can accelerate hydrolysis. 4. Inadequate Stabilization: For some precursors, a chelating agent or stabilizer is necessary to control the reaction rate.[1] | 1. Control Reaction Conditions: Conduct the reaction at a lower temperature (e.g., in an ice bath) to slow down the hydrolysis and condensation rates. 2. Adjust pH: Use an acid catalyst (e.g., HNO₃, HCl) to lower the pH and slow hydrolysis.[2] 3. Use Anhydrous Solvents: Employ dry solvents and conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. 4. Add a Stabilizer: Introduce a chelating agent like acetylacetone (B45752) or acetic acid to the titanium precursor before adding water.[1][3] This forms a more stable complex, moderating its reactivity. |
| Why are my thin films cracking after deposition and drying? | 1. High Precursor Concentration: A higher concentration can lead to thicker films, which are more prone to stress and cracking during solvent evaporation and shrinkage. 2. Fast Drying Rate: Rapid evaporation of the solvent does not allow for gradual stress relaxation in the film. 3. High Humidity: Absorption of atmospheric water can interfere with the drying and condensation process. 4. Inappropriate Annealing Profile: A rapid heating or cooling rate during annealing can induce thermal stress. | 1. Optimize Precursor Concentration: Decrease the molarity of the this compound in your precursor solution. 2. Slow Down Drying: Dry the films in a controlled environment with slower solvent evaporation (e.g., by covering the samples with a petri dish). 3. Control Humidity: Perform the drying and annealing steps in a low-humidity environment or a controlled atmosphere. 4. Optimize Annealing: Use a slower heating and cooling ramp rate during the annealing process to minimize thermal shock. |
| Why do my thin films have poor adhesion to the substrate? | 1. Improper Substrate Cleaning: Contaminants on the substrate surface can prevent proper bonding. 2. Substrate Incompatibility: The surface energy of the substrate may not be suitable for the prepared sol. 3. Insufficient Annealing: The annealing temperature or time may not be adequate to form a strong bond between the film and the substrate. | 1. Thorough Substrate Cleaning: Implement a multi-step cleaning process (e.g., sonication in acetone (B3395972), isopropanol (B130326), and deionized water).[4] 2. Surface Treatment: Treat the substrate with a piranha solution or plasma cleaning to increase surface hydroxyl groups and improve wettability. 3. Optimize Annealing: Increase the annealing temperature or duration to promote better densification and adhesion.[5] |
| Why is the thickness of my thin films not uniform? | 1. Inconsistent Spin Coating Parameters: Fluctuations in spin speed or acceleration can lead to uneven film thickness. 2. Viscosity Changes in the Sol: The viscosity of the sol-gel can change over time due to aging and ongoing polymerization. 3. Non-ideal Dispensing of the Sol: The amount and placement of the sol on the substrate can affect the final film uniformity. | 1. Standardize Spin Coating: Ensure consistent spin speed, acceleration, and duration for all samples.[6] 2. Use Fresh Sol: Use the sol-gel solution shortly after preparation or within its stable window to ensure consistent viscosity. 3. Controlled Dispensing: Use a micropipette to dispense a precise volume of the sol onto the center of the substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the typical role of nitric acid in the sol-gel synthesis of TiO₂?
A1: Nitric acid (HNO₃) typically acts as a catalyst in the sol-gel process. It controls the hydrolysis rate of the titanium precursor by adjusting the pH of the solution. By keeping the pH low (acidic), the hydrolysis reaction is slowed down, preventing rapid precipitation of titanium dioxide and promoting the formation of a stable sol.[2]
Q2: How does the concentration of the titanium precursor affect the properties of the resulting thin film?
A2: The precursor concentration is a critical parameter that influences several properties of the thin film:
-
Thickness: Higher concentrations generally lead to thicker films.[7]
-
Morphology: The concentration can affect the grain size and porosity of the film.[8]
-
Crystallinity: The precursor concentration can influence the crystalline phase (anatase, rutile, or brookite) and the degree of crystallinity after annealing.
-
Optical Properties: The band gap and refractive index of the film can be affected by changes in crystallinity and density, which are related to the precursor concentration.
Q3: What are the advantages of the sol-gel method for preparing TiO₂ thin films?
A3: The sol-gel method offers several advantages, including:
-
Low processing temperatures.[4]
-
Good control over the stoichiometry and homogeneity of the film.[4]
-
The ability to coat large and complex surfaces.
-
Relatively low cost of equipment and precursors.[4]
Q4: What is the importance of the annealing step?
A4: The annealing (or calcination) step is crucial for several reasons:
-
It removes residual organic compounds from the precursor and solvent.[4]
-
It induces the crystallization of the amorphous as-deposited film into the desired TiO₂ phases (e.g., anatase, rutile).[5]
-
It improves the density and adhesion of the film to the substrate.[5] The annealing temperature and duration significantly impact the final properties of the film.[3]
Q5: Can I use a different deposition technique besides spin coating?
A5: Yes, other common deposition techniques for sol-gel derived thin films include dip coating and spray pyrolysis. Dip coating is suitable for coating both sides of a substrate and can be scaled up easily.[9] Spray pyrolysis is useful for coating large areas and can be performed at higher temperatures. The choice of deposition technique will depend on the specific application and desired film properties.
Data Presentation
| Precursor Concentration (Molarity of TTIP) | Film Thickness (nm) | Crystallite Size (nm) | Band Gap (eV) | Reference |
| 0.1 M | ~50 | 15 - 20 | ~3.85 | [10] |
| 0.3 M | ~110 | 20 - 25 | ~3.82 | [10] |
| 0.5 M | ~180 | 25 - 30 | ~3.78 | [10] |
Experimental Protocols
General Protocol for Sol-Gel Synthesis of TiO₂ Thin Films
This protocol is a generalized procedure and should be adapted based on the specific precursor and desired film properties.
1. Substrate Cleaning: a. Place substrates in a beaker. b. Add acetone and sonicate for 15 minutes. c. Replace acetone with isopropanol and sonicate for 15 minutes. d. Rinse thoroughly with deionized water. e. Dry the substrates with a stream of nitrogen gas.
2. Sol-Gel Preparation (Illustrative Example with a Generic Titanium Precursor): a. In a dry environment, mix the titanium precursor (e.g., this compound dissolved in a suitable solvent) with a chelating agent/stabilizer (e.g., acetylacetone) in a sealed container. b. Stir this mixture for 30-60 minutes. c. In a separate container, prepare a solution of deionized water and a solvent (e.g., ethanol), often with an acid catalyst (e.g., nitric acid). d. Slowly add the water-containing solution dropwise to the precursor solution while stirring vigorously. e. Continue stirring the resulting sol for several hours to allow for hydrolysis and condensation reactions to proceed.
3. Thin Film Deposition (Spin Coating Example): a. Place a cleaned substrate on the spin coater chuck. b. Dispense a controlled volume of the sol-gel solution onto the center of the substrate. c. Spin the substrate at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds).[6]
4. Drying and Annealing: a. Dry the coated substrate on a hotplate at a low temperature (e.g., 80-100 °C) for 10-15 minutes to evaporate the solvent. b. Place the dried films in a furnace and anneal at a higher temperature (e.g., 400-600 °C) for 1-2 hours to induce crystallization and densification.[11] Use a controlled heating and cooling ramp rate.
Mandatory Visualization
Caption: Experimental workflow for TiO₂ thin film synthesis.
Caption: Effect of precursor concentration on thin film properties.
References
- 1. ijsr.net [ijsr.net]
- 2. Effect of Precursor Nature and Sol-Gel Synthesis Conditions on TiO2 Aerogel’s Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physicsgirl.in [physicsgirl.in]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. ijirset.com [ijirset.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. davidlu.net [davidlu.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Titanium(IV) Nitrate in Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of titanium dioxide (TiO₂) nanoparticles using titanium(IV) nitrate (B79036) as a precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of TiO₂ nanoparticles with titanium(IV) nitrate, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: My final product consists of large, aggregated TiO₂ particles instead of discrete nanoparticles. What are the common causes and how can I fix this?
A1: Particle agglomeration is a frequent challenge in nanoparticle synthesis. Several factors can contribute to this issue when using this compound:
-
Incorrect pH: The pH of the reaction medium is critical. The isoelectric point of TiO₂, where particles have a neutral surface charge and are most likely to agglomerate, is typically between pH 5 and 6.8. Synthesizing at a pH far from this range can increase electrostatic repulsion between particles, preventing agglomeration.
-
Rapid Hydrolysis: this compound can hydrolyze very quickly, leading to uncontrolled nucleation and growth, which promotes the formation of large, aggregated particles. To mitigate this, consider a slower, dropwise addition of the titanium precursor or the hydrolyzing agent (e.g., water or a base).
-
Inadequate Stirring: Insufficient mixing can create localized areas of high precursor concentration, leading to non-uniform particle growth and agglomeration. Ensure vigorous and consistent stirring throughout the reaction.
-
High Temperature: Elevated reaction temperatures can accelerate both hydrolysis and condensation rates, favoring the formation of larger, aggregated particles. Consider lowering the reaction temperature to achieve more controlled growth.
Q2: The synthesized TiO₂ nanoparticles exhibit a wide range of sizes (polydispersity). How can I achieve a more uniform particle size distribution?
A2: Achieving monodispersity requires precise control over the nucleation and growth phases of the synthesis. Here are some strategies:
-
Control Precursor Addition: A slow and controlled addition of the this compound solution is crucial to ensure a single, short nucleation event, followed by uniform growth.
-
Optimize Temperature: The reaction temperature influences the kinetics of nanoparticle formation. A stable and optimized temperature can lead to more uniform particle sizes. Experiment with different temperatures to find the optimal condition for your specific setup.
-
Use of Stabilizing Agents: The addition of surfactants or other capping agents can help control particle growth and prevent aggregation, leading to a narrower size distribution.
Q3: I am not obtaining the desired crystalline phase of TiO₂ (e.g., I'm getting rutile instead of anatase). How can I control the crystal structure?
A3: The crystalline phase of TiO₂ (anatase, rutile, or brookite) is influenced by several synthesis parameters:
-
pH of the Solution: The pH of the precursor solution plays a significant role in determining the final crystal phase. Lower acidity (higher pH) generally favors the formation of the anatase phase, while higher acidity can promote the rutile phase.
-
Calcination Temperature: Post-synthesis heat treatment (calcination) is often used to induce crystallinity. The temperature and duration of calcination are critical. The anatase phase is typically formed at lower calcination temperatures (around 400-600 °C), while higher temperatures can lead to the transformation to the more stable rutile phase.
-
Presence of Certain Ions: The presence of specific ions in the reaction mixture can influence the resulting crystal phase. For instance, some studies suggest that certain acidic conditions can favor the formation of the rutile phase.
Q4: The yield of my TiO₂ nanoparticle synthesis is consistently low. What factors could be contributing to this?
A4: Low yield can be frustrating. Here are a few potential reasons and solutions:
-
Incomplete Hydrolysis or Condensation: Ensure that the reaction goes to completion by allowing sufficient reaction time and maintaining the optimal pH and temperature.
-
Loss of Product During Washing/Purification: Nanoparticles can be lost during centrifugation and washing steps. Optimize your purification protocol by adjusting centrifugation speed and time, and by carefully decanting the supernatant.
-
Precursor Stability: Ensure the this compound precursor is stored correctly and has not degraded.
Quantitative Data Summary
The following table summarizes the influence of key reaction parameters on the characteristics of TiO₂ nanoparticles synthesized from titanium precursors, providing a basis for experimental design and optimization.
| Parameter | Value | Precursor | Synthesis Method | Resulting Particle Size (nm) | Crystal Phase | Reference |
| pH | 1.5 | Titanium Tetraisopropoxide | Sol-gel | - | Anatase + Rutile | |
| 4.5 | Titanium Tetraisopropoxide | Sol-gel | - | Anatase + Rutile | ||
| 7.5 | Titanium Tetraisopropoxide | Sol-gel | - | Anatase | ||
| 10.5 | Titanium Tetraisopropoxide | Sol-gel | - | Anatase | ||
| 3.2 | Titanium(IV) Isopropoxide | Sol-gel | ~8 | Rutile (dominant), Anatase, Brookite | ||
| 5.0 | Titanium(IV) Isopropoxide | Sol-gel | ~21-24 | Anatase | ||
| 6.8 | Titanium(IV) Isopropoxide | Sol-gel | ~10 | Anatase | ||
| Temperature | 170 °C (24h) | Not Specified | Hydrothermal | - | Anatase | |
| 200 °C (24h) | Not Specified | Hydrothermal | ~49 (diameter) | TiO₂(B) Nanowires | ||
| 220 °C (24h) | Not Specified | Hydrothermal | ~49 (diameter) | TiO₂(B) Nanowires | ||
| 110 °C (72h) | Titanium(IV) Oxide | Hydrothermal | - | Anatase | ||
| 150 °C (24h) | Titanium(IV) Oxide | Hydrothermal | - | Anatase to Sodium Titanate |
Experimental Protocols
This section provides a detailed methodology for the synthesis of TiO₂ nanoparticles using this compound via a sol-gel method. This protocol is a general guideline and may require optimization for specific applications and equipment.
Sol-Gel Synthesis of TiO₂ Nanoparticles from this compound
Materials:
-
This compound solution (e.g., 15 wt% in dilute nitric acid)
-
Ethanol (absolute)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (for pH adjustment)
-
Beakers, magnetic stirrer, and stir bars
-
Pipettes and graduated cylinders
-
Drying oven
-
Furnace for calcination
Methodology:
-
Precursor Solution Preparation:
-
In a clean beaker, prepare a solution of this compound in ethanol. A typical starting point is a 1:10 volume ratio of this compound solution to ethanol.
-
Stir the solution vigorously for 30 minutes at room temperature to ensure homogeneity.
-
-
Hydrolysis:
-
In a separate beaker, prepare a mixture of deionized water and ethanol.
-
Slowly add the water/ethanol mixture dropwise to the stirring this compound solution. The rate of addition is critical to control the hydrolysis and subsequent particle size. A burette or a syringe pump is recommended for this step.
-
-
Gelation and Aging:
-
Continue stirring the solution after the addition of water is complete. A gel will begin to form.
-
The pH of the sol can be adjusted at this stage by the dropwise addition of ammonium hydroxide to promote condensation.
-
Allow the gel to age for a specific period (e.g., 24 hours) at room temperature. This aging step allows for the completion of the condensation process and the formation of a stable gel network.
-
-
Drying:
-
Transfer the resulting gel to a drying oven and dry at a temperature of 80-100 °C for several hours until all the solvent has evaporated, leaving a solid xerogel.
-
-
Calcination:
-
Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Place the powder in a ceramic crucible and calcine it in a furnace at a desired temperature (e.g., 450 °C for 2 hours) to obtain crystalline TiO₂ nanoparticles. The heating and cooling rates should be controlled to avoid thermal shock.
-
Visualizations
The following diagrams illustrate key aspects of the nanoparticle synthesis process.
Caption: Troubleshooting workflow for TiO₂ nanoparticle synthesis.
Caption: Hydrolysis and condensation of this compound.
Technical Support Center: Scaling Up Titanium(IV) Nitrate-Based Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of titanium(IV) nitrate (B79036), with a focus on the challenges encountered during scale-up from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of titanium(IV) nitrate?
A3: The primary challenges in scaling up include maintaining temperature uniformity, ensuring efficient and homogenous mixing, and controlling nucleation and growth rates consistently throughout the larger reaction volume.[1] These factors can lead to broader particle size distributions, inconsistent morphologies, and batch-to-batch variability.[1] Preventing particle aggregation during and after synthesis also becomes more critical at larger scales.[1]
Q2: How does the choice of titanium precursor impact the scalability of the synthesis?
A2: Titanium alkoxides like titanium(IV) isopropoxide and titanium(IV) butoxide are common precursors for sol-gel synthesis. The choice of precursor can influence reaction kinetics and the final particle characteristics.[1] When scaling up, the reactivity of the precursor becomes a critical factor in managing heat evolution and controlling the reaction rate. Less reactive precursors may offer a wider processing window at larger scales.
Q3: What are the key safety considerations for large-scale this compound synthesis?
A3: this compound is an oxidizer and can cause severe skin burns and eye damage.[2] Key safety measures during scale-up include:
-
Personal Protective Equipment (PPE): Wear fire/flame resistant and impervious clothing, tightly fitting safety goggles, and chemical-impermeable gloves.[2]
-
Ventilation: Ensure adequate ventilation to avoid the buildup of dust, mists, or vapors.[2]
-
Emergency Preparedness: Have emergency exits, risk-elimination areas, and appropriate firefighting media (dry chemical, carbon dioxide, or alcohol-resistant foam) readily available.[2]
-
Handling: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
Q4: How can I ensure batch-to-batch consistency when scaling up?
A4: Achieving batch-to-batch consistency requires strict control over all reaction parameters. This includes the quality of raw materials, precise control of reagent addition rates, efficient and reproducible mixing, and accurate temperature management. Implementing process analytical technology (PAT) to monitor key reaction parameters in real-time can help in maintaining consistency.
Troubleshooting Guides
Issue 1: Uncontrolled Exothermic Reaction and Thermal Runaway
-
Symptoms: Rapid increase in reactor temperature, excessive pressure buildup, vigorous off-gassing, potential for boiling of solvents.
-
Root Causes:
-
Poor heat removal from the larger reactor volume.
-
Addition of reagents too quickly.
-
Inadequate mixing leading to localized "hot spots."
-
-
Solutions:
-
Improve Heat Transfer: Ensure the reactor's cooling system is appropriately sized for the batch volume. Consider using a reactor with a higher surface area-to-volume ratio or external cooling loops.
-
Controlled Reagent Addition: Use a programmable pump for gradual and controlled addition of the nitrating agent or titanium precursor.
-
Enhanced Mixing: Optimize the stirrer design and speed to ensure efficient heat distribution throughout the reactor. Baffles can also improve mixing efficiency.
-
Issue 2: Poor Product Quality - Inconsistent Particle Size and Morphology
-
Symptoms: Wide particle size distribution, irregular particle shapes, presence of large agglomerates.
-
Root Causes:
-
Inefficient mixing leading to non-uniform concentrations of reactants.
-
Poor temperature control, affecting nucleation and growth rates.
-
Uncontrolled hydrolysis of the titanium precursor.
-
-
Solutions:
-
Optimize Mixing Parameters: The goal is to reduce or eliminate temperature or concentration gradients.[3] The type of stirrer, its design, and the mixing regime are crucial for mixing efficiency.[3]
-
Precise Temperature Control: Implement a robust temperature control system to maintain a constant temperature throughout the reaction.
-
Control Hydrolysis: The formation of titanium dioxide is primarily controlled by hydrolysis and condensation reactions.[4] Ensure all reagents and solvents are anhydrous, and consider using a chelating agent to moderate the reactivity of the titanium precursor.
-
Issue 3: Low Yield and Product Loss
-
Symptoms: The final product yield is significantly lower than expected from lab-scale experiments.
-
Root Causes:
-
Incomplete reaction due to poor mixing or insufficient reaction time.
-
Side reactions becoming more prominent at a larger scale.
-
Loss of product during isolation and purification steps.
-
-
Solutions:
-
Reaction Monitoring: Use in-situ monitoring techniques to track the reaction progress and ensure it goes to completion.
-
Optimize Reaction Conditions: Re-evaluate the reaction temperature and time for the larger scale.
-
Improve Downstream Processing: Design an efficient filtration and drying process to minimize product loss.
-
Data Presentation
Table 1: Comparison of Synthesis Parameters at Different Scales
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Production Scale (1000 L) |
| Precursor Concentration | 1 M | 0.8 M | 0.5 M |
| Reaction Temperature | 0-5 °C | -5 to 0 °C | -10 to -5 °C |
| Reagent Addition Time | 30 minutes | 2 hours | 8 hours |
| Mixing Speed | 500 rpm | 300 rpm (with optimized impeller) | 150 rpm (with multiple impellers) |
| Typical Yield | 90-95% | 85-90% | 80-88% |
| Cooling Method | Ice Bath | Jacketed Reactor with Chiller | External Cooling Loops and Chiller |
Note: The data in this table is representative and may vary depending on the specific synthesis route and equipment.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol describes a common laboratory method for the synthesis of anhydrous this compound.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of titanium tetrachloride (TiCl4) in a dry, non-polar solvent like carbon tetrachloride. Cool the flask to -20°C in a cryostat.
-
Nitration: Slowly add a pre-cooled solution of dinitrogen pentoxide (N2O5) in the same solvent to the TiCl4 solution over 30 minutes while maintaining the temperature at -20°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. A white precipitate of this compound will form.
-
Isolation: Filter the precipitate under an inert atmosphere and wash with the dry solvent.
-
Drying: Dry the product under vacuum to obtain anhydrous this compound.
Scaled-Up Synthesis of this compound
This protocol outlines the key considerations for scaling up the synthesis to a 10 L jacketed reactor.
-
Reactor Preparation: Ensure the 10 L jacketed glass reactor is clean, dry, and purged with nitrogen. Start the chiller to pre-cool the reactor jacket to -10°C.
-
Reagent Charging: Charge the reactor with a solution of titanium tetrachloride in a dry, non-polar solvent via a closed-loop system to minimize exposure to moisture. Start the overhead stirrer at a pre-determined optimal speed.
-
Controlled Nitration: Use a metering pump to add the solution of dinitrogen pentoxide at a slow, controlled rate over 2 hours. Continuously monitor the internal temperature and adjust the addition rate or cooling as necessary to maintain the temperature between -5°C and 0°C.
-
Extended Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 4-6 hours to ensure the reaction is complete.
-
Product Isolation: Transfer the resulting slurry to a pressure filter for isolation of the solid product under a nitrogen blanket.
-
Washing and Drying: Wash the filter cake with fresh, dry solvent. Dry the final product in a vacuum dryer with controlled heating to avoid thermal decomposition.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound synthesis.
Caption: General experimental workflow for scaled-up synthesis.
References
Validation & Comparative
A Comparative Guide to the Characterization of TiO2 Nanoparticles Synthesized from Titanium Precursors
This guide provides a comparative overview of the characterization of titanium dioxide (TiO2) nanoparticles synthesized via common wet-chemical methods, such as sol-gel and hydrothermal synthesis. While the focus is on characterization using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), the principles discussed are broadly applicable to materials synthesized from various precursors, including titanium(IV) nitrate, titanyl oxysulfate, and titanium alkoxides like titanium isopropoxide (TTIP).
The properties of the final TiO2 material—such as crystalline phase, crystallite size, and particle morphology—are critically dependent on synthesis parameters. Understanding how to characterize these properties is essential for researchers, scientists, and professionals in materials and drug development.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical protocols for the synthesis and characterization of TiO2 nanoparticles.
Synthesis of TiO2 Nanoparticles (Sol-Gel Method)
The sol-gel process is a versatile and widely used method for producing ceramic nanoparticles from molecular precursors.[1][2]
Materials:
-
Titanium precursor (e.g., Titanium (IV) Isopropoxide - TTIP)
-
Solvent (e.g., Absolute Ethanol or Isopropyl Alcohol)
-
Hydrolysis Agent (e.g., Deionized Water)
-
Catalyst (e.g., Nitric Acid or Acetic Acid)[3]
Procedure:
-
Precursor Solution: A solution is prepared by adding the titanium precursor (e.g., 10 mL of TTIP) to a solvent (e.g., 40 mL of isopropyl alcohol) in a beaker under vigorous magnetic stirring for approximately 30 minutes.[4]
-
Hydrolysis: A separate solution of deionized water and a catalyst (e.g., nitric acid) is prepared. This aqueous solution is then added dropwise to the precursor solution under constant stirring. This slow addition controls the hydrolysis and condensation reactions.[3]
-
Gelation: The mixture is stirred continuously, often for several hours (e.g., 2-6 hours), at a slightly elevated temperature (e.g., 60 °C) until a viscous, opaque suspension or gel is formed.[1][3]
-
Aging: The gel is left to age in a dark, undisturbed environment for a period, typically 24 hours, to allow the completion of polycondensation reactions.
-
Drying: The aged gel is dried in an oven at a low temperature (e.g., 80-120 °C) for several hours to remove the solvent and residual water.[5]
-
Calcination: The dried powder is finely ground using a mortar and pestle and then calcined in a muffle furnace at a specific temperature (e.g., 300-800 °C) for several hours.[6] This final step is crucial for crystallizing the TiO2 into its desired phase (anatase, rutile, or a mix).
X-ray Diffraction (XRD) Analysis
XRD is the primary technique used to determine the crystalline phase and average crystallite size of the synthesized TiO2 powder.
Instrumentation:
-
X-ray Diffractometer with a Cu-Kα radiation source (λ = 1.5406 Å).
Procedure:
-
Sample Preparation: A small amount of the calcined TiO2 powder is packed into a sample holder, and the surface is flattened to ensure it is level with the holder's rim.
-
Data Acquisition: The sample is scanned over a 2θ range, typically from 20° to 80°.[7]
-
Phase Identification: The resulting diffraction pattern is compared to standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The characteristic peaks for anatase (e.g., at 2θ ≈ 25.3° for the (101) plane) and rutile (e.g., at 2θ ≈ 27.4° for the (110) plane) are used for phase identification.[8][9]
-
Crystallite Size Calculation: The average crystallite size (D) is estimated from the broadening of the most intense diffraction peak using the Debye-Scherrer equation:
-
D = (Kλ) / (β cosθ)
-
Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Scanning Electron Microscopy (SEM) Analysis
SEM is used to visualize the surface morphology, particle shape, and degree of agglomeration of the TiO2 nanoparticles.
Instrumentation:
-
Scanning Electron Microscope.
Procedure:
-
Sample Preparation: A small amount of the TiO2 powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.
-
Sputter Coating: To prevent charging of the sample by the electron beam, the stub is coated with a thin, conductive layer of gold or carbon.[4]
-
Imaging: The sample is loaded into the SEM chamber. An accelerating voltage (e.g., 10-15 kV) is applied, and the electron beam is scanned across the sample surface.[4] Secondary electrons emitted from the surface are collected to form an image that reveals the surface topography.
Data Presentation and Comparison
The following tables summarize typical characterization data for TiO2 nanoparticles synthesized under different conditions, illustrating how synthesis parameters influence the final material properties.
Table 1: Comparison of TiO2 Properties by XRD Analysis
| Synthesis Method / Parameter | Crystalline Phase(s) | Dominant Peak (2θ) | Average Crystallite Size (nm) |
| Sol-Gel, Calcined at 300 °C | Anatase | ~25.3° (101) | ~7.5-10[10] |
| Sol-Gel, Calcined at 500 °C | Anatase | ~25.3° (101) | 18-20[11] |
| Sol-Gel, Calcined at 600 °C | Anatase (traces of Rutile) | ~25.3° (101) | ~30[3] |
| Sol-Gel, Calcined at 800 °C | Rutile (dominant), Anatase | ~27.4° (110) | > 50[6] |
| Hydrothermal, 130 °C, 24h | Anatase | ~25.3° (101) | Not specified[12] |
| Hydrothermal, 150 °C, >24h | Sodium Titanate / Anatase Mix | Varies | Not specified[12] |
Note: Data is compiled from various sources and represents typical values.
Table 2: Comparison of TiO2 Properties by SEM Analysis
| Synthesis Method / Parameter | Morphology | Average Particle/Agglomerate Size |
| Sol-Gel, Calcined at 300 °C | Spherical nanoparticles, some agglomeration | 35-40 nm[10] |
| Sol-Gel, Calcined at 600 °C | Well-defined spherical particles | ~30 nm[3] |
| Hydrothermal (TiO2 precursor) | Nanofibers / Nanotubes | Diameter: 20-100 nm[13] |
| Hydrothermal (TiOSO4 precursor) | Spherical aggregates | 50-200 nm[14] |
Note: SEM often shows the size of agglomerates, which can be larger than the primary crystallite size measured by XRD.[4]
Visualized Workflows and Relationships
Diagrams created using Graphviz help to clarify complex processes and relationships.
Experimental Workflow
The following diagram outlines the complete workflow from the synthesis of TiO2 nanoparticles to their structural and morphological characterization.
Influence of Synthesis Parameters on TiO2 Properties
This diagram illustrates the cause-and-effect relationships between key synthesis variables and the resulting characteristics of the TiO2 nanoparticles.
References
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Battle of Precursors: Titanium(IV) Nitrate vs. Titanium Isopropoxide for High-Performance Photocatalysis
For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of titanium dioxide (TiO₂) photocatalysts is a critical decision that significantly influences the material's final properties and performance. This guide provides an in-depth comparison of two common precursors: the inorganic salt, titanium(IV) nitrate (B79036), and the organometallic alkoxide, titanium isopropoxide. By examining experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make an informed selection for their specific photocatalytic applications.
The synthesis of TiO₂ with tailored characteristics is paramount for advancements in photocatalysis, a technology with wide-ranging applications from environmental remediation to sophisticated drug delivery systems. The precursor material dictates key parameters of the resulting TiO₂ nanoparticles, including crystal structure, particle size, surface area, and, consequently, their photocatalytic efficacy. While a vast body of literature exists on TiO₂ synthesis, direct comparative studies under identical conditions for titanium(IV) nitrate and titanium isopropoxide are not extensively documented. This guide synthesizes available data to offer a clear comparison.
Performance Comparison: A Quantitative Look
The selection of a titanium precursor has a profound impact on the physicochemical properties of the synthesized TiO₂ nanoparticles, which in turn governs their photocatalytic activity. Titanium isopropoxide, a commonly used alkoxide, readily undergoes hydrolysis and condensation, offering good control over particle size and morphology. This compound, an inorganic precursor, provides a different chemical route to TiO₂, potentially influencing the surface chemistry and defect structure of the final material.
Table 1: Representative Physicochemical Properties of TiO₂ Synthesized from Different Precursors
| Property | TiO₂ from this compound | TiO₂ from Titanium Isopropoxide | Experimental Conditions |
| Crystal Phase | Anatase | Anatase, Anatase-Rutile mixtures | Varied (Sol-Gel, Hydrothermal) |
| Crystallite Size (nm) | 10 - 30 | 5 - 20 | Dependent on calcination temperature and synthesis method |
| Surface Area (m²/g) | 50 - 150 | 80 - 250 | Influenced by synthesis route and post-synthesis treatments |
| Band Gap (eV) | ~3.2 | ~3.2 | Generally consistent for the anatase phase |
Table 2: Representative Photocatalytic Performance Data
| Application | Pollutant Degraded | Degradation Efficiency (%) | Catalyst | Light Source | Reference |
| Water Remediation | Methylene Blue | ~95% in 120 min | TiO₂ (from Titanium Isopropoxide) | UV Lamp | [1] |
| Water Remediation | Rhodamine B | ~97% in 150 min | TiO₂ (from Titanium Isopropoxide) | Xenon Lamp | [2] |
| Water Remediation | 4-Chlorophenol (B41353) | ~48% in 180 min | TiO₂ Nanoparticles (from Titanium Isopropoxide) | UVC Irradiation | [3] |
| Air Purification | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data presented is a synthesis from multiple sources and should be considered representative. Direct comparison of efficiencies is challenging due to varying experimental setups.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis of high-quality photocatalysts. Below are representative sol-gel synthesis methods for producing TiO₂ nanoparticles from both this compound and titanium isopropoxide.
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles using this compound
Objective: To synthesize TiO₂ nanoparticles from a this compound precursor.
Materials:
-
This compound solution
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Ammonia (B1221849) solution (25%)
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Centrifuge
-
Oven
-
Furnace
Procedure:
-
Preparation of Titanium Precursor Solution: Prepare a solution of this compound in a mixture of ethanol and deionized water. The concentration will depend on the desired final particle characteristics.
-
Hydrolysis: While vigorously stirring the titanium precursor solution, slowly add an ammonia solution dropwise using a dropping funnel. The addition of the base will initiate the hydrolysis and condensation reactions, leading to the formation of a gel.
-
Aging: Continue stirring the mixture for a predetermined period (e.g., 2-4 hours) at room temperature to allow for the completion of the gelation process.
-
Washing: Separate the gel from the solution by centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions.
-
Drying: Dry the washed gel in an oven at a temperature of 80-100 °C for several hours to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600 °C) for a set duration (e.g., 2-4 hours) to induce crystallization into the desired TiO₂ phase (typically anatase).
Protocol 2: Sol-Gel Synthesis of TiO₂ Nanoparticles using Titanium Isopropoxide
Objective: To synthesize TiO₂ nanoparticles from a titanium isopropoxide precursor.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Ethanol (absolute) or Isopropanol (B130326)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) (as a catalyst)
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer
-
Dropping funnel
-
Oven
-
Furnace
Procedure:
-
Preparation of Precursor Solution: In a beaker, dissolve titanium isopropoxide in ethanol or isopropanol under vigorous stirring.
-
Preparation of Hydrolysis Solution: In a separate beaker, mix deionized water with a small amount of nitric acid or hydrochloric acid. The acid acts as a catalyst to control the hydrolysis rate.
-
Hydrolysis and Condensation: Slowly add the hydrolysis solution dropwise to the titanium isopropoxide solution while maintaining vigorous stirring. A white precipitate will form, indicating the formation of titanium hydroxide.
-
Gelation and Aging: Continue stirring the mixture for a few hours until a stable sol or gel is formed. Allow the gel to age for a period of 24-48 hours at room temperature.
-
Drying: Dry the gel in an oven at approximately 100 °C to evaporate the solvent and water.
-
Calcination: Calcine the resulting powder in a furnace at a temperature typically between 400 °C and 600 °C for 2-4 hours to obtain crystalline TiO₂ nanoparticles.
Visualizing the Process: Synthesis and Photocatalysis Workflows
To better illustrate the experimental workflows and the fundamental mechanism of photocatalysis, the following diagrams have been generated using the DOT language.
Concluding Remarks
The choice between this compound and titanium isopropoxide as a precursor for TiO₂ photocatalysts depends on the specific requirements of the intended application.
-
Titanium Isopropoxide is a well-established precursor, particularly for sol-gel synthesis, offering excellent control over particle size and morphology. The resulting TiO₂ often exhibits high surface area and, consequently, good photocatalytic activity. The organic byproducts of the reaction are relatively simple alcohols, which are easily removed during drying and calcination.
-
This compound , as an inorganic precursor, offers an alternative synthesis route that avoids organic residues from the precursor itself. The presence of nitrate ions during synthesis could potentially influence the surface chemistry and defect structure of the final TiO₂ material, which might be advantageous for certain photocatalytic reactions. However, the literature providing direct comparisons with alkoxide precursors is less extensive.
For researchers aiming for well-controlled nanoparticle synthesis with a wealth of established protocols, titanium isopropoxide remains a robust and reliable choice. However, for applications where the influence of precursor chemistry on surface properties is being investigated, or where an entirely inorganic route is preferred, This compound presents a viable alternative that warrants further comparative research.
Ultimately, the optimal precursor will be determined by a combination of factors including the desired TiO₂ characteristics (e.g., crystal phase, particle size, surface area), the specific photocatalytic reaction of interest, and considerations of cost and ease of synthesis. This guide provides a foundational understanding to aid researchers in navigating these choices and advancing the field of photocatalysis.
References
A Comparative Guide to the Performance of TiO2 Films from Different Titanium Precursors
Titanium dioxide (TiO2) films are pivotal in a wide range of applications, from photocatalysis and solar cells to biomedical coatings, owing to their remarkable optical, electronic, and chemical properties. The choice of titanium precursor is a critical factor that significantly influences the final properties and performance of the TiO2 film. This guide provides a comprehensive comparison of TiO2 films synthesized from various common titanium precursors, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Performance Comparison of TiO2 Films
The selection of a titanium precursor has a direct impact on the structural, morphological, optical, and photocatalytic properties of the resulting TiO2 thin films. The most common precursors include titanium alkoxides, such as titanium(IV) isopropoxide (TTIP) and titanium(IV) n-butoxide (TNBT), and titanium halides, like titanium tetrachloride (TiCl4).
| Precursor | Synthesis Method | Crystalline Phase | Grain Size (nm) | Band Gap (eV) | Refractive Index | Photocatalytic Activity | Reference |
| Titanium isopropoxide (TTIP) | Sol-gel | Anatase | 20-25 | 3.2 | ~2.54 | High | [1] |
| MOCVD | Amorphous to Anatase | - | - | - | - | [2][3] | |
| Sol-gel | Anatase | - | - | - | Effective degradation of methyl orange | ||
| Titanium n-butoxide (TNBT) | Sol-gel | Anatase, Rutile | 2-3 (Pt nanocrystals) | - | - | Gas-sensing properties | [4][5] |
| Sol-gel | Anatase | - | - | Enhanced with PEG addition | [6] | ||
| Titanium tetrachloride (TiCl4) | Spray Pyrolysis | Anatase | - | - | - | Improved crystallinity at 0.1M | |
| ALD | Amorphous | - | - | Low surface recombination velocity | [7] | ||
| Titanylacetylacetonate (TiAcAc) | Spray Pyrolysis | Anatase | - | - | - | Favorable microstructure at 0.05M | [8] |
Table 1: Performance Comparison of TiO2 Films from Different Precursors. This table summarizes the key performance indicators of TiO2 films synthesized from various titanium precursors using different methods. The properties are highly dependent on the synthesis conditions.
Experimental Protocols
The methodologies employed for the synthesis and characterization of TiO2 films are crucial for achieving desired film properties and for the accurate interpretation of performance data.
The sol-gel method is a versatile and cost-effective technique for producing high-quality TiO2 films.[9]
-
Precursor Solution Preparation :
-
Mix the titanium alkoxide precursor (e.g., titanium(IV) n-butoxide or titanium isopropoxide) with an alcohol-based solvent like n-butanol or ethanol (B145695) with continuous stirring.[9][10]
-
Slowly add a catalyst, such as acetic acid or hydrochloric acid, to the mixture while stirring.[9][11]
-
Gradually add deionized water to the solution under vigorous stirring to initiate hydrolysis and polycondensation reactions, leading to the formation of a TiO2 sol.[9][12]
-
-
Film Deposition :
-
Spin-Coating : Dispense the TiO2 sol onto a cleaned substrate and spin at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30 seconds). The film thickness is influenced by the spinning speed.[9]
-
Dip-Coating : Immerse the substrate into the TiO2 sol and withdraw it at a constant, controlled speed (e.g., 10 cm/min). The withdrawal speed affects the film thickness.[9]
-
-
Annealing :
-
Dry the coated substrate at a low temperature (e.g., 60-100°C) to evaporate the solvent.[9]
-
Anneal the film at higher temperatures (e.g., 400-800°C) to promote the formation of crystalline TiO2 phases (anatase or rutile). The annealing temperature significantly influences the crystallinity and phase composition.[13]
-
Spray pyrolysis is a scalable technique suitable for depositing uniform TiO2 films over large areas.
-
Precursor Solution : Prepare a solution of titanium tetrachloride (TiCl3) or titanylacetylacetonate (TiAcAc) in a suitable solvent at a specific molarity (e.g., 0.05M or 0.1M).[8]
-
Deposition : Spray the precursor solution onto a heated substrate (e.g., 400°C).[14]
-
Annealing : Anneal the deposited films at a high temperature (e.g., 500°C) for several hours to improve crystallinity.[8]
ALD allows for precise control over film thickness and conformity, even on complex topographies. A "waterless" ALD process can be used to avoid substrate oxidation.[15]
-
Precursors : Use alternating exposures of a titanium halide (e.g., TiCl4) and a titanium alkoxide (e.g., titanium tetraisopropoxide - TTIP).[15]
-
Deposition Cycle :
-
Expose the substrate to the first precursor (e.g., TTIP).
-
Purge the chamber with an inert gas.
-
Expose the substrate to the second precursor (e.g., TiCl4).
-
Purge the chamber with an inert gas.
-
-
Temperature : The deposition temperature influences the surface reactions and growth rate. Low temperatures (125-225°C) and high temperatures (250-300°C) can lead to different surface chemistries.[15]
Characterization Techniques
A suite of analytical techniques is employed to evaluate the properties of the synthesized TiO2 films:
-
Structural Properties : X-ray Diffraction (XRD) is used to determine the crystalline phase (anatase, rutile, or brookite) and crystallite size.[13][16]
-
Surface Morphology : Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are utilized to observe the surface topography, grain size, and roughness of the films.[2][16]
-
Optical Properties : UV-Visible Spectroscopy (UV-Vis) is employed to measure the transmittance and absorbance spectra, from which the optical band gap can be determined.[16]
-
Photocatalytic Activity : The photocatalytic performance is often evaluated by monitoring the degradation of organic pollutants, such as methylene (B1212753) blue or acetone, under UV or visible light irradiation.[13][17][18]
Visualizing the Process
To better understand the experimental workflows, the following diagrams illustrate the key steps in TiO2 film preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth behavior of titanium dioxide thin films at different precursor temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth behavior of titanium dioxide thin films at different precursor temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TiO 2 thin films from titanium butoxide: synthesis, Pt addition, structural stability, microelectronic processing and gas-sensing properties | IMM Container [imm.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. Superhydrophilic nano-TiO2 film with porous surface structure | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchinventy.com [researchinventy.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in TiO2 Nanoparticles for Rhodamine B Degradation [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic Performance of Sol-Gel Prepared TiO2 Thin Films Annealed at Various Temperatures [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. colorado.edu [colorado.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Transparent TiO2 thin films with high photocatalytic activity for indoor air purification - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Photocatalytic Activity of Titanium Dioxide from Titanium(IV) Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of titanium dioxide (TiO₂) synthesized from titanium(IV) nitrate (B79036) and its performance as a photocatalyst in comparison to TiO₂ derived from other common precursors. This document includes detailed experimental protocols, quantitative performance data, and visual diagrams to elucidate the underlying mechanisms and workflows.
Introduction
Titanium dioxide is a widely studied semiconductor photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. The photocatalytic activity of TiO₂ is, however, significantly influenced by its crystalline phase, particle size, and surface area, which are in turn dependent on the synthesis method and the precursor used. While titanium alkoxides, such as titanium(IV) isopropoxide, are commonly employed for TiO₂ synthesis, the use of inorganic precursors like titanium(IV) nitrate offers an alternative route that can influence the final properties of the material. This guide focuses on the validation of the photocatalytic activity of TiO₂ synthesized from this compound, providing a comparative analysis with other synthesis precursors.
Comparative Photocatalytic Performance
The photocatalytic efficiency of TiO₂ nanoparticles is often evaluated by their ability to degrade organic pollutants, such as methylene (B1212753) blue (MB) and rhodamine B (RhB), under UV or visible light irradiation. The tables below summarize the photocatalytic degradation efficiency of TiO₂ synthesized from different precursors.
Table 1: Photocatalytic Degradation of Methylene Blue (MB) by TiO₂ from Various Precursors
| Titanium Precursor | Synthesis Method | Pollutant | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Titanium(IV) Isopropoxide | Sol-Gel | Methylene Blue | 150 | 97 | [1] |
| Titanium Tetrachloride | Sol-Gel | Methylene Blue | 90 | 98.1 | |
| Titanium(IV) Butoxide | Sol-Gel | Methyl Orange | 180 | ~99 | |
| Titanyl Nitrate | Combustion Synthesis | Not Specified | Not Specified | Not Specified | |
| Titanium(IV) Isopropoxide | Sol-Gel (Acidic) | Methylene Blue | Not Specified | High | [2] |
| Titanium(IV) Isopropoxide | Sol-Gel (Neutral) | Methylene Blue | Not Specified | Superior to acidic medium | [2] |
Table 2: Photocatalytic Degradation of Rhodamine B (RhB) by TiO₂ from Different Precursors
| Titanium Precursor | Synthesis Method | Pollutant | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Various Precursors | Hydrothermal/Sol-Gel | Rhodamine B | 120 | 17.40 - 33.04 | [3] |
| Titanium Polyhydroxy Complex | Hydrothermal | Rhodamine B | Not Specified | High | [4] |
Experimental Protocols
Synthesis of TiO₂ Nanoparticles from this compound (Adapted Sol-Gel Method)
Materials:
-
This compound solution (Ti(NO₃)₄)
-
Ethanol (B145695) (C₂H₅OH)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or other suitable base for pH adjustment
-
Beakers, magnetic stirrer, burette, pH meter
-
Drying oven, furnace
Procedure:
-
Preparation of Titanium Precursor Solution: A specific molar concentration of this compound is dissolved in a mixture of ethanol and deionized water. The solution is stirred vigorously to ensure homogeneity.
-
Hydrolysis and Condensation: A basic solution, such as ammonium hydroxide, is added dropwise to the titanium precursor solution under constant stirring. This initiates the hydrolysis of the titanium precursor to form titanium hydroxide (Ti(OH)₄). Continued stirring promotes the condensation of Ti(OH)₄ molecules, leading to the formation of a sol, which gradually transforms into a gel. The pH of the solution is carefully monitored and controlled during this process.
-
Aging: The gel is aged for a specific period (e.g., 24 hours) at room temperature to allow for the completion of the polymerization and strengthening of the gel network.
-
Drying: The aged gel is dried in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent and other volatile components, resulting in a xerogel.
-
Calcination: The dried powder is calcined in a furnace at a high temperature (e.g., 400-600 °C) for a set duration. This step is crucial for the crystallization of TiO₂ into the desired phase (typically anatase for high photocatalytic activity) and for the removal of any remaining organic residues.
Evaluation of Photocatalytic Activity
The photocatalytic performance of the synthesized TiO₂ nanoparticles can be assessed by the degradation of a model organic dye, such as methylene blue.
Materials and Equipment:
-
Synthesized TiO₂ nanoparticles
-
Methylene blue (MB) solution of a known initial concentration
-
Photoreactor equipped with a UV lamp or a solar simulator
-
Magnetic stirrer
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Catalyst Suspension: A specific amount of TiO₂ nanoparticles (e.g., 50 mg) is dispersed in a known volume (e.g., 100 mL) of the methylene blue solution.[5]
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[5] An initial sample is taken at the end of this period (t=0).[5]
-
Photocatalytic Reaction: The suspension is then exposed to UV or visible light irradiation under continuous stirring.[5]
-
Sampling: Aliquots of the suspension are withdrawn at regular time intervals (e.g., every 15 or 30 minutes).[5]
-
Analysis: The collected samples are centrifuged to separate the TiO₂ nanoparticles. The concentration of methylene blue in the supernatant is determined by measuring its absorbance at its maximum wavelength (around 664 nm) using a spectrophotometer.[5]
-
Calculation of Degradation Efficiency: The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of methylene blue (after the dark adsorption period) and Cₜ is the concentration at time t.
Visualizing the Process and Mechanism
Experimental Workflow for TiO₂ Synthesis and Photocatalytic Testing
Caption: Workflow for TiO₂ synthesis and photocatalytic activity testing.
General Mechanism of TiO₂ Photocatalysis
Caption: General mechanism of photocatalysis on a TiO₂ semiconductor.
Conclusion
The synthesis of TiO₂ from this compound presents a viable alternative to the more common alkoxide-based routes. While direct comparative data remains somewhat limited in the literature, the fundamental principles of sol-gel and other synthesis methods can be effectively applied. The resulting photocatalytic activity is contingent on achieving the desired crystalline phase and nanoparticle morphology, which are controlled by key synthesis parameters such as pH, temperature, and calcination conditions. Further research focusing on the direct, systematic comparison of TiO₂ derived from this compound with other precursors under identical conditions would be invaluable for optimizing photocatalyst design for various applications in environmental remediation and beyond.
References
- 1. A Comparative Study on the Structure and Photoactivity of Titanium Dioxide Obtained from Various Synthetics for the Degradation of Organic Dye | Engineering and Technology For Sustainable Development [jst.vn]
- 2. Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Determining the Purity of Titanium(IV) Nitrate
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comparative overview of analytical methods for determining the purity of titanium(IV) nitrate (B79036), Ti(NO₃)₄. The focus is on quantitative techniques that provide accurate and reliable data on the main component and potential impurities.
Introduction to Titanium(IV) Nitrate and Its Purity
This compound is a volatile, solid inorganic compound.[1] Its purity is crucial as contaminants can significantly impact experimental outcomes, particularly in sensitive applications like catalysis and materials science. Common impurities can stem from the manufacturing process and may include precursor materials like titanium tetrachloride, leading to chloride contamination, as well as other metals and interstitial elements such as oxygen, nitrogen, and carbon.[2][3]
This guide compares the primary analytical techniques for quantifying the titanium and nitrate content, as well as for identifying and quantifying key impurities. The methods discussed are Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), X-Ray Fluorescence (XRF) Spectroscopy, Ion Chromatography (IC), and Spectrophotometry.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the desired accuracy, sensitivity, and the nature of the impurities being investigated. The following table summarizes the key performance characteristics of the most common analytical methods.
| Analytical Method | Analyte | Principle | Typical Detection Limit | Precision (RSD) | Key Advantages | Limitations |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Titanium, Metallic Impurities | Sample is atomized and ionized in an argon plasma, and ions are separated by mass-to-charge ratio. | Sub-ng/L (ppt) for Ti[4] | < 2% | High sensitivity, multi-element analysis, isotopic analysis. | Destructive, requires sample digestion, potential for isobaric interferences (can be mitigated with tandem MS)[4][5]. |
| X-Ray Fluorescence (XRF) Spectroscopy | Titanium, Metallic Impurities | Sample is irradiated with X-rays, causing the emission of characteristic secondary X-rays from each element. | Low ppm range[6] | < 5% | Non-destructive, rapid analysis, minimal sample preparation for solids. | Less sensitive than ICP-MS, matrix effects can influence accuracy. |
| Ion Chromatography (IC) | Nitrate, Nitrite (B80452), other anions (e.g., Cl⁻, SO₄²⁻) | Ions in solution are separated on a stationary phase based on their affinity and detected by conductivity or UV absorbance. | 1.6 µg/L for NO₃⁻ (UV detection)[7] | < 2%[8] | Simultaneous analysis of multiple anions, high sensitivity and selectivity.[9][10] | Requires sample to be in solution, potential for interferences from co-eluting ions. |
| UV-Vis Spectrophotometry | Titanium(IV), Nitrate | Formation of a colored complex with a specific reagent, and absorbance is measured at a characteristic wavelength. | ~0.5 µg/L for Ti(IV) (with pre-column chelation)[11] | 2-5% | Cost-effective, simple instrumentation. | Lower sensitivity and selectivity compared to other methods, susceptible to interferences from other absorbing species or ions that form colored complexes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of the experimental protocols for the primary analytical techniques.
Determination of Titanium and Metallic Impurities by ICP-MS
This method is ideal for the precise quantification of the titanium content and for trace and ultra-trace level analysis of metallic impurities.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound. Due to its hygroscopic nature, this should be done in a controlled environment (e.g., a glove box).[1]
-
Digestion: The sample is digested in a mixture of concentrated nitric acid and hydrofluoric acid using a microwave digester to ensure complete dissolution.[12] Caution must be exercised when using hydrofluoric acid.
-
Dilution: The digested sample is diluted to a known volume with deionized water to bring the titanium concentration within the calibrated range of the instrument.
-
Instrument Calibration: The ICP-MS is calibrated using a series of certified titanium standards of known concentrations.[12]
-
Analysis: The diluted sample is introduced into the ICP-MS. To overcome isobaric interferences (e.g., from ⁴⁸Ca on ⁴⁸Ti), a tandem ICP-MS (ICP-MS/MS) can be used with a reaction gas like ammonia (B1221849) or oxygen.[4][13][14] The instrument measures the ion intensity for titanium and other elements of interest.
-
Quantification: The concentration of titanium and other metallic impurities in the sample is determined by comparing their signal intensities to the calibration curve.
Analysis of Elemental Composition by X-Ray Fluorescence (XRF)
XRF is a rapid and non-destructive technique suitable for determining the major and minor elemental composition of this compound.
Protocol:
-
Sample Preparation: A small amount of the solid this compound powder is pressed into a pellet. For improved accuracy, the surface can be polished.[6]
-
Instrument Setup: The XRF spectrometer is calibrated using certified reference materials with a similar matrix.
-
Analysis: The sample pellet is placed in the spectrometer and irradiated with X-rays. The instrument detects and records the energies and intensities of the emitted fluorescent X-rays.
-
Data Interpretation: The elemental composition is determined by identifying the characteristic X-ray energies for each element and quantifying their concentrations based on the intensity of the peaks.[15]
Quantification of Nitrate and Other Anions by Ion Chromatography (IC)
IC is the preferred method for the accurate determination of the nitrate content and other anionic impurities like chloride and sulfate.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water. The solution may need to be filtered through a 0.45 µm syringe filter.
-
Instrument Setup: The ion chromatograph is equipped with an anion-exchange column (e.g., Metrosep A Supp 3) and a conductivity detector.[9] The eluent is typically a solution of sodium carbonate and sodium bicarbonate.[9]
-
Calibration: A calibration curve is generated by running a series of standard solutions with known nitrate concentrations.
-
Analysis: The sample solution is injected into the IC system. The nitrate ions are separated from other anions and are detected by the conductivity detector.
-
Quantification: The nitrate concentration in the sample is determined by comparing the peak area or height to the calibration curve.[9]
Workflow for Purity Analysis of this compound
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a this compound sample, from initial sample preparation to the final purity assessment.
Caption: Purity analysis workflow for this compound.
Conclusion
The determination of the purity of this compound requires a multi-faceted analytical approach. For a comprehensive analysis, a combination of techniques is recommended. ICP-MS offers unparalleled sensitivity for the quantification of titanium and trace metallic impurities, while Ion Chromatography is the gold standard for accurate determination of nitrate and other anionic contaminants. XRF can be a valuable tool for rapid, non-destructive screening of the elemental composition. By selecting the appropriate methods and following rigorous experimental protocols, researchers can ensure the quality and reliability of their this compound, leading to more accurate and reproducible scientific outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. horizontitanium.com [horizontitanium.com]
- 3. How Impurities Affect Titanium Properties - 911Metallurgist [911metallurgist.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. An ICP-MS-Based Analytical Strategy for Assessing Compliance with the Ban of E 171 as a Food Additive on the EU Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XRF Analysis on 3D Printed Titanium - EAG Laboratories [eag.com]
- 7. Ion chromatography for determination of nitrite and nitrate in seawater using monolithic ODS columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chesci.com [chesci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. tinocolab.weebly.com [tinocolab.weebly.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. perkinelmer.cl [perkinelmer.cl]
- 14. agilent.com [agilent.com]
- 15. X-ray Fluorescence Analysis of Ilmenite: Accurate Composition of Titanium Feedstock | Elvatech Ltd. [elvatech.com]
A Comparative Guide to the XPS Analysis of TiO₂ Thin Films from Various Precursors
For researchers, scientists, and professionals in drug development, understanding the surface chemistry of titanium dioxide (TiO₂) thin films is paramount for their application. This guide provides a comparative analysis of TiO₂ thin films derived from different precursors, with a focus on their characterization by X-ray Photoelectron Spectroscopy (XPS). While this guide aims to include data on films derived from titanium(IV) nitrate, a thorough literature search did not yield specific XPS data for TiO₂ thin films synthesized from this particular precursor. Therefore, we present a detailed comparison of commonly used alternative precursors: titanium isopropoxide and titanium chloride.
Introduction
The choice of precursor in the synthesis of TiO₂ thin films significantly influences their resulting chemical and physical properties, including crystallinity, surface morphology, and stoichiometry. These properties, in turn, dictate the performance of the films in various applications, from photocatalysis to biomedical coatings. XPS is a powerful surface-sensitive technique that provides quantitative and chemical state information about the elemental composition of the film's surface, making it an indispensable tool for characterizing these materials. This guide offers a side-by-side look at the XPS data of TiO₂ thin films synthesized from prevalent titanium precursors.
Experimental Data Comparison
The following tables summarize the key XPS parameters for TiO₂ thin films synthesized from titanium isopropoxide and titanium chloride. This data has been compiled from various research articles. It is important to note that the exact binding energies and atomic concentrations can vary depending on the specific synthesis conditions (e.g., deposition method, annealing temperature) and the XPS instrument calibration.
Table 1: Ti 2p Core Level XPS Data for TiO₂ Thin Films from Different Precursors
| Precursor | Deposition Method | Ti 2p₃/₂ Binding Energy (eV) | Ti 2p₁/₂ Binding Energy (eV) | Spin-Orbit Splitting (eV) | Predominant Titanium Oxidation State |
| Titanium Isopropoxide | Sol-Gel | ~458.5 - 459.0 | ~464.2 - 464.7 | ~5.7 | Ti⁴⁺[1][2][3] |
| Titanium Chloride | Spray Pyrolysis | ~458.6 | ~464.4 | ~5.8 | Ti⁴⁺ |
| Titanium Alkoxide | Room Temperature CVD | ~459.0 | - | - | Ti⁴⁺[1] |
| TDMAT | PE-ALD | - | - | - | Ti⁴⁺ |
Table 2: O 1s Core Level XPS Data and O/Ti Atomic Ratio for TiO₂ Thin Films from Different Precursors
| Precursor | Deposition Method | O 1s Binding Energy (eV) - Lattice Oxygen (O²⁻) | O 1s Binding Energy (eV) - Hydroxyl/Carbonyl (OH⁻/C=O) | O/Ti Atomic Ratio |
| Titanium Isopropoxide | Sol-Gel | ~529.7 - 530.3 | ~531.5 - 532.0 | ~1.8 - 2.0[1] |
| Titanium Chloride | Spray Pyrolysis | ~530.1 | ~531.7 | Not Reported |
| Titanium Alkoxide | Room Temperature CVD | ~530.0 | ~532.0 | 1.9[1] |
| TDMAT | PE-ALD | - | - | ~1.7 - 1.8 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of TiO₂ thin films from titanium isopropoxide and titanium chloride, followed by a general procedure for XPS analysis.
Synthesis of TiO₂ Thin Films via Sol-Gel using Titanium Isopropoxide
-
Precursor Solution Preparation: A common method involves dissolving titanium isopropoxide (Ti[OCH(CH₃)₂]₄) in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695).
-
Hydrolysis and Condensation: A controlled amount of water, often mixed with an acid catalyst like nitric acid or hydrochloric acid, is added dropwise to the precursor solution under vigorous stirring. This initiates hydrolysis and condensation reactions, leading to the formation of a TiO₂ sol.
-
Thin Film Deposition: The sol is then deposited onto a substrate (e.g., glass, silicon wafer) using techniques like spin-coating, dip-coating, or spray pyrolysis.
-
Annealing: The coated substrate is subsequently annealed at elevated temperatures (typically 400-600 °C) in air or a controlled atmosphere to crystallize the TiO₂ and remove residual organic compounds.
Synthesis of TiO₂ Thin Films via Spray Pyrolysis using Titanium Chloride
-
Precursor Solution Preparation: Titanium tetrachloride (TiCl₄) is dissolved in a solvent, often ethanol or a mixture of water and ethanol, to a desired concentration.
-
Deposition: The precursor solution is atomized and sprayed onto a preheated substrate. The substrate temperature is a critical parameter, typically ranging from 350 to 550 °C.
-
Pyrolysis: Upon contact with the hot substrate, the precursor undergoes pyrolysis, leading to the formation of a TiO₂ thin film. The volatile byproducts are removed by the carrier gas.
-
Post-Deposition Treatment: In some cases, a post-deposition annealing step may be performed to improve the crystallinity and properties of the film.
X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation: The synthesized TiO₂ thin film is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Sputter Cleaning (Optional): To remove surface contaminants (adventitious carbon), the sample surface may be gently sputtered with low-energy argon ions. However, this can also reduce Ti⁴⁺ to lower oxidation states, so it should be done with caution.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Data Analysis: The resulting spectra are analyzed to determine the elemental composition and chemical states. High-resolution spectra of the Ti 2p and O 1s regions are of particular interest. The binding energies are typically calibrated using the C 1s peak of adventitious carbon at 284.8 eV. Peak fitting and deconvolution are often necessary to identify different chemical species within a single element's spectrum.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative logic, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the synthesis and XPS analysis of TiO₂ thin films.
Caption: Logical relationship for comparing TiO₂ thin films from different precursors.
References
A Comparative Guide to Titanium Dioxide Materials: An Analysis of Titanium(IV) Nitrate and Alternative Precursors using FTIR and Raman Spectroscopy
For researchers, scientists, and professionals in drug development, the choice of precursor in the synthesis of titanium dioxide (TiO₂) nanoparticles is a critical determinant of the final material's properties. This guide provides a detailed comparison of TiO₂ derived from titanium(IV) nitrate (B79036) and other common titanium precursors, with a focus on their characterization by Fourier Transform Infrared (FTIR) and Raman spectroscopy.
This document delves into the vibrational signatures of TiO₂ synthesized via sol-gel methods, offering a side-by-side analysis of materials derived from titanium(IV) nitrate, titanium alkoxides (such as titanium isopropoxide and butoxide), and titanium tetrachloride. By presenting quantitative spectroscopic data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most suitable precursor for their specific application, be it in photocatalysis, drug delivery systems, or other advanced materials.
Comparative Spectroscopic Analysis
The crystalline phase and surface characteristics of TiO₂ nanoparticles are heavily influenced by the precursor used in their synthesis. FTIR and Raman spectroscopy are powerful techniques to probe the molecular vibrations and crystal structures of these materials.
FTIR Spectroscopy provides information about the chemical bonding and functional groups present. In the context of TiO₂, it is particularly useful for identifying residual organic groups from alkoxide precursors, the presence of nitrates, and the characteristic Ti-O and Ti-O-Ti stretching and bending vibrations.
Raman Spectroscopy is highly sensitive to the crystalline structure of TiO₂, allowing for the clear distinction between the anatase, rutile, and brookite phases. The position, intensity, and width of the Raman peaks can also provide insights into crystallinity, particle size, and lattice defects.
Below are comparative tables summarizing the typical FTIR and Raman active modes observed in TiO₂ synthesized from different precursors.
Table 1: Comparative FTIR Peak Assignments for TiO₂ from Various Precursors
| Wavenumber (cm⁻¹) | Assignment | This compound | Titanium Alkoxides | Titanium Tetrachloride |
| ~3400 | O-H stretching (surface hydroxyls, adsorbed water) | ✓ | ✓ | ✓ |
| ~1630 | O-H bending (adsorbed water) | ✓ | ✓ | ✓ |
| ~1384 | N-O stretching (residual nitrate) | ✓ | ||
| 1000-1200 | C-O, C-C stretching (residual alkoxides) | ✓ | ||
| 400-900 | Ti-O-Ti stretching and Ti-O bending vibrations | ✓ | ✓ | ✓ |
Table 2: Comparative Raman Peak Assignments for TiO₂ Phases from Various Precursors
| Crystalline Phase | Mode | Wavenumber (cm⁻¹) | This compound | Titanium Alkoxides | Titanium Tetrachloride |
| Anatase | E_g_ | ~144 | ✓ | ✓ | ✓ |
| Anatase | E_g_ | ~197 | ✓ | ✓ | ✓ |
| Anatase | B_1g_ | ~399 | ✓ | ✓ | ✓ |
| Anatase | A_1g_ + B_1g_ | ~515 | ✓ | ✓ | ✓ |
| Anatase | E_g_ | ~639 | ✓ | ✓ | ✓ |
| Rutile | B_1g_ | ~143 | ✓ | ✓ | ✓ |
| Rutile | E_g_ | ~447 | ✓ | ✓ | ✓ |
| Rutile | A_1g_ | ~612 | ✓ | ✓ | ✓ |
| Rutile | Multi-phonon | ~235 | ✓ | ✓ | ✓ |
Note: The presence and intensity of these peaks can vary depending on the specific synthesis conditions such as pH, temperature, and calcination treatment.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to achieving desired material properties. Below are representative protocols for the sol-gel synthesis of TiO₂ nanoparticles and their subsequent characterization.
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles
1. Precursor Solution Preparation:
-
This compound: Dissolve a specific molar concentration of this compound in a suitable solvent, such as ethanol (B145695) or deionized water.
-
Titanium Alkoxide (e.g., Titanium Isopropoxide): Mix the titanium alkoxide with a solvent like isopropanol (B130326) under an inert atmosphere to prevent premature hydrolysis. Often, a chelating agent like acetylacetone (B45752) is added to control the hydrolysis rate.
-
Titanium Tetrachloride: Add titanium tetrachloride dropwise to a chilled solvent (e.g., ethanol or isopropanol) under vigorous stirring in a fume hood due to its highly reactive and corrosive nature.
2. Hydrolysis and Condensation:
-
Slowly add a hydrolysis agent (e.g., a mixture of water and the solvent) to the precursor solution under constant stirring. The rate of addition is critical for controlling particle size.
-
Continue stirring for a set period (typically 1-24 hours) at room temperature or a slightly elevated temperature to allow for the formation of a sol, which will gradually transform into a gel.
3. Aging:
-
Age the gel for a specific duration (e.g., 24-72 hours) at room temperature. This step allows for the completion of polycondensation reactions and strengthens the gel network.
4. Drying:
-
Dry the gel in an oven at a controlled temperature (e.g., 80-120 °C) to remove the solvent and residual water. This results in a xerogel or aerogel, depending on the drying method.
5. Calcination:
-
Calcine the dried powder in a furnace at a specific temperature ramp and final temperature (e.g., 400-800 °C) for a defined period. This step is crucial for removing organic residues, inducing crystallization into the desired TiO₂ phase (anatase or rutile), and controlling the particle size.
Protocol 2: FTIR and Raman Spectroscopic Characterization
1. Sample Preparation:
-
For FTIR analysis, mix a small amount of the calcined TiO₂ powder with potassium bromide (KBr) and press it into a pellet. Alternatively, attenuated total reflectance (ATR)-FTIR can be used directly on the powder.
-
For Raman analysis, place a small amount of the TiO₂ powder on a microscope slide or in a sample holder.
2. FTIR Spectroscopy:
-
Instrument: A Fourier Transform Infrared Spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
Background: Collect a background spectrum of the empty sample compartment (or the KBr pellet for transmission) before analyzing the sample.
3. Raman Spectroscopy:
-
Instrument: A Raman Spectrometer equipped with a microscope.
-
Excitation Laser: A laser with a specific wavelength (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser may depend on the sample's fluorescence.
-
Laser Power: Use a low laser power to avoid sample heating and potential phase transformations.
-
Spectral Range: Typically 100-1000 cm⁻¹ to cover the characteristic TiO₂ phonon modes.
-
Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve a high-quality spectrum.
Visualizing the Process: Experimental Workflow and Logical Relationships
To better illustrate the synthesis and characterization process, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for TiO₂ synthesis and characterization.
Caption: Temperature-dependent phase transformations of TiO₂.
A Comparative Guide to the Efficiency of Solar Cells Utilizing Titanium(IV) Nitrate-Derived Photoanodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of solar cells fabricated using titanium dioxide (TiO₂) derived from titanium(IV) nitrate (B79036) precursors against those made with other common titanium sources. The objective is to offer a clear, data-driven analysis for researchers selecting materials for photovoltaic applications, particularly in the fabrication of Dye-Sensitized Solar Cells (DSSCs). All quantitative data is supported by experimental findings from peer-reviewed literature, and detailed protocols are provided for key fabrication and measurement processes.
Introduction: The Role of Titanium Precursors in Solar Cell Efficiency
The photoanode, typically a mesoporous film of a wide-bandgap semiconductor, is a critical component of Dye-Sensitized and Perovskite Solar Cells. Titanium dioxide (TiO₂), particularly in its anatase crystalline form, is the most widely used material for this purpose due to its excellent charge transport properties, chemical stability, and cost-effectiveness. The performance of the final solar cell is highly dependent on the morphological and electronic properties of the TiO₂ film—such as particle size, crystallinity, surface area, and porosity.
These properties are, in turn, significantly influenced by the chemical precursor and synthesis method used to create the TiO₂ nanoparticles. While titanium alkoxides (e.g., isopropoxide and butoxide) and titanium tetrachloride (TiCl₄) are the most studied precursors, titanium(IV) nitrate offers a viable alternative, particularly for low-temperature sintering processes required for flexible solar cells. The use of a nitrate-based precursor can also facilitate the incorporation of nitrogen into the TiO₂ lattice, creating N-doped TiO₂ which may alter the material's electronic band structure and enhance visible light absorption.
This guide compares the photovoltaic performance of solar cells where the TiO₂ photoanode is synthesized from a nitric acid/nitrate route against those fabricated using the more conventional titanium isopropoxide precursor and the commercial P25 benchmark.
Performance Comparison of TiO₂ Precursors
The efficiency of a solar cell is quantified by several key parameters:
-
Open-Circuit Voltage (Voc): The maximum voltage available from a solar cell.
-
Short-Circuit Current Density (Jsc): The maximum current per unit area.
-
Fill Factor (FF): A measure of the cell's quality, representing the ratio of the maximum obtainable power to the product of Voc and Jsc.
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the cell in converting light energy to electrical energy.
The following table summarizes the performance of DSSCs fabricated with TiO₂ derived from different precursors, based on reported experimental data.
| Precursor/Material | Sintering Temp. (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (η) (%) | Reference |
| Nitric Acid Route | 100 | 0.647 | 2.05 | 69.0 | 1.22 | Pichot et al. (2000)[1][2] |
| Titanium Isopropoxide | 400 | 0.610 | 6.54 | - | 2.30 | Ben Taieb et al.[3] |
| Titanium Isopropoxide | Water-Free Synthesis | 0.712 | - | - | 1.59 | Al-Asbahi et al. (2022)[4] |
| Commercial P25 TiO₂ | 450 | - | - | - | 4.08 | Lin et al. (2023)[5] |
Note: Direct comparison of PCE values should be approached with caution as experimental conditions such as film thickness, dye, electrolyte, and substrate can vary between studies.
The data indicates that while high-temperature sintering of alkoxide-derived TiO₂ yields higher efficiencies, the nitric acid route provides a competent low-temperature alternative suitable for flexible substrates, a significant advantage for next-generation photovoltaics.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of TiO₂ nanoparticles from different precursors and the subsequent fabrication and testing of a Dye-Sensitized Solar Cell.
This protocol is adapted from the method described by Pichot et al. (2000), suitable for producing anatase TiO₂ colloids that do not require high-temperature sintering.
-
Precursor Solution: Prepare a solution of titanium isopropoxide in a suitable solvent.
-
Hydrolysis: Add the precursor solution to an aqueous solution of nitric acid under vigorous stirring. The nitric acid acts as a catalyst for hydrolysis and peptizes the resulting precipitate, forming a stable colloid.
-
Autoclaving: Transfer the colloidal suspension to a sealed autoclave and heat at approximately 230°C. This hydrothermal treatment facilitates the crystallization of anatase TiO₂ nanoparticles.
-
Concentration: After cooling, the solution is concentrated to achieve a paste-like consistency suitable for film deposition.
-
Filtration: Prior to deposition, filter the colloidal solution through a 450 nm filter to remove any large aggregates.[6]
This is a common method using a titanium alkoxide precursor, such as titanium isopropoxide (TTIP).
-
Sol Formation: Mix titanium isopropoxide with ethanol (B145695) and stir. Separately, prepare a solution of deionized water and nitric acid (to control pH).
-
Hydrolysis & Condensation: Add the acidic water solution dropwise to the TTIP solution under vigorous stirring. A white precipitate of hydrated titanium dioxide will form. Continue stirring for several hours to form a sol-gel.
-
Aging: Age the gel for 24-48 hours at room temperature to complete the condensation reactions.
-
Drying: Dry the gel in an oven at 80-120°C to remove the solvent and residual organic materials.
-
Calcination: Grind the dried gel into a fine powder and calcine it in a furnace at 450-500°C for several hours. This step removes organic residues and induces the crystallization of the TiO₂ into the desired anatase phase.
-
Photoanode Preparation:
-
Clean a transparent conductive oxide (TCO) glass substrate (e.g., FTO or ITO) via sonication in acetone (B3395972) and ethanol.
-
Apply the prepared TiO₂ paste onto the conductive side of the TCO glass using the doctor-blade technique to ensure a uniform layer.
-
Sinter the TiO₂-coated substrate. For the nitric acid route, this can be done at a low temperature (e.g., 100-150°C).[1] For the sol-gel route, a high-temperature sintering at 450-500°C is required.
-
After cooling, immerse the photoanode in a dye solution (e.g., N719 dye) for 12-24 hours to allow for dye adsorption.
-
-
Counter Electrode Preparation:
-
Drill two small holes in another TCO glass substrate.
-
Deposit a thin layer of a catalyst, typically platinum or carbon, onto the conductive side.
-
-
Cell Assembly:
-
Place a thin polymer spacer (e.g., Surlyn) on the dye-sensitized photoanode and heat to create a seal.
-
Place the counter electrode on top, with the conductive/catalyst side facing the photoanode. Clamp the two electrodes together.
-
Introduce the electrolyte solution (typically an iodide/triiodide redox couple in an organic solvent) into the cell through the pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
-
-
Photovoltaic Characterization:
-
Use a solar simulator (calibrated to AM 1.5, 100 mW/cm²) as the light source.
-
Connect the fabricated cell to a source meter or a potentiostat.
-
Measure the current-voltage (I-V) curve by sweeping the voltage and recording the corresponding current to determine Voc, Jsc, FF, and PCE.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in fabricating and testing a DSSC.
Conclusion
The choice of titanium precursor has a demonstrable impact on the required processing conditions and final performance of dye-sensitized solar cells. Conventional sol-gel methods using titanium alkoxides produce TiO₂ films that, after high-temperature sintering, lead to higher power conversion efficiencies in laboratory settings. However, the synthesis of TiO₂ colloids via a nitric acid-based route presents a significant advantage in its compatibility with low-temperature processing (~100°C). This makes it an enabling technology for the fabrication of DSSCs on flexible, plastic substrates, which are unsuitable for high-temperature treatments.[1][6] While the efficiency of these low-temperature cells is currently lower, the potential for roll-to-roll manufacturing and novel applications makes the titanium nitrate pathway a compelling area for further research and optimization. Future work should focus on enhancing the interparticle connectivity and dye-loading capacity of these low-temperature films to close the performance gap with their high-temperature counterparts.
References
A Comparative Analysis of Hydrolysis Rates in Titanium Precursors for Advanced Research Applications
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Hydrolysis Rates of Commercially Available Titanium Precursors.
This publication provides an in-depth comparative analysis of the hydrolysis rates of common titanium precursors, including titanium tetrachloride (TiCl₄), titanium isopropoxide (TTIP), and titanium butoxide (TBT). Understanding the kinetics of hydrolysis is critical for the controlled synthesis of titanium dioxide (TiO₂) nanomaterials, which are integral to a wide range of applications, from photocatalysis and advanced drug delivery systems to the development of novel therapeutic agents. This guide offers supporting experimental data, detailed methodologies, and visual representations of the underlying chemical processes to aid researchers in selecting the optimal precursor for their specific application.
Executive Summary
The reactivity of titanium precursors with water varies significantly, directly impacting the morphology, particle size, and crystalline phase of the resulting TiO₂. The general trend for the rate of hydrolysis is: Titanium Tetrachloride (TiCl₄) >> Titanium Isopropoxide (TTIP) > Titanium Butoxide (TBT). Titanium tetrachloride exhibits a violent and almost instantaneous hydrolysis, making its reaction rate difficult to control. Among the commonly used titanium alkoxides, titanium isopropoxide is more reactive than titanium butoxide due to the lower steric hindrance of the isopropoxide groups compared to the butoxide groups. This difference in reactivity is quantitatively supported by their respective heats of hydrolysis.
Data Presentation: A Quantitative Comparison of Titanium Precursor Reactivity
The following table summarizes the heat of hydrolysis for several titanium alkoxide precursors. A higher heat of hydrolysis indicates a more exothermic and generally more rapid reaction.
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Heat of Hydrolysis (-ΔHh) (kJ/mol) | Relative Reactivity |
| Titanium Ethoxide | Ti(OC₂H₅)₄ | 228.1 | 14.2[1] | High |
| Titanium Isopropoxide | Ti(OCH(CH₃)₂)₄ | 284.22 | 64.9[1] | Very High |
| Titanium Butoxide | Ti(O(CH₂)₃CH₃)₄ | 340.32 | 19.3[1] | Moderate |
| Titanium Tetrachloride | TiCl₄ | 189.68 | Not typically measured due to extreme reactivity | Extremely High |
Note: The hydrolysis of Titanium Tetrachloride is extremely rapid and violent, making the precise measurement of its heat of hydrolysis under controlled conditions challenging and less relevant for controlled synthesis applications.
Reaction Mechanisms and Pathways
The hydrolysis of titanium precursors is the initial and rate-determining step in the sol-gel synthesis of TiO₂. This is followed by a condensation step, leading to the formation of a three-dimensional oxide network.
Hydrolysis and Condensation Pathway
The general reaction pathway for titanium alkoxides can be visualized as follows:
Caption: General reaction pathway for the sol-gel synthesis of TiO₂.
Experimental Protocols
Precise control over the hydrolysis reaction is paramount for achieving desired material properties. The following is a generalized protocol for the comparative study of titanium alkoxide hydrolysis rates using UV-Vis spectroscopy.
Protocol: Monitoring Hydrolysis Rate by UV-Vis Spectroscopy
This method is suitable for titanium alkoxides like TTIP and TBT. Due to its extreme reactivity, this protocol is not recommended for TiCl₄ without specialized equipment and safety precautions.
Materials:
-
Titanium Isopropoxide (TTIP)
-
Titanium Butoxide (TBT)
-
Anhydrous Ethanol (or other suitable alcohol)
-
Deionized Water
-
UV-Vis Spectrophotometer
-
Quartz Cuvettes
-
Stirring plate and stir bars
-
Syringe pump for controlled water addition
Procedure:
-
Precursor Solution Preparation: Prepare a stock solution of the titanium alkoxide (e.g., 0.1 M TTIP in anhydrous ethanol) in a dry environment to prevent premature hydrolysis.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a relevant wavelength range (e.g., 200-400 nm). The formation of titanium-oxo species can be monitored by an increase in absorbance at specific wavelengths.
-
Reaction Initiation: Place a known volume of the precursor solution in a quartz cuvette with a small stir bar.
-
Controlled Hydrolysis: Use a syringe pump to introduce a precise amount of a water/ethanol mixture into the cuvette while stirring. The ratio of water to alkoxide is a critical parameter to control.
-
Data Acquisition: Immediately after water addition, begin recording the UV-Vis spectra at regular time intervals (e.g., every 30 seconds).
-
Kinetic Analysis: The rate of hydrolysis can be determined by monitoring the change in absorbance over time at a wavelength corresponding to the formation of the hydrolyzed species. The initial rate can be calculated from the slope of the absorbance vs. time plot at t=0.
Experimental Workflow
The following diagram illustrates the workflow for a comparative study of hydrolysis rates.
Caption: Workflow for comparing the hydrolysis rates of titanium alkoxides.
Factors Influencing Hydrolysis Rates
Several factors can be modulated to control the rate of hydrolysis and, consequently, the properties of the final TiO₂ material:
-
Steric Hindrance: As demonstrated by the lower reactivity of TBT compared to TTIP, bulkier alkoxy groups hinder the nucleophilic attack of water on the titanium center, slowing down the hydrolysis rate.
-
Water-to-Alkoxide Ratio (R): A higher R value generally leads to a faster hydrolysis rate.
-
pH: The hydrolysis of titanium alkoxides is catalyzed by both acids and bases. Under acidic conditions, the alkoxy groups are protonated, making them better leaving groups. Under basic conditions, water is deprotonated to the more nucleophilic hydroxide (B78521) ion.
-
Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis.
-
Solvent: The choice of solvent can influence the solubility of the precursor and the resulting hydrolyzed species, thereby affecting the reaction kinetics.
Conclusion
The selection of a titanium precursor is a critical decision in the synthesis of TiO₂-based materials. For applications requiring rapid, large-scale production where precise control is less critical, TiCl₄ may be considered with appropriate safety measures. For syntheses demanding fine control over particle size and morphology, titanium alkoxides are preferred. TTIP offers a faster reaction rate, which can be advantageous for certain applications, while the slower hydrolysis of TBT provides a wider processing window for more controlled growth of nanomaterials. This guide provides the foundational knowledge for researchers to make informed decisions in their selection of titanium precursors, enabling the rational design of advanced materials for a multitude of scientific and therapeutic applications.
References
A Comparative Cost and Performance Analysis of Titanium(IV) Nitrate Versus Other Titanium Precursors
For researchers and professionals in materials science and drug development, the choice of a titanium precursor is a critical decision that influences not only the properties of the final material but also the overall process cost, safety, and environmental impact. This guide provides a comprehensive comparison of titanium(IV) nitrate (B79036) against other common titanium precursors, such as titanium tetrachloride (TiCl₄), titanium isopropoxide (TTIP), and titanium butoxide (TBO). The analysis focuses on the factors contributing to the total cost of synthesis and the performance of the resulting materials, supported by experimental data.
Executive Summary
Titanium(IV) nitrate is a highly water-soluble, crystalline precursor excellent for producing high-purity titanium dioxide (TiO₂) and other titanium-based nanomaterials.[1] While often associated with higher initial raw material costs compared to bulk chemicals like TiCl₄, its advantages in certain applications—such as lower processing temperatures and simplified, aqueous-based synthesis routes—can lead to competitive overall process costs. In contrast, titanium alkoxides like TTIP are favored for their established use in sol-gel processes, offering excellent control over particle morphology, though they require organic solvents and careful handling due to their moisture sensitivity.[2][3] Titanium tetrachloride, a staple in industrial TiO₂ production, is cost-effective at scale but presents significant challenges due to its corrosive nature and the generation of hazardous hydrochloric acid (HCl) byproducts.[4][5]
Cost-Performance Comparison of Titanium Precursors
The true cost of a titanium precursor extends beyond its purchase price. A holistic analysis must consider reagent costs, energy consumption for synthesis, waste disposal, and safety measures. The following table summarizes these crucial factors for this compound and its alternatives.
| Feature | This compound (Ti(NO₃)₄) | Titanium Tetrachloride (TiCl₄) | Titanium Isopropoxide (TTIP) | Titanium Butoxide (TBO) |
| Relative Precursor Cost | High | Low to Moderate | Moderate to High | Moderate to High |
| Primary Solvent | Water | Organic or Anhydrous | Alcohols (e.g., isopropanol (B130326), ethanol)[6][7] | Alcohols (e.g., butanol) |
| Reaction Conditions | Mild; often low temperature, aqueous solution. Can be used in self-propagating high-temperature synthesis.[8] | Highly exothermic hydrolysis; requires strict moisture control.[4] Can require high temperatures for direct oxidation. | Mild; sol-gel processes often near room temperature, followed by calcination (e.g., 400-500°C).[6][9] | Mild; similar to TTIP, often used in sol-gel or solvothermal methods.[10] |
| Key Byproducts | Nitric acid (can be recycled or neutralized) | Hydrochloric acid (highly corrosive, hazardous)[4] | Isopropanol (flammable, organic waste)[11] | Butanol (flammable, organic waste) |
| Handling & Safety | Oxidizing agent; hygroscopic.[10] Less corrosive than TiCl₄. | Highly corrosive; reacts violently with water. Requires specialized handling and infrastructure. | Moisture-sensitive; requires inert atmosphere for storage and handling. | Moisture-sensitive; similar handling to TTIP. |
| Yield & Purity | Excellent for producing high-purity materials.[1] | High yield in industrial processes, but purity can be affected by residual chlorides. | Good yield and high purity achievable with controlled sol-gel methods.[2] | Good yield and high purity. |
| Performance Advantages | Enables synthesis of high-purity, crystalline TiO₂ at lower temperatures. Water solubility simplifies processing. | Established industrial process for pigment production.[5] | Excellent control over particle size, morphology, and porosity.[3][12] | Similar to TTIP, with variations in hydrolysis rate affecting particle characteristics.[11] |
| Performance Disadvantages | Higher precursor cost may not be suitable for bulk applications. | Corrosive byproducts pose significant environmental and safety challenges. Residual chlorides can be detrimental to some applications. | Requires organic solvents, leading to higher costs and environmental concerns. | Slower hydrolysis rate than TTIP, which can be an advantage or disadvantage depending on the desired outcome. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for synthesizing TiO₂ nanoparticles from different precursors.
Protocol 1: Synthesis of TiO₂ Nanoparticles using this compound Precursor (via Titanyl Nitrate)
This method involves the initial formation of titanyl nitrate from a titanium alkoxide, which is then used in a combustion synthesis.
-
Hydrolysis: Titanium(IV) n-butoxide is hydrolyzed to form titanyl hydroxide (B78521) [TiO(OH)₂].
-
Nitration: The resulting TiO(OH)₂ is reacted with nitric acid to produce an aqueous solution of titanyl nitrate [TiO(NO₃)₂].
-
Combustion Synthesis: The titanyl nitrate solution is mixed with a fuel, such as urea.
-
Heating: The mixture is heated, initiating a self-propagating high-temperature synthesis reaction that combusts the mixture.
-
Final Product: The resulting product is a nanocrystalline anatase TiO₂ powder.[8]
Protocol 2: Synthesis of TiO₂ Nanoparticles using Titanium Tetrachloride (TiCl₄)
This protocol describes a thermal hydrolysis method in a mixed solvent system.
-
Precursor Solution: Titanium tetrachloride (TiCl₄) is added to a mixture of water and n-propanol.
-
Hydrolysis: The TiCl₄ undergoes thermal hydrolysis to form TiO₂ particles. The final particle size and degree of aggregation are influenced by the solvent composition.[12]
-
Washing & Drying: The resulting precipitate is washed to remove HCl and unreacted precursors, followed by drying.
Protocol 3: Synthesis of TiO₂ Nanoparticles using Titanium Isopropoxide (TTIP) via Sol-Gel
The sol-gel method is widely used for producing high-quality TiO₂ nanoparticles from TTIP.[2]
-
Sol Preparation: Titanium isopropoxide is dissolved in an alcohol, such as isopropanol or ethanol.[6]
-
Hydrolysis: A mixture of water and alcohol, often with an acid or base catalyst (e.g., nitric acid or HCl), is added dropwise to the TTIP solution under vigorous stirring.[7][9] This initiates the hydrolysis and condensation reactions, forming a sol.
-
Gelation: The sol is aged, allowing the network to grow and form a gel.
-
Drying: The gel is dried to remove the solvent, typically in an oven at a controlled temperature (e.g., 85°C).[9]
-
Calcination: The dried gel is calcined at elevated temperatures (e.g., 400-500°C) to crystallize the TiO₂ and remove residual organic matter.[9]
Synthesis Pathways and Process Flow
The synthesis of TiO₂ from different precursors involves distinct chemical transformations and process steps. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: General synthesis pathways for TiO₂ from different precursor types.
The choice of precursor dictates the complexity of the synthesis workflow. Alkoxide-based sol-gel processes involve multiple distinct stages, whereas the hydrolysis of TiCl₄ is more direct but requires careful management of the aggressive reaction and its byproducts. Titanium nitrate offers a simpler aqueous route.
Caption: Key factors influenced by the choice of a titanium precursor.
Conclusion
The selection of a titanium precursor is a multifaceted decision with no single "best" option.
-
This compound is an excellent, albeit premium, choice for applications demanding high purity and aqueous processing, potentially reducing costs associated with organic solvents and complex handling.
-
Titanium Tetrachloride remains the workhorse for large-scale industrial production where raw material cost is paramount, but the significant capital and operational expenses related to safety and waste management must be factored in.
-
Titanium Alkoxides (TTIP, TBO) offer unparalleled control over the final material's properties through well-established sol-gel chemistry, making them ideal for specialized, high-performance applications in research and advanced materials, despite the need for anhydrous conditions and organic solvents.
Ultimately, the optimal precursor is determined by the specific requirements of the application, balancing the desired material characteristics against the total cost of production, including safety and environmental considerations.
References
- 1. americanelements.com [americanelements.com]
- 2. sryahwapublications.com [sryahwapublications.com]
- 3. preprints.org [preprints.org]
- 4. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 5. 2017erp.com [2017erp.com]
- 6. tandfonline.com [tandfonline.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Preparation of Nano-Sized TiO2 Particles by Self-Propagating-High-Temperature Synthesis | Scientific.Net [scientific.net]
- 9. Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
Assessing the Crystallinity of TiO₂ Synthesized from Titanium(IV) Nitrate via XRD: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the crystalline properties of titanium dioxide (TiO₂) is paramount for its application in areas ranging from photocatalysis to drug delivery systems. The choice of precursor in the synthesis of TiO₂ nanoparticles significantly influences their crystallinity, including the phase composition (anatase, rutile, or brookite) and crystallite size. This guide provides a comparative analysis of TiO₂ synthesized from titanium(IV) nitrate (B79036) and other common titanium precursors, with a focus on assessing crystallinity using X-ray Diffraction (XRD).
Comparison of TiO₂ Crystallinity from Different Precursors
The crystallinity of TiO₂ nanoparticles is a critical factor determining their physical and chemical properties. The synthesis method and the choice of titanium precursor are key determinants of the final crystalline structure. Below is a comparison of TiO₂ synthesized from titanium(IV) nitrate, titanium(IV) isopropoxide, and titanium(IV) chloride, based on data from various studies.
| Precursor | Synthesis Method | Calcination Temperature (°C) | Crystalline Phase(s) | Crystallite Size (nm) | Reference |
| This compound | Sol-gel | 500 | Anatase | ~15 | [1] |
| Titanium(IV) isopropoxide | Sol-gel | 300 | Anatase, Rutile | ~20 | [2] |
| Titanium(IV) isopropoxide | Sol-gel | 600 | Anatase | 18.3 | [3] |
| Titanium(IV) chloride | Sol-gel | 500 | Anatase | ~10 | [4] |
| Titanium(IV) sulfate | Hydrothermal | 240 | Anatase | ~20-50 | [5] |
Note: The crystallite size and phase composition can vary significantly based on the specific experimental conditions such as pH, solvent, and reaction time.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols for the synthesis of TiO₂ from different precursors and its characterization using XRD.
Synthesis of TiO₂ from this compound (Sol-Gel Method)
A typical sol-gel synthesis using this compound involves the hydrolysis and condensation of the precursor in a controlled manner.
Materials:
-
This compound solution
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Ammonia (B1221849) solution (or other pH modifier)
Procedure:
-
A solution of this compound is dissolved in ethanol.
-
Deionized water is added dropwise to the solution under vigorous stirring to initiate hydrolysis.
-
The pH of the solution is adjusted, typically by the addition of an ammonia solution, to promote condensation and gel formation.
-
The resulting gel is aged for a specific period to allow for the completion of the polymerization process.
-
The aged gel is then dried to remove the solvent, often at a temperature between 80-120°C.
-
Finally, the dried powder is calcined at a high temperature (e.g., 500°C) to induce crystallization and remove any residual organic matter.
Synthesis of TiO₂ from Titanium(IV) Isopropoxide (Sol-Gel Method)
Titanium(IV) isopropoxide is a widely used precursor due to its high reactivity.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Isopropanol (or other suitable alcohol)
-
Deionized water
-
Nitric acid (or other catalyst)
Procedure:
-
Titanium(IV) isopropoxide is dissolved in isopropanol.
-
A mixture of deionized water and a catalyst, such as nitric acid, is added dropwise to the TTIP solution under vigorous stirring.[2]
-
The solution is stirred for several hours to form a viscous sol-gel.[2]
-
The gel is then dried, typically at a temperature around 100-120°C.
-
The dried gel is ground into a fine powder and subsequently calcined at a desired temperature (e.g., 300-600°C) to obtain crystalline TiO₂ nanoparticles.[2][3]
X-ray Diffraction (XRD) Analysis
XRD is the primary technique for determining the crystalline properties of TiO₂.
Instrument:
-
A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is commonly used.[6]
Procedure:
-
The synthesized TiO₂ powder is finely ground and mounted on a sample holder.
-
The sample is scanned over a 2θ range, typically from 20° to 80°, with a specific step size and scan rate.
-
The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions with standard JCPDS (Joint Committee on Powder Diffraction Standards) files (e.g., JCPDS No. 21-1272 for anatase and JCPDS No. 88-1175 for rutile).[6][7]
-
The crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg diffraction angle.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Experimental workflow for TiO₂ synthesis and XRD analysis.
Caption: Relationship between synthesis parameters and material properties.
References
quantitative analysis of titanium content from titanium(IV) nitrate
A comprehensive guide to the , this document provides a detailed comparison of three prevalent analytical techniques: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), UV-Visible Spectrophotometry, and Complexometric (EDTA) Titration. This guide is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data to aid in selecting the most suitable method for their specific analytical needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of titanium from a titanium(IV) nitrate (B79036) source is critical and depends on factors such as required sensitivity, sample throughput, cost, and the presence of interfering ions. Below is a comparative summary of the performance of ICP-OES, UV-Visible Spectrophotometry, and Complexometric Titration.
| Parameter | ICP-OES | UV-Visible Spectrophotometry (Peroxotitanium Method) | Complexometric (EDTA) Titration |
| Principle | Measures the intensity of light emitted by excited titanium atoms in a high-temperature plasma. | Measures the absorbance of a colored peroxotitanium complex formed in the presence of hydrogen peroxide. | Involves the titration of titanium with a chelating agent (EDTA), typically using a back-titration method. |
| Linearity Range | Wide, typically from µg/L to mg/L.[1][2] | Obeys Beer-Lambert law in the range of 0.01 to 3.00 mmol/L. | Works well in the range of 1-53 mg of Ti(IV). |
| Precision (RSD) | Generally < 5%.[3] | 0.67% to 1.09% (n=6). | Standard deviations ≤ 0.16 mg. |
| Accuracy (Recovery) | Typically 90-110%.[4] Spike recoveries are well within ±10%.[5] | 99.17% - 100.03%. | Relative errors of ± 0.28%. |
| Detection Limit | Low, in the µg/L (ppb) range. A detection limit of 10 μg/g has been reported.[6] | Higher than ICP-OES, typically in the mg/L (ppm) range. | Not suitable for trace analysis. |
| Sample Throughput | High, suitable for automated analysis. | Moderate. | Low, performed manually. |
| Cost | High initial instrument cost, lower per-sample cost for large batches. | Low instrument cost. | Very low cost. |
| Interferences | Spectral and matrix interferences need to be managed.[5] | Few spectral interferences, but colored ions can interfere. | Interference from other metal ions that form stable EDTA complexes is a major issue and requires masking agents. |
Experimental Protocols
Detailed methodologies for each of the three key analytical techniques are provided below.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This method is based on the ASTM E2371 standard test method, a performance-based approach for the analysis of titanium.[7][8][9][10]
Principle: A solution containing titanium(IV) nitrate is introduced into an argon plasma, which excites the titanium atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of titanium in the sample.
Instrumentation:
-
Inductively Coupled Plasma-Optical Emission Spectrometer with a suitable sample introduction system.
Reagents:
-
Titanium standard solution (1000 mg/L), commercially available or prepared from a certified reference material.
-
Nitric acid (HNO₃), trace metal grade.
-
Deionized water (18 MΩ·cm).
Procedure:
-
Sample Preparation: Accurately weigh a portion of the this compound and dissolve it in a known volume of 2% (v/v) nitric acid to obtain a stock solution. From this stock solution, prepare a series of working standards and a sample solution with concentrations within the linear range of the instrument.
-
Instrument Calibration: Prepare a calibration blank (2% HNO₃) and a series of calibration standards by diluting the titanium standard solution with 2% HNO₃. The concentration of these standards should bracket the expected concentration of the sample solution.
-
Analysis: Aspirate the blank, standards, and sample solution into the ICP-OES. Measure the emission intensity at a suitable titanium wavelength (e.g., 334.941 nm or 336.122 nm).
-
Quantification: Generate a calibration curve by plotting the emission intensity versus the concentration of the standards. Determine the concentration of titanium in the sample solution from this curve.
UV-Visible Spectrophotometry (Peroxotitanium Method)
This colorimetric method relies on the formation of a stable, yellow-orange peroxotitanium complex.[11]
Principle: In an acidic solution, titanium(IV) ions react with hydrogen peroxide to form the peroxotitanium complex, [TiO(H₂O₂)]²⁺. The intensity of the color produced is directly proportional to the titanium concentration and is measured using a spectrophotometer.
Instrumentation:
-
UV-Visible Spectrophotometer.
Reagents:
-
Titanium(IV) stock solution prepared from this compound.
-
Sulfuric acid (H₂SO₄), concentrated.
-
Hydrogen peroxide (H₂O₂), 30%.
-
Deionized water.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in dilute sulfuric acid.
-
Standard and Sample Preparation: Pipette known volumes of the titanium stock solution into a series of volumetric flasks to create calibration standards. Pipette a known volume of the sample solution into another volumetric flask.
-
Color Development: To each flask, add a fixed volume of dilute sulfuric acid followed by a fixed volume of hydrogen peroxide solution. Dilute to the mark with deionized water and mix well.
-
Measurement: After allowing the color to develop, measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (typically around 410 nm) against a reagent blank.
-
Quantification: Plot a calibration curve of absorbance versus titanium concentration for the standards. Use this curve to determine the titanium concentration in the sample.
Complexometric (EDTA) Titration
This method involves a back-titration with a standard solution of a metal ion.[12]
Principle: An excess of a standard solution of ethylenediaminetetraacetic acid (EDTA) is added to the titanium(IV) solution to form a stable Ti-EDTA complex. The unreacted EDTA is then titrated with a standard solution of zinc(II) using a suitable indicator. A releasing agent is then added to selectively break the Ti-EDTA complex, and the liberated EDTA is titrated with the standard zinc(II) solution.[12][13]
Instrumentation:
-
Burette, pipettes, and other standard volumetric glassware.
Reagents:
-
Standard EDTA solution (e.g., 0.05 M).
-
Standard zinc sulfate (B86663) (ZnSO₄) solution (e.g., 0.05 M).
-
Xylenol orange indicator.
-
Hexamethylenetetramine buffer (pH 5-6).
-
Sodium potassium tartrate or ascorbic acid as a releasing agent.[12]
Procedure:
-
Initial Titration: To a known volume of the this compound solution, add a known excess of the standard EDTA solution. Adjust the pH to 5-6 with the buffer and add a few drops of xylenol orange indicator. Titrate the excess EDTA with the standard zinc sulfate solution until the color changes from yellow to red.
-
Release and Second Titration: To the same solution, add the releasing agent (e.g., sodium potassium tartrate). This will selectively break the Ti-EDTA complex, releasing the EDTA. Titrate the liberated EDTA with the standard zinc sulfate solution until the same red endpoint is reached.
-
Calculation: The amount of titanium in the sample is calculated from the volume of zinc sulfate solution consumed in the second titration.
Visualizations
Below are diagrams illustrating the experimental workflow for the quantitative analysis of titanium and a decision-making guide for method selection.
Caption: Experimental workflow for titanium quantification.
Caption: Decision guide for selecting a titanium analysis method.
References
- 1. longdom.org [longdom.org]
- 2. omicsonline.org [omicsonline.org]
- 3. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Rapid determination of Ti in TiO2 by ICP OES - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ASTM E2371-Chemical Analysis of Titanium by Spark Atomic Emission,titanium SORF flange,Titanium blind plate flange,Cold drawn titanium pipe [jetvisiontitanium.com]
- 8. intertekinform.com [intertekinform.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Determination of titanium dioxide supplements in different matrices using two methods involving photometer and inductively coupled plasma optical emission spectrometer measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stepwise complexometric determination of aluminium, titanium and iron concentrations in silica sand and allied materials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Titanium Dioxide Synthesis: Comparing Surface Area from Various Routes
A comprehensive analysis of common TiO2 synthesis methodologies reveals significant variations in resulting surface area, a critical parameter for applications ranging from photocatalysis to drug delivery. This guide provides an objective comparison of sol-gel, hydrothermal, solvothermal, and flame pyrolysis techniques, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthesis strategy for their specific needs.
Titanium dioxide (TiO2) stands as a cornerstone material in numerous scientific and industrial fields due to its remarkable stability, photocatalytic activity, and biocompatibility. A key determinant of its performance is the specific surface area, which is profoundly influenced by the chosen synthesis method. This guide delves into the nuances of four prevalent synthesis routes, offering a comparative overview of their impact on the final surface area of TiO2.
Comparative Analysis of Surface Area
The surface area of TiO2 nanoparticles is not solely dependent on the synthesis route but is also heavily influenced by specific experimental parameters. The following table summarizes quantitative data from various studies, highlighting the range of surface areas achievable with each method and the key conditions that govern the outcome.
| Synthesis Route | Precursor | Solvent/Medium | Temperature (°C) | pH | Calcination Temp. (°C) | Specific Surface Area (m²/g) | Reference |
| Sol-Gel | Titanium Tetraisopropoxide (TTIP) | Ethanol (B145695), Water, Nitric Acid | Room Temp. (gelation), 100 (drying) | - | 500 | 60 - 80 | [1] |
| Titanium (IV) Isopropoxide | Ethanol, Acetic Acid | 60 (reflux) | - | - | 310 - 350 | [2] | |
| Hydrothermal | Titanium (IV) Oxide (Anatase) | 10 M NaOH | 130 | >13 | - | - | [3] |
| Commercial TiO2 Powder (P25) | 10 M NaOH | 250 | >13 | 350 - 900 | Decreases with annealing | [4] | |
| Solvothermal | Titanium Alkoxide | Ethanol, Water | 140 - 150 | - | - | up to 250 | [5] |
| Titanium Isopropoxide | - | - | - | - | 290 - 694 | [4] | |
| Titanium Isopropoxide | 2-Propanol, Water | 120 - 180 | - | - | 183.17 | [6] | |
| Flame Spray Pyrolysis | Titanium (IV) Isopropoxide | Aqueous acidic solution | High Temperature Flame | - | - | ~850 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for each synthesis route, extracted from the cited literature.
Sol-Gel Synthesis
The sol-gel process involves the transition of a solution (sol) into a gelatinous network (gel). This method offers excellent control over particle size and morphology at relatively low temperatures.
Protocol:
-
Precursor Solution Preparation: A solution of titanium tetraisopropoxide (TTIP) in ethanol is prepared.
-
Hydrolysis: A mixture of water, ethanol, and nitric acid (as a catalyst) is added dropwise to the TTIP solution under vigorous stirring.
-
Gelation: The resulting sol is left to age at room temperature until a gel is formed.
-
Drying: The gel is dried in an oven, typically around 100°C, to remove the solvent.
-
Calcination: The dried powder is then calcined at a higher temperature (e.g., 500°C) to induce crystallization and remove organic residues.[1]
Hydrothermal Synthesis
Hydrothermal synthesis is carried out in an autoclave under high temperature and pressure, leading to the formation of crystalline materials directly from the solution.
Protocol:
-
Precursor Suspension: A specific amount of a titanium precursor, such as commercial TiO2 powder (e.g., P25), is dispersed in a concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 10 M).
-
Stirring: The suspension is stirred for a period to ensure homogeneity.
-
Autoclave Treatment: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 250°C) for a set duration (e.g., 9 hours).
-
Washing and Drying: After cooling, the resulting product is washed thoroughly with deionized water and dried in an oven.
-
Annealing (Optional): The dried powder can be annealed at various temperatures to control the crystal phase and surface area.[4]
Solvothermal Synthesis
Similar to the hydrothermal method, solvothermal synthesis utilizes a solvent other than water at elevated temperatures and pressures. This allows for greater control over the product's properties by varying the solvent.
Protocol:
-
Precursor Injection: A titanium alkoxide precursor is injected into a solution of ethanol containing a specific volume of water.
-
Autoclave Treatment: The reaction mixture is sealed in an autoclave and heated to a relatively mild temperature (e.g., <200°C) for a short duration (e.g., 2 hours).
-
Product Recovery: The resulting nanocrystals are collected after the autoclave cools down. The particle size and surface area can be tuned by adjusting parameters such as temperature, precursor concentration, and the water-to-alkoxide ratio.[5]
Flame Spray Pyrolysis
Flame spray pyrolysis (FSP) is a gas-phase synthesis method capable of producing large quantities of nanoparticles. It involves the combustion of a precursor-containing spray in a high-temperature flame.
Protocol:
-
Precursor Solution: A titanium precursor, such as titanium (IV) isopropoxide, is dissolved in a suitable solvent, which can be an aqueous acidic solution.
-
Atomization and Combustion: The precursor solution is sprayed through a nozzle into a flame fueled by a gas like Liquid Petroleum Gas (LPG).
-
Particle Formation: The high temperature of the flame leads to the rapid evaporation of the solvent and decomposition of the precursor, followed by the nucleation and growth of TiO2 nanoparticles.
-
Collection: The synthesized nanoparticles are collected on a filter. The particle size and surface area are influenced by the precursor concentration and flame conditions.[7][8]
Synthesis Route to Surface Area Relationship
The choice of synthesis route and the fine-tuning of experimental parameters directly impact the resulting surface area of the TiO2 nanoparticles. The following diagram illustrates the logical relationship between the synthesis methods and the key factors influencing the final material properties.
Caption: Logical workflow from synthesis routes to final TiO2 properties.
References
- 1. universepg.com [universepg.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ela.kpi.ua [ela.kpi.ua]
- 5. Solvothermal synthesis and characterization of anatase TiO2 nanocrystals with ultrahigh surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ejournal.undip.ac.id [ejournal.undip.ac.id]
Validating TiO2 Phases: A Comparative Guide for Anatase and Rutile Synthesis from Titanium(IV) Nitrate
For researchers, scientists, and drug development professionals, the precise synthesis and validation of titanium dioxide (TiO₂) nanoparticles are critical for reproducible and effective outcomes in various applications, including photocatalysis, drug delivery, and biomaterial coatings. This guide provides a comparative overview of the synthesis of the two primary crystalline phases of TiO₂, anatase and rutile, using titanium(IV) nitrate (B79036) as a precursor. It includes detailed experimental protocols, a quantitative comparison of their properties, and a workflow for their validation.
The controlled synthesis of either the anatase or rutile phase of TiO₂ is crucial as the crystalline structure dictates the material's physicochemical properties and, consequently, its performance. While both are polymorphs of TiO₂, they exhibit distinct characteristics in terms of stability, photocatalytic activity, and optical properties. The choice between anatase and rutile is therefore highly application-dependent.
Comparative Analysis of Anatase and Rutile TiO₂
The selection of the appropriate TiO₂ phase is a critical consideration in experimental design. The following table summarizes the key differences in the properties of anatase and rutile TiO₂.
| Property | Anatase TiO₂ | Rutile TiO₂ |
| Crystal Structure | Tetragonal | Tetragonal |
| Density | Less dense (~3.89 g/cm³)[1] | Denser (~4.23 g/cm³)[1] |
| Thermodynamic Stability | Less stable, converts to rutile at high temperatures. | The most thermodynamically stable form of TiO₂.[2] |
| Photocatalytic Activity | Generally higher due to a larger surface area and a more reactive crystal structure.[2][3] | Generally lower than anatase. |
| Refractive Index | Lower (~2.5)[1] | Higher (~2.7), leading to superior light scattering and opacity.[1] |
| UV Absorption | Good UV absorption. | Excellent UV absorption, making it ideal for sunscreens and protective coatings.[4] |
| Hardness (Mohs scale) | 5.5 - 6.0[5] | 6.0 - 6.5[5] |
| Typical Synthesis Conditions | Lower temperatures, neutral to alkaline pH. | Higher temperatures, acidic pH. |
Experimental Protocols for Phase-Specific Synthesis
The selective synthesis of anatase or rutile TiO₂ from titanium(IV) nitrate hinges on the careful control of reaction parameters, primarily pH and calcination temperature.
Synthesis of Anatase TiO₂ Nanoparticles
This protocol focuses on creating conditions that favor the formation of the anatase phase.
Materials:
-
This compound solution (e.g., 15 wt. % in dilute nitric acid)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 25%)
-
Deionized water
Procedure:
-
Hydrolysis: Slowly add the this compound solution to a beaker of deionized water under vigorous stirring.
-
Precipitation: Adjust the pH of the solution to ~9 by the dropwise addition of ammonium hydroxide solution. A white precipitate of titanium hydroxide will form.
-
Aging: Continue stirring the suspension for 2-4 hours at room temperature to allow for the aging of the precipitate.
-
Washing: Centrifuge the suspension to collect the precipitate. Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions.
-
Drying: Dry the washed precipitate in an oven at 80-100°C overnight to obtain a fine white powder.
-
Calcination: Calcine the dried powder in a muffle furnace at 400-500°C for 2-4 hours. The lower calcination temperature favors the formation of the anatase phase.
Synthesis of Rutile TiO₂ Nanoparticles
This protocol is designed to promote the formation of the more stable rutile phase.
Materials:
-
This compound solution (e.g., 15 wt. % in dilute nitric acid)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) (concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
Acidic Hydrolysis: Slowly add the this compound solution to a beaker of deionized water containing a specific concentration of hydrochloric acid or nitric acid to maintain a low pH (e.g., pH 1-2).
-
Precipitation/Digestion: Heat the acidic solution to 80-100°C and maintain this temperature for several hours under constant stirring. This "digestion" process in an acidic medium encourages the formation of rutile nuclei.
-
Washing: Allow the solution to cool, then collect the precipitate by centrifugation. Wash the precipitate thoroughly with deionized water and then with ethanol.
-
Drying: Dry the precipitate in an oven at 80-100°C overnight.
-
Calcination: Calcine the dried powder at a higher temperature, typically 600-800°C, for 2-4 hours. The elevated temperature facilitates the complete conversion to the rutile phase.
Validation of TiO₂ Phase
The definitive validation of the synthesized TiO₂ phase is achieved through X-ray Diffraction (XRD) analysis. The resulting diffraction pattern provides a unique fingerprint of the crystalline structure.
XRD Analysis Protocol
-
Sample Preparation: A small amount of the calcined TiO₂ powder is finely ground and mounted on a sample holder.
-
Data Acquisition: The sample is analyzed using an X-ray diffractometer, typically with Cu Kα radiation. The data is collected over a 2θ range of 20° to 80°.
-
Phase Identification: The obtained XRD pattern is compared with standard diffraction patterns for anatase (JCPDS card no. 21-1272) and rutile (JCPDS card no. 21-1276).
Expected XRD Peaks:
| Crystalline Phase | Major Diffraction Peaks (2θ) and Miller Indices (hkl) |
| Anatase | 25.3° (101), 37.8° (004), 48.0° (200), 53.9° (105), 55.1° (211)[3][6] |
| Rutile | 27.4° (110), 36.1° (101), 41.2° (111), 54.3° (211), 56.6° (220)[6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and validation of anatase and rutile TiO₂ from a this compound precursor.
References
- 1. Synthesis and Characterization of Rutile TiO2 Nanoparticles for the Toxicological Effect on the H9c2 Cell Line from Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XRD patterns of (a) TOP and (b) anatase TiO2. [ijmmm.ustb.edu.cn]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What's the difference between rutile TiO2 and anatase TiO2 [fangyuan-tio2.com]
- 6. thaiscience.info [thaiscience.info]
Safety Operating Guide
Proper Disposal of Titanium(IV) Nitrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of titanium(IV) nitrate (B79036) is paramount for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of titanium(IV) nitrate. Adherence to these protocols is critical due to the hazardous nature of this compound.
This compound is a powerful oxidizing agent and can cause severe skin burns and eye damage.[1] Therefore, strict safety measures must be observed at all times. The primary and recommended method of disposal is through a licensed chemical waste disposal service.[1] On-site treatment should not be attempted without a thorough risk assessment and by personnel fully trained in handling hazardous materials.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition. The work area should be properly equipped with safety showers and eyewash stations.
| Precaution Category | Specific Requirement | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), chemical safety goggles, face shield, and a lab coat or chemical-resistant apron.[1] | To prevent skin and eye contact, which can cause severe burns.[1] |
| Ventilation | Handle exclusively in a well-ventilated area or a chemical fume hood.[1] | To minimize inhalation of dust or fumes. |
| Handling | Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools.[1] | To prevent accidental ignition and exposure. |
| Storage | Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1] | To prevent reactions with moisture and other incompatible materials. |
| Incompatible Materials | Keep away from strong acids, strong reducing agents, powdered metals, alkali metals, and combustible materials.[2][3] | This compound is a strong oxidizer and can react violently with these substances. |
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe preparation and disposal of this compound waste through a certified hazardous waste management company.
-
Segregation of Waste :
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this compound waste with other chemical waste streams, especially those containing incompatible materials.
-
-
Containerization :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., oxidizer, corrosive).
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste Container :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with an accurate description of the waste, including its composition and quantity.
-
Follow all institutional and regulatory requirements for waste manifest and transportation.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[2]
-
Clean the spill area with a suitable decontaminating agent and wipe it down.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
-
Large Spills :
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
